molecular formula C30H50 B154308 Diploptene CAS No. 1615-91-4

Diploptene

Cat. No.: B154308
CAS No.: 1615-91-4
M. Wt: 410.7 g/mol
InChI Key: HHXYJYBYNZMZKX-PYQRSULMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diploptene, also known as hop-22(29)-ene, is a pentacyclic triterpenoid from the hopanoid family that serves as a key structural and functional analog of sterols in bacterial membranes . This C30 hopanoid is synthesized from squalene in an oxygen-independent reaction catalyzed by the enzyme squalene-hopene cyclase (SHC) . In research, this compound is primarily valued for its role in modifying membrane properties. Studies demonstrate that it integrates into lipid bilayers, where it localizes between the inner and outer leaflets to thicken the membrane and significantly reduce its permeability . Furthermore, its planar, polycyclic structure promotes membrane condensation and rigidity, enhancing bacterial tolerance to various environmental stresses such as osmotic pressure, elevated temperature, and acidic pH . Beyond fundamental membrane biophysics, this compound is a focal point in geobiology and paleobiology. Its stable polycyclic skeleton is highly resistant to degradation, making it a critical biomarker for studying microbial life in ancient sedimentary rocks and petroleum reservoirs . In microbial physiology, this compound is investigated for its importance in symbiotic relationships, particularly in nitrogen-fixing bacteria like Bradyrhizobium, where hopanoids contribute to efficient symbiosis with legume hosts such as soybean . This product is intended for Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYJYBYNZMZKX-PYQRSULMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936540
Record name Hop-22(29)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-91-4
Record name Diploptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diploptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hop-22(29)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Diploptene Biosynthesis Pathway from Squalene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the biosynthesis of diploptene, a C30 pentacyclic triterpenoid, from the linear precursor squalene. The core of this process is a remarkable enzymatic reaction catalyzed by squalene-hopene cyclase (SHC). This document details the intricate catalytic mechanism of SHC, presents key quantitative data from biochemical studies, outlines detailed experimental protocols for its investigation, and provides visual representations of the pathway and associated workflows. This guide is intended to serve as a foundational resource for professionals engaged in natural product biosynthesis, enzymology, and the development of novel therapeutic agents targeting related pathways.

The Core Biosynthetic Pathway: A Single-Step Transformation

The biosynthesis of this compound (also known as hopan-22-ol or diplopterol) from squalene is a highly complex, single-step reaction catalyzed by the enzyme Squalene-Hopene Cyclase (SHC) (EC 5.4.99.17).[1] This enzyme facilitates one of the most intricate transformations in biochemistry, converting the acyclic squalene molecule into a pentacyclic structure.[1][2] In this process, 13 covalent bonds are formed or broken, nine stereocenters are established, and five rings are generated.[1][2]

The reaction primarily yields two products: hop-22(29)-ene (hopene) and hopan-22-ol (this compound).[1][3] The typical ratio of hopene to this compound is approximately 5:1 to 9:1, making hopene the major product.[1][3] This pathway is notable for being oxygen-independent, distinguishing it from the oxygen-dependent sterol synthesis pathway in eukaryotes, which is catalyzed by the evolutionarily related oxidosqualene cyclase (OSC).[1][4]

Diploptene_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis from Squalene Squalene Squalene (Acyclic C30 Precursor) SHC Squalene-Hopene Cyclase (SHC) Squalene->SHC Binding & Cyclization Cascade Hopene Hop-22(29)-ene (Major Product) SHC->Hopene Deprotonation This compound This compound (Hopan-22-ol) (Minor Product) SHC->this compound Hydroxylation

Caption: High-level overview of the squalene to this compound and hopene conversion.

Enzymology of Squalene-Hopene Cyclase (SHC)

SHC is a membrane-associated protein found in numerous bacteria, with the enzyme from the thermophilic bacterium Alicyclobacillus acidocaldarius being the most extensively studied model.[1][2] Its active site is situated in a central cavity, which the squalene substrate accesses through a non-polar channel.[1]

Catalytic Mechanism

The catalytic cycle is a concerted cascade of cyclizations initiated by an electrophilic attack.

  • Initiation (Protonation): The reaction begins when squalene binds to the active site in a pre-chair conformation.[1] A conserved aspartate residue (Asp376 in A. acidocaldarius), acting as a Brønsted acid, protonates a terminal double bond of squalene.[2][3] This aspartate's acidity is enhanced by a coupled histidine (His451) and a network of hydrogen bonds.[2][3]

  • Propagation (Cyclization Cascade): The initial protonation generates a carbocation, triggering a series of ring closures. Aromatic residues within the active site cavity stabilize the transient carbocation intermediates as they form sequentially down the squalene chain.[1][3] This cascade results in the formation of the five-ring hopanyl cation intermediate.[5]

  • Termination: The reaction is terminated by one of two mechanisms acting on the hopanyl C-22 cation:

    • Deprotonation: A polarized water molecule, referred to as the "front water," acts as a base and abstracts a proton from the C-29 methyl group, leading to the formation of the major product, hopene.[3][5]

    • Hydroxylation: Alternatively, the same water molecule can act as a nucleophile, attacking the C-22 carbocation. This results in the formation of the minor product, this compound (hopan-22-ol).[3][5]

SHC_Catalytic_Mechanism cluster_mechanism SHC Catalytic Mechanism Squalene 1. Squalene enters active site Protonation 2. Protonation by Asp376-His451 diad Squalene->Protonation Cascade 3. Cyclization Cascade (A -> B -> C -> D -> E rings) Protonation->Cascade Cation 4. Hopanyl C-22 Cation Intermediate Cascade->Cation Termination Termination Cation->Termination Deprotonation 5a. Deprotonation (by polarized H2O) Termination->Deprotonation Major Path Hydroxylation 5b. Hydroxylation (by polarized H2O) Termination->Hydroxylation Minor Path Hopene Hopene Product Deprotonation->Hopene This compound This compound Product Hydroxylation->this compound

Caption: The catalytic cycle of Squalene-Hopene Cyclase (SHC).

Quantitative Analysis of SHC Properties

Biochemical characterization of SHCs from various bacterial species has provided valuable quantitative data. The operational parameters, such as optimal pH and temperature, vary depending on the source organism, reflecting adaptation to different environments.

SpeciesMolecular Mass (kDa)Optimal pHOptimal Temperature (°C)Key FindingsReference
Alicyclobacillus acidocaldarius69.5 (Calculated)~6.060Model enzyme for SHC studies; produces hopene and hopanol.[2][6]
Zymomonas mobilis71.5 (Calculated)6.0 - 7.030High amino acid similarity to B. japonicum SHC.[2]
Bradyrhizobium japonicum73.2 (Calculated)~7.530Can also convert oxidosqualene, showing similarity to eukaryotic OSCs.[2]
Methylococcus capsulatus72.0 (SDS-PAGE)6.8 - 7.245Does not accept oxidosqualene as a substrate.[2]
Streptomyces albolongus (OUC-SaSHC)70.0 (Calculated)7.030Soluble SHC enabling easier purification; achieved 99% conversion of squalene.[7]

Experimental Protocols

This section provides detailed methodologies for the study of SHC, from gene expression to product analysis.

Heterologous Expression and Purification of SHC

Escherichia coli is a common host for the heterologous expression of SHC, as it lacks endogenous hopanoid or sterol biosynthesis pathways.[2]

  • Gene Cloning: The shc gene is amplified from the source organism's genomic DNA via PCR. The amplified gene is then cloned into an expression vector, such as pET, which is suitable for high-level protein expression in E. coli.[5][6]

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in a rich medium (e.g., LB broth) to an optimal density (OD600 ≈ 0.6-0.8). Protein expression is then induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: After a period of incubation (e.g., 4 hours), cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization to release the cellular contents.[8]

  • Purification: Since SHC is often a membrane-associated protein, it may first require solubilization from cell extracts using nonionic detergents like Triton X-100.[2] If the protein is engineered with an affinity tag (e.g., His-tag), it can be purified using affinity chromatography (e.g., Ni-NTA resin).[7] Further purification steps may involve ion-exchange or size-exclusion chromatography.

In Vitro SHC Enzyme Assay

This assay measures the conversion of squalene to hopanoids by the purified enzyme.

  • Reaction Mixture Preparation: A typical reaction mixture is prepared in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0 or 60 mM sodium citrate, pH 6.0).[5][7]

  • Substrate Solubilization: Squalene is highly hydrophobic and must be solubilized. This is achieved by adding a detergent, such as 0.5% Tween 80 or 0.2% Triton X-100, to the reaction buffer.[5][7]

  • Enzyme Reaction: The reaction is initiated by adding a known concentration of purified SHC (e.g., 0.14 mg/mL) to the buffer containing solubilized squalene (e.g., 0.5-20 mM).[5][7]

  • Incubation: The mixture is incubated at the enzyme's optimal temperature (e.g., 30°C) for a defined period (e.g., 36 hours for high conversion).[5][7]

  • Reaction Termination and Extraction: The reaction is stopped, and the lipid products are extracted from the aqueous phase using an organic solvent like ethyl acetate or a hexane/isopropanol mixture.

  • Product Analysis: The extracted lipids are dried, derivatized if necessary, and analyzed. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying the hopene and this compound products.[9]

Experimental_Workflow cluster_workflow Typical Experimental Workflow for SHC Analysis A 1. Cloning of shc Gene into Expression Vector B 2. Transformation into E. coli & Induction of Expression A->B C 3. Cell Harvest & Lysis B->C D 4. Solubilization (if needed) & Protein Purification C->D E 5. In Vitro Enzyme Assay (Purified SHC + Squalene) D->E F 6. Lipid Product Extraction E->F G 7. Product Analysis by GC-MS F->G

Caption: A generalized workflow for the expression, purification, and assay of SHC.

Conclusion

The conversion of squalene to this compound and hopene by squalene-hopene cyclase represents a pivotal and fascinating reaction in bacterial biochemistry. The enzyme's ability to orchestrate a complex cyclization cascade in a single, oxygen-independent step has made it a subject of intense study. For researchers and drug development professionals, understanding this pathway is crucial. The structural and mechanistic similarities between SHC and human oxidosqualene cyclase make it a potential target for developing novel anticholesteremic or antifungal drugs.[3] The protocols and data presented herein provide a solid foundation for further exploration and exploitation of this remarkable biosynthetic pathway.

References

The Role of Diploptene in Bacterial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diploptene, a pentacyclic triterpenoid of the hopanoid family, is a significant lipid component in the cell membranes of numerous bacteria. Structurally analogous to eukaryotic sterols, this compound plays a crucial role in modulating the biophysical properties of bacterial membranes, contributing to their stability and resistance to environmental stresses. This technical guide provides an in-depth analysis of the function of this compound, detailing its biosynthesis, its impact on membrane fluidity and permeability, and its role in stress tolerance. The guide includes a compilation of quantitative data, detailed experimental protocols for the characterization of this compound's function, and visualizations of relevant biochemical pathways to support researchers and professionals in the fields of microbiology and drug development.

Introduction

Hopanoids, including this compound, are considered bacterial surrogates for sterols, such as cholesterol in eukaryotes.[1][2] They are synthesized by a wide range of bacteria and are abundant in various ecosystems.[3][4] Their planar and rigid structure allows them to intercalate into the lipid bilayer, thereby influencing the packing of phospholipids and modulating membrane characteristics.[2][3] This guide focuses specifically on this compound, a C30 hopanoid, and its fundamental contributions to the structure and function of bacterial cell membranes. Understanding the role of this compound is not only crucial for bacterial physiology but also presents opportunities for the development of novel antimicrobial strategies that target membrane integrity.[5]

Biosynthesis of this compound

This compound is synthesized from the precursor squalene in an oxygen-independent cyclization reaction.[3] This process is catalyzed by the enzyme squalene-hopene cyclase (SHC).[1][3] The reaction is a complex cascade that involves the formation of five rings from the linear squalene molecule.[3]

diploptene_biosynthesis Squalene Squalene Cationic Intermediate Cationic Intermediate Squalene->Cationic Intermediate Squalene-Hopene Cyclase (SHC) This compound This compound Cationic Intermediate->this compound

Physicochemical Effects of this compound on Bacterial Membranes

This compound's primary role is to modulate the physical state of the bacterial membrane. Its rigid, planar structure influences the ordering and dynamics of the surrounding phospholipid acyl chains.

Membrane Fluidity and Order

This compound decreases membrane fluidity by ordering the lipid acyl chains, leading to a more rigid and less dynamic membrane. This effect is particularly important for bacteria to adapt to changes in temperature and other environmental stresses.[3][6] The ordering effect of hopanoids has been demonstrated to be analogous to that of cholesterol in eukaryotic membranes.[7] In Gram-negative bacteria, hopanoids are enriched in the outer membrane where they interact with lipid A to create a more ordered and robust barrier.[3][8] The presence of this compound can lead to the formation of liquid-ordered (Lo) phases or microdomains, similar to lipid rafts in eukaryotes.[3]

Table 1: Quantitative Effects of Hopanoids on Membrane Rigidity

Bacterial StrainHopanoid MutantTemperature (°C)Change in Membrane Rigidity (Fluorescence Polarization)Reference
Bradyrhizobium diazoefficiensΔhpnH (lacks C35 hopanoids, accumulates this compound)25Less rigid than wild-type[3]
Bradyrhizobium diazoefficiensΔhpnH (lacks C35 hopanoids, accumulates this compound)40Less rigid than wild-type[3]
Rhodopseudomonas palustris TIE-1Δshc (lacks all hopanoids)25Least rigid membrane compared to wild-type and other mutants[9]
Rhodopseudomonas palustris TIE-1Δshc (lacks all hopanoids)40Membrane becomes less rigid (as expected with increased temperature)[9]
Membrane Permeability

By increasing the packing density of phospholipids, this compound reduces the permeability of the bacterial membrane to small molecules, including protons, ions, and certain antibiotics.[1][2] Hopanoid-deficient mutants exhibit increased sensitivity to various compounds, indicating a more permeable membrane.[10]

Table 2: Increased Sensitivity of Hopanoid-Deficient Mutants to Membrane-Permeabilizing Agents

Bacterial StrainHopanoid MutantAgentObserved EffectReference
Rhodopseudomonas palustris TIE-1ΔshcBile SaltsGrowth inhibition[10]
Rhodopseudomonas palustris TIE-1ΔshcErythromycin7 mm zone of inhibition (wild-type is resistant)[10]
Rhodopseudomonas palustris TIE-1ΔshcRifampin10 mm zone of inhibition (wild-type has 5 mm zone)[10]
Methylobacterium extorquensΔshcDetergents (e.g., SDS)Increased sensitivity[11]

Role of this compound in Bacterial Stress Resistance

The modulation of membrane properties by this compound is critical for bacterial survival under various stress conditions.

pH Stress

Hopanoids are crucial for maintaining membrane integrity under acidic and alkaline conditions.[1] Hopanoid-deficient mutants of Rhodopseudomonas palustris TIE-1 show severe growth defects and morphological damage when grown at low or high pH.[2][10] While the total amount of hopanoids may not change significantly under pH shock, the abundance of methylated hopanoids can increase, suggesting a specific role for modified hopanoids in pH homeostasis.[2]

Ethanol and Other Solvent Stress

In bacteria like Zymomonas mobilis, known for its high ethanol production and tolerance, hopanoids play a key role in maintaining membrane stability in the presence of ethanol.[12] Mutants with altered hopanoid composition show reduced growth rates and survival in the presence of high concentrations of ethanol.[12]

Table 3: Effect of Hopanoid Deficiency on Ethanol Tolerance in Zymomonas mobilis

Mutant StrainConditionRelative Growth Rate (8% vs. 0% Ethanol)Survival Rate (20% Ethanol for 30 min)Reference
Control-~0.75~80%[12]
hpn mutants-Significantly reducedSignificantly reduced[12]

Regulation of this compound Biosynthesis under Stress

The production of hopanoids, including this compound, is often upregulated in response to environmental stress.[3] This suggests the existence of regulatory networks that sense stress and modulate the expression of hopanoid biosynthesis genes, such as shc. While the complete signaling pathways are not fully elucidated for all bacteria, the general stress response (GSR) pathway is known to be involved in some cases.[3][13] For instance, in Rhodopseudomonas palustris, the gene hpnP, which is responsible for hopanoid methylation, is regulated by the alphaproteobacterial general stress response pathway.[3]

stress_response_regulation cluster_stress Environmental Stress pH_Stress pH Stress Stress_Sensing Stress Sensing Mechanisms pH_Stress->Stress_Sensing Temperature_Stress Temperature Stress Temperature_Stress->Stress_Sensing Solvent_Stress Solvent Stress Solvent_Stress->Stress_Sensing GSR_Pathway General Stress Response (GSR) Pathway Stress_Sensing->GSR_Pathway shc_Expression shc gene expression GSR_Pathway->shc_Expression SHC_Protein Squalene-Hopene Cyclase (SHC) shc_Expression->SHC_Protein Diploptene_Production This compound Production SHC_Protein->Diploptene_Production Membrane_Modification Membrane Property Modification Diploptene_Production->Membrane_Modification Membrane_Modification->Stress_Sensing Feedback

Experimental Protocols

Lipid Extraction and this compound Analysis by GC-MS

This protocol describes a general method for the extraction of total lipids from bacterial cells and subsequent analysis of this compound content by Gas Chromatography-Mass Spectrometry (GC-MS).

lipid_extraction_workflow A Bacterial Cell Culture (e.g., stationary phase) B Cell Harvesting (Centrifugation) A->B C Lyophilization (Freeze-drying) B->C D Lipid Extraction (e.g., modified Bligh-Dyer method with Dichloromethane/Methanol/Water) C->D E Phase Separation (Centrifugation) D->E F Collection of Organic Phase E->F G Evaporation of Solvent F->G H Derivatization (optional) G->H I GC-MS Analysis H->I J Data Interpretation (Identification and Quantification of this compound) I->J

Methodology:

  • Cell Culture and Harvesting: Grow bacterial cultures to the desired growth phase (e.g., stationary phase). Harvest cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).

  • Lyophilization: Freeze-dry the cell pellets to remove water.

  • Lipid Extraction: Resuspend the lyophilized cells in a solvent mixture, typically a modification of the Bligh-Dyer method using a one-phase mixture of dichloromethane, methanol, and water.[14] Perform sonication to disrupt the cells and facilitate lipid extraction.

  • Phase Separation: Add additional water and dichloromethane to the mixture to induce phase separation. Centrifuge to separate the aqueous and organic layers.

  • Collection and Drying: Carefully collect the lower organic phase containing the lipids. Evaporate the solvent under a stream of nitrogen or argon.

  • Analysis: Resuspend the dried lipid extract in a suitable solvent for GC-MS analysis. This compound can be identified based on its retention time and mass spectrum.

Measurement of Membrane Fluidity using Fluorescence Polarization

This protocol outlines the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure bulk membrane fluidity.

Principle: DPH is a hydrophobic molecule that intercalates into the lipid bilayer.[15] The degree of its rotational freedom, and thus the polarization of its fluorescence, is dependent on the fluidity of the surrounding lipids. Higher fluorescence polarization (or anisotropy) corresponds to lower membrane fluidity.[16]

Methodology:

  • Cell Preparation: Grow bacterial cells to mid-log phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer to a standardized optical density.

  • DPH Labeling: Add DPH solution (in a solvent like THF or acetone) to the cell suspension to a final concentration of 1-10 µM. Incubate in the dark at the desired temperature for 30-60 minutes to allow the probe to incorporate into the membranes.

  • Fluorescence Measurement: Transfer the labeled cell suspension to a cuvette. Measure the fluorescence intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light using a fluorometer equipped with polarizers.

  • Calculation of Anisotropy (A): Calculate the steady-state fluorescence anisotropy using the following equation: A = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G is the grating correction factor of the instrument.

Assessment of Membrane Permeability

Principle: NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of the cell membrane.[10] An intact outer membrane of Gram-negative bacteria largely excludes NPN. An increase in outer membrane permeability allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.[10]

Methodology:

  • Cell Preparation: Prepare a bacterial suspension as described for the membrane fluidity assay.

  • Assay: In a fluorometer cuvette or a microplate well, add the bacterial suspension. Add NPN to a final concentration of 10-20 µM.

  • Measurement: Record the baseline fluorescence. Add the agent suspected of altering membrane permeability. Monitor the increase in fluorescence over time at an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm.

Principle: Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of bacteria. When the inner membrane is compromised, PI enters the cell, binds to DNA, and its fluorescence is greatly enhanced.

Methodology:

  • Cell Preparation: Prepare a bacterial suspension.

  • Assay: Add PI to the cell suspension to a final concentration of 1-5 µM.

  • Measurement: Add the test compound and measure the increase in fluorescence over time using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

Conclusion

This compound is a vital component of many bacterial cell membranes, acting as a dynamic modulator of membrane fluidity, permeability, and stability. Its synthesis is a key adaptive mechanism for bacteria to cope with a variety of environmental stresses. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted roles of this compound and other hopanoids. For drug development professionals, the enzymes involved in this compound biosynthesis, such as squalene-hopene cyclase, and the membrane-stabilizing functions of this compound itself, represent potential targets for the development of novel antimicrobial agents that disrupt the protective barrier of bacterial cells. Further research into the regulation of hopanoid biosynthesis and their precise interactions with other membrane components will undoubtedly unveil new insights into bacterial physiology and new avenues for therapeutic intervention.

References

Diploptene as a Biomarker in Sedimentary Records: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diploptene, a pentacyclic triterpenoid of the hopanoid class, is a crucial biomarker extensively utilized in the study of sedimentary records. Its remarkable preservation over geological timescales makes it an invaluable tool for reconstructing past environments and deciphering the contributions of bacterial biomass to organic matter. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its biosynthetic origins, methods for its extraction and analysis, and its application in interpreting sedimentary archives. This document is intended for researchers, scientists, and professionals in the fields of organic geochemistry, paleoclimatology, and drug development who are interested in the application of molecular fossils to understand Earth's history and microbial processes.

Introduction

Hopanoids are a class of pentacyclic triterpenoids that are structurally similar to eukaryotic sterols and are primarily synthesized by bacteria.[1] Their diagenetic products, hopanes, are among the most abundant organic molecules found in sediments and petroleum, with global reserves estimated to be in the order of 1013 to 1014 tons.[2] this compound (17β(H),21β(H)-hop-22(29)-ene) is a C30 hopanoid and a direct product of the cyclization of squalene, serving as a precursor to more complex, functionalized bacteriohopanepolyols (BHPs).[3][4] Its stability and widespread occurrence in bacteria make it a robust biomarker for tracing bacterial input into sedimentary organic matter.[1][5]

The analysis of this compound and its derivatives in sedimentary records can provide critical insights into:

  • Bacterial paleocommunities: The presence and abundance of this compound can indicate the historical presence and significance of bacterial populations.[4]

  • Depositional environments: Variations in this compound concentrations and its isotopic composition can help characterize past environmental conditions, such as oxygen levels and the source of organic matter.[6]

  • Methane cycling: The stable carbon isotopic composition (δ¹³C) of this compound can be a powerful proxy for identifying ancient methane seeps and periods of enhanced methanotrophy.[7][8]

This guide will delve into the technical aspects of utilizing this compound as a biomarker, covering its biosynthesis, analytical methodologies, and interpretation in various sedimentary contexts.

Biosynthesis of this compound and Bacteriohopanepolyols

The biosynthesis of this compound is an oxygen-independent process, which is a key reason for its proposed ancient origins, predating the rise of atmospheric oxygen required for sterol biosynthesis. The core of hopanoid biosynthesis is the cyclization of the linear C30 isoprenoid, squalene.

The key enzyme in this pathway is squalene-hopene cyclase (SHC) . This remarkable enzyme catalyzes one of the most complex single enzymatic reactions known, involving the formation of five rings, the creation of nine stereocenters, and the formation or breaking of 13 covalent bonds.[3][9] The reaction is initiated by the protonation of a terminal double bond of squalene, which is folded into a specific pre-chair conformation within the enzyme's active site.[9] This triggers a cascade of cyclization reactions, ultimately leading to the formation of the hopene carbocation. The reaction is terminated by the deprotonation of this intermediate to yield this compound.[10]

Diploptene_Biosynthesis cluster_0 Upstream Isoprenoid Pathway cluster_1 Hopanoid Biosynthesis Farnesyl Diphosphate Farnesyl Diphosphate Squalene Squalene Farnesyl Diphosphate->Squalene Squalene Synthase Hopene Carbocation Hopene Carbocation Squalene->Hopene Carbocation Squalene-Hopene Cyclase (SHC) This compound This compound Hopene Carbocation->this compound Deprotonation Bacteriohopanepolyols Bacteriohopanepolyols This compound->Bacteriohopanepolyols HpnH, HpnG, etc.

Fig. 1: Simplified biosynthetic pathway of this compound and bacteriohopanepolyols.

Following the synthesis of this compound, further enzymatic modifications can occur to produce a diverse suite of extended hopanoids known as bacteriohopanepolyols (BHPs).[11] These modifications, catalyzed by enzymes encoded by the hpn gene cluster, involve the addition of a ribosyl moiety and other functional groups to the C-22 position of the hopanoid skeleton.[11]

Data Presentation: this compound in Sedimentary Records

The concentration and stable carbon isotopic composition of this compound vary significantly across different sedimentary environments, reflecting the diverse microbial communities and biogeochemical processes at play. The following table summarizes representative quantitative data from various studies.

Sedimentary EnvironmentLocationThis compound Concentration (µg/g TOC)δ¹³C of this compound (‰)Primary Inferred Source(s)Reference(s)
Marine Saanich Inlet (Holocene)Up to ~70-26.3 to -39.6Cyanobacteria, Nitrifying Bacteria, Methanotrophs[6]
Washington CoastComparable to n-alkanes-31.2 ± 0.5Soil Microorganisms[5]
Lacustrine Thermokarst Lakes, AlaskaNot reported-38.8 to -68.2Methanotrophic Bacteria, Heterotrophic Bacteria[7][12]
Lake Rotsee, SwitzerlandPeak at chemocline (ng/L)Not reportedMethanotrophic Bacteria[13]
Terrestrial Dajiuhu Peatland, ChinaHigh variability in mosses-25.44 (average in peat)Moss-associated Bacteria[14]
Willamette Valley SoilsComparable to n-alkanes-31.2 ± 0.3Soil Microorganisms[5]

TOC = Total Organic Carbon

Experimental Protocols

The accurate quantification and isotopic analysis of this compound from sedimentary records require robust and standardized analytical procedures. This section outlines a general workflow for the extraction, separation, and analysis of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Fractionation and Derivatization cluster_3 Analysis Sediment_Sample Sediment Sample Freeze_Drying Freeze-Drying Sediment_Sample->Freeze_Drying Homogenization Homogenization Freeze_Drying->Homogenization Solvent_Extraction Solvent Extraction (Soxhlet or Ultrasonic) Homogenization->Solvent_Extraction Total_Lipid_Extract Total Lipid Extract (TLE) Solvent_Extraction->Total_Lipid_Extract Column_Chromatography Column Chromatography Total_Lipid_Extract->Column_Chromatography Hydrocarbon_Fraction Hydrocarbon Fraction Column_Chromatography->Hydrocarbon_Fraction Derivatization Derivatization (optional) Hydrocarbon_Fraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

Fig. 2: General experimental workflow for the analysis of this compound from sediments.
Lipid Extraction from Sediments

Objective: To extract total lipids, including this compound, from the sediment matrix.

Method 1: Soxhlet Extraction

  • Sample Preparation: Freeze-dry the sediment sample to remove water. Homogenize the dried sample by grinding it to a fine powder.

  • Extraction:

    • Place a known quantity of the homogenized sediment into a pre-extracted cellulose thimble.

    • Add an internal standard to the sample for quantification purposes.

    • Place the thimble into the Soxhlet extractor.

    • Extract the sample with a solvent mixture, typically dichloromethane:methanol (2:1 v/v), for 24-48 hours. The solvent is continuously refluxed, ensuring thorough extraction.

  • Solvent Removal: After extraction, the solvent containing the total lipid extract (TLE) is collected and the solvent is removed using a rotary evaporator.

Method 2: Ultrasonic Extraction

  • Sample Preparation: As with Soxhlet extraction, the sediment sample should be freeze-dried and homogenized.

  • Extraction:

    • Place a known amount of the sediment in a glass vial.

    • Add a known volume of the extraction solvent (e.g., dichloromethane:methanol 9:1 v/v).[15]

    • Place the vial in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes).[15]

    • Centrifuge the sample to separate the solvent from the sediment.

    • Collect the supernatant (the solvent containing the extracted lipids).

    • Repeat the extraction process multiple times (typically 3-4 times) with fresh solvent to ensure complete extraction.[15]

  • Solvent Removal: Combine the solvent extracts and remove the solvent using a rotary evaporator or under a gentle stream of nitrogen.

Fractionation and Derivatization

Objective: To isolate the hydrocarbon fraction containing this compound and, if necessary, derivatize other compounds for GC-MS analysis.

  • Column Chromatography:

    • The TLE is fractionated using column chromatography, typically with silica gel as the stationary phase.

    • A non-polar solvent, such as hexane, is used to elute the hydrocarbon fraction, which contains this compound.

    • More polar solvents are subsequently used to elute other lipid classes (e.g., ketones, alcohols, fatty acids).[16]

  • Derivatization (for other hopanoids):

    • While this compound itself does not require derivatization for GC-MS analysis, more polar hopanoids like diplopterol or bacteriohopanepolyols often need to be derivatized to increase their volatility.

    • Common derivatization methods include acetylation (using acetic anhydride and pyridine) or silylation (using BSTFA).[17]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the hydrocarbon fraction.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or DB-XLB (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[18]

    • Injector: Splitless injection is typically employed to maximize the transfer of the analyte onto the column.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might be:

      • Initial temperature: 60-80°C (hold for 1-2 minutes)

      • Ramp 1: Increase to 150°C at 10-15°C/minute

      • Ramp 2: Increase to 320°C at 4-6°C/minute

      • Final hold: 320°C for 15-20 minutes

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass range of m/z 50-650 is typically scanned.

    • Identification: this compound is identified by its characteristic mass spectrum, which includes a molecular ion (M+) at m/z 410 and a prominent fragment ion at m/z 191, which is characteristic of the hopanoid skeleton.[19]

    • Quantification: Quantification is achieved by comparing the peak area of this compound to that of a known amount of an internal standard.

Interpretation and Applications

  • Indicator of Bacterial Input: The presence of this compound is a clear indication of a bacterial contribution to the sedimentary organic matter.[1] Its concentration relative to other biomarkers, such as sterols (derived from eukaryotes), can provide a first-order estimate of the relative importance of bacterial versus eukaryotic biomass.

  • Terrigenous vs. Aquatic Input: In coastal and marine sediments, this compound with a specific δ¹³C signature can be used as a tracer for the input of terrestrial organic matter, as it is abundant in soil bacteria.[5]

  • Paleo-redox Conditions: The preservation of this compound, an unsaturated hydrocarbon, can be indicative of anoxic or suboxic conditions in the depositional environment, as it would be more susceptible to degradation in the presence of oxygen.

  • Methane Cycling: The most powerful application of this compound in recent years has been in the study of methane cycling. Methanotrophic bacteria, which consume methane, produce hopanoids with a significantly depleted δ¹³C signature because their carbon source, methane, is isotopically light. Therefore, the discovery of this compound with highly negative δ¹³C values (e.g., -50‰ to -70‰) in sedimentary records is strong evidence for past methane seepage and methanotrophic activity.[7][8]

Conclusion

This compound is a robust and versatile biomarker that provides a window into the microbial processes of the past. Its widespread occurrence in bacteria, chemical stability, and the wealth of information encoded in its concentration and isotopic composition make it an indispensable tool for geoscientists and biologists. The continued refinement of analytical techniques and the integration of this compound data with other paleo-proxies will undoubtedly lead to a more nuanced understanding of Earth's history and the critical role that microorganisms have played in shaping it. This technical guide provides a foundational understanding of the principles and methods involved in the study of this compound, empowering researchers to effectively utilize this powerful molecular fossil in their scientific investigations.

References

The Occurrence and Analysis of Diploptene in Ferns and Other Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diploptene, a pentacyclic triterpenoid of the hopanoid class, is a significant biomarker with a widespread presence in the biosphere, including in various ferns and other plant species. This technical guide provides an in-depth overview of the occurrence, biosynthesis, and analytical methodologies for this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemotaxonomy, physiological roles, and potential applications of this compound. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this compound in the plant kingdom.

Introduction to this compound and Hopanoids

Hopanoids are a class of pentacyclic triterpenoids that are structural and functional analogues of sterols, such as cholesterol, in eukaryotic cell membranes.[1] They are known to modulate membrane fluidity and permeability, contributing to the stability of bacterial membranes under various environmental stresses.[1] this compound (hop-22(29)-ene) is a C30 hopanoid and a key intermediate in the biosynthesis of more complex, extended hopanoids.[1] While prokaryotes are the primary producers of hopanoids, their occurrence is not limited to bacteria. This compound and its derivatives have been identified in a range of eukaryotes, including lichens, bryophytes, fungi, and notably, in several species of ferns and tropical trees.[1]

The presence of this compound in ferns is of particular interest for chemotaxonomic studies and in understanding the evolutionary history of these plants. The biosynthesis of this compound in some ferns is thought to occur via a squalene-hopene cyclase (SHC) enzyme, likely acquired through horizontal gene transfer from bacteria. This guide will delve into the known distribution of this compound, its formation, and the methods for its reliable identification and quantification.

Occurrence and Quantitative Data of this compound

This compound has been reported in various plant lineages, with a notable presence in ferns. While comprehensive quantitative data across a wide spectrum of plant species remains an area of active research, this section summarizes available information to provide a comparative overview.

Plant GroupSpeciesTissueThis compound Concentration (µg/g dry weight)Reference
Ferns (Pteridophytes)Dryopteris crassirhizomaRhizomesPresence confirmed[2]
Polypodium niponicumNot specifiedPresence confirmed[1]
Polypodium formosanumNot specifiedPresence confirmed[1]
Adiantum capillus-venerisWhole plantPresence confirmed
Mosses (Bryophytes)Sphagnum speciesWhole plantPresence confirmed
AngiospermsHopea species (tropical trees)ResinAbundant
Zea mays (Maize)Not specifiedNot typically reported
Arabidopsis thalianaNot specifiedNot typically reported

Note: The table above is a compilation of available data. "Presence confirmed" indicates that the compound has been identified, but specific quantitative values were not provided in the cited literature. Further research is needed to establish a more comprehensive quantitative database.

Biosynthesis of this compound

The primary pathway for this compound biosynthesis in bacteria and some plants involves the direct cyclization of squalene, catalyzed by the enzyme squalene-hopene cyclase (SHC). This process is oxygen-independent. In contrast, eukaryotes typically synthesize sterols from 2,3-oxidosqualene via oxidosqualene cyclase (OSC).

The key steps in the biosynthesis of this compound are as follows:

  • Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAP) Synthesis: These five-carbon building blocks are synthesized through either the mevalonate (MVA) pathway or the non-mevalonate (MEP) pathway.

  • Farnesyl Pyrophosphate (FPP) Formation: IPP and DMAP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).

  • Squalene Synthesis: Two molecules of FPP are joined tail-to-tail by squalene synthase to produce the C30 precursor, squalene.

  • Cyclization to this compound: Squalene-hopene cyclase (SHC) catalyzes the complex cyclization of squalene into the pentacyclic structure of this compound.

Diploptene_Biosynthesis cluster_0 Isoprenoid Precursors cluster_1 Chain Elongation IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAP Dimethylallyl Pyrophosphate (DMAP) DMAP->GPP GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase This compound This compound Squalene->this compound Squalene-Hopene Cyclase (SHC)

This compound Biosynthesis Pathway

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from plant tissues.

Extraction of Triterpenoids (including this compound) from Plant Material

This protocol is a general method that can be adapted for various plant tissues, including those from ferns.

Materials:

  • Fresh or dried plant tissue (e.g., leaves, rhizomes)

  • Liquid nitrogen

  • Mortar and pestle or a suitable grinder

  • Extraction solvent: A mixture of hexane and ethyl acetate (e.g., 85:15 v/v) or chloroform and methanol (e.g., 2:1 v/v)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

  • Sample Preparation:

    • For fresh tissue, weigh approximately 1-5 g of the plant material.

    • For dried tissue, grind the material into a fine powder.

    • Flash-freeze the fresh tissue in liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle. This prevents enzymatic degradation.

  • Extraction:

    • Transfer the powdered tissue to a glass vial.

    • Add the extraction solvent at a ratio of approximately 10:1 (solvent volume: tissue weight, e.g., 10 mL for 1 g of tissue).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Agitate the sample on a shaker at room temperature for at least 1-2 hours. For more exhaustive extraction, this step can be extended or repeated.

  • Phase Separation and Collection:

    • Centrifuge the mixture at approximately 3000 x g for 10-15 minutes to pellet the solid plant debris.

    • Carefully transfer the supernatant (the solvent extract) to a clean glass vial.

    • Repeat the extraction process on the pellet with fresh solvent at least once to maximize the yield. Combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined extracts using a rotary evaporator or a gentle stream of nitrogen gas. Avoid excessive heat to prevent degradation of the compounds.

    • The resulting residue is the total lipid extract (TLE), which contains this compound and other triterpenoids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is the most common and reliable method for the identification and quantification of this compound. Due to the relatively low volatility of triterpenoids, a derivatization step is often necessary.

Materials:

  • Total Lipid Extract (TLE) from the extraction step

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS, DB-5MS)

  • Autosampler vials with inserts

Procedure:

  • Derivatization:

    • Dissolve a known amount of the dried TLE in a small volume of anhydrous pyridine (e.g., 50-100 µL) in a GC vial.

    • Add the derivatization reagent (BSTFA + 1% TMCS) in excess (e.g., 50-100 µL).

    • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization of any hydroxyl groups. This converts them to more volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 280-300°C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 150°C, hold for 2 minutes.

        • Ramp to 300°C at a rate of 10°C/min.

        • Hold at 300°C for 10-20 minutes.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 650.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify this compound by its characteristic retention time and mass spectrum. The mass spectrum of underivatized this compound will show a molecular ion (M+) at m/z 410 and a characteristic base peak at m/z 191.

    • Quantification can be performed by creating a calibration curve using a pure this compound standard and an internal standard.

Experimental_Workflow Plant_Material Plant Material (e.g., Fern Fronds/Rhizomes) Grinding Grinding in Liquid N2 Plant_Material->Grinding Extraction Solvent Extraction (e.g., Hexane/EtOAc) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation TLE Total Lipid Extract (TLE) Evaporation->TLE Derivatization Derivatization (BSTFA/TMCS) TLE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

General Experimental Workflow for this compound Analysis

Biological Function and Potential Applications

The primary function of this compound and other hopanoids in the organisms that produce them is the regulation of membrane fluidity and permeability.[1] By intercalating into the lipid bilayer, they increase membrane rigidity and reduce the passage of small molecules, providing stability against environmental stressors such as extreme temperatures, pH, and osmotic pressure.[1]

For the pharmaceutical and drug development industries, the unique structure and biological properties of this compound and its derivatives present several areas of interest:

  • Biomarker: Due to their stability over geological timescales, hopanoids are valuable biomarkers in paleobotany and geochemistry, providing insights into past ecosystems and microbial communities.

  • Drug Delivery: The ability of hopanoids to modify membrane properties could be exploited in the design of novel drug delivery systems, such as liposomes with enhanced stability and controlled release characteristics.

  • Antimicrobial Research: As integral components of bacterial membranes, the enzymes involved in hopanoid biosynthesis, such as squalene-hopene cyclase, could be potential targets for the development of new antimicrobial agents.

Conclusion

This compound is a widely distributed triterpenoid with a significant presence in ferns and other plant groups, in addition to its well-established role in bacteria. Its biosynthesis via the squalene-hopene cyclase pathway and its function in membrane stabilization are key aspects of its biological significance. The analytical methods detailed in this guide, particularly GC-MS following appropriate extraction and derivatization, provide robust means for its identification and quantification. Further research into the quantitative distribution of this compound across a broader range of plant species will enhance its utility as a chemotaxonomic marker and may unveil novel biological roles and applications for this intriguing molecule.

References

The Geochemical Tale of Diploptene: A Deep Dive into its Abiotic and Biotic Origins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diploptene [hop-22(29)-ene], a pentacyclic triterpenoid, is a significant biomarker utilized across various scientific disciplines, from geochemistry to drug development. Its presence in environmental samples provides a window into past and present microbial activity. This technical guide delves into the core of diplopene's origins, exploring both its well-established biotic sources and the ongoing scientific inquiry into potential abiotic formation pathways. This document provides a comprehensive overview of its biosynthesis, quantitative distribution in the environment, and detailed methodologies for its analysis.

Unraveling the Sources: Biotic Dominance and the Abiotic Question

The overwhelming consensus in the scientific community is that this compound is predominantly of biotic origin . It is a key membrane lipid in a diverse range of bacteria, where it is synthesized enzymatically. In contrast, there is currently no definitive evidence for the significant abiotic synthesis of this compound or other complex pentacyclic triterpenoids under plausible geological conditions. While abiotic formation of simpler organic molecules is well-documented in prebiotic chemistry and hydrothermal vent systems, the intricate cyclization required to form the hopanoid skeleton of this compound is believed to be an exclusive domain of biological catalysis.

The Prolific Biotic Producers of this compound

This compound is synthesized by a wide array of bacteria, where it plays a crucial role in membrane stability and fluidity, analogous to cholesterol in eukaryotes. Its production is not confined to a specific metabolic group, making it a widespread bacterial biomarker.

Key Biotic Sources:

  • Bacteria: A vast number of bacterial phyla are known to produce hopanoids, including this compound. Notable producers include:

    • Cyanobacteria: These photosynthetic bacteria are significant contributors to this compound in both aquatic and terrestrial environments.

    • Methanotrophs: Bacteria that metabolize methane are often rich in hopanoids, and the isotopic signature of their this compound can be a powerful tracer for methane cycling.[1]

    • Soil Bacteria: A diverse community of microorganisms indigenous to soils are major producers of this compound, which is subsequently transported to coastal sediments through erosion.[1]

    • Other Bacteria: The ability to synthesize hopanoids is widespread and has been identified in various other bacterial groups, contributing to the ubiquitous presence of this compound in the environment.

The Biological Blueprint: The Biosynthesis of this compound

The synthesis of this compound is a fascinating example of complex enzymatic machinery. The central player in this process is the enzyme squalene-hopene cyclase (SHC) .

The biosynthetic pathway begins with the linear C30 hydrocarbon, squalene . The SHC enzyme then catalyzes a remarkable cascade of cyclization reactions, forming the five-ring hopanoid structure in a single, concerted step. This process is oxygen-independent, a key feature that distinguishes it from the biosynthesis of sterols in eukaryotes.

Diploptene_Biosynthesis cluster_0 Isoprenoid Precursor Synthesis cluster_1 Squalene Synthesis cluster_2 Hopanoid Synthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Squalene Squalene FPP->Squalene SHC Squalene-Hopene Cyclase (SHC) Squalene->SHC Cyclization This compound This compound SHC->this compound

Biotic synthesis pathway of this compound.

Quantitative Distribution of this compound in the Environment

The concentration of this compound in environmental samples can vary significantly depending on the source organisms and depositional environment. The following tables summarize some of the reported quantitative data for this compound in various matrices.

Table 1: this compound Concentration in Sediments and Soils

EnvironmentLocationConcentration Range (µg/g organic carbon)Reference(s)
Coastal SedimentsWashington Coast, USAComparable to plant wax n-alkanes[1]
River SedimentsColumbia River Basin, USAVariable, with lighter isotopic values[1]
SoilWillamette Valley, USA-31.2 ± 0.3‰ (δ¹³C)[1]
Varved SedimentsSaanich Inlet, CanadaUp to 70
Thermokarst Lake SedimentsAlaska, USA-68.2 to -38.8‰ (δ¹³C)

Table 2: this compound in Cyanobacteria

Species/GenusEnvironment/CultureThis compound Presence/AbundanceReference(s)
Nodularia spumigenaBaltic SeaNot detected in some strains
Various CyanobacteriaMicrobial MatsAbundant, often used as a biomarker for cyanobacterial input

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental and biological samples requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed.

Extraction of Hopanoids from Sediments and Soils

A common and effective method for extracting lipids, including this compound, from solid matrices is the Bligh-Dyer method or variations thereof.

Protocol: Modified Bligh-Dyer Extraction

  • Sample Preparation: Freeze-dry the sediment or soil sample and grind to a fine powder.

  • Solvent Extraction:

    • To a known mass of the powdered sample (e.g., 10 g), add a mixture of dichloromethane (DCM) and methanol (MeOH) (2:1, v/v).

    • Sonciate the mixture for 15-20 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent.

  • Phase Separation:

    • Combine the supernatants and add a volume of 5% NaCl solution to induce phase separation.

    • Collect the lower organic phase containing the lipids.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen gas.

Derivatization for GC-MS Analysis

Due to the presence of polar functional groups on many hopanoids (though not this compound itself), derivatization is often necessary to increase their volatility for GC-MS analysis. Acetylation is a common derivatization method.

Protocol: Acetylation of Hopanoids

  • Reagent Preparation: Prepare a 1:1 (v/v) mixture of acetic anhydride and pyridine.

  • Reaction:

    • To the dried lipid extract, add the acetylation reagent.

    • Heat the mixture at 60-70°C for 1-2 hours.

  • Work-up:

    • Evaporate the excess reagent under a stream of nitrogen.

    • Re-dissolve the derivatized extract in a suitable solvent (e.g., hexane) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 300°C at 6°C/minute.

    • Hold at 300°C for 20 minutes.

  • Mass Spectrometer Settings:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-650.

    • Selected Ion Monitoring (SIM) can be used for targeted quantification of this compound using its characteristic fragment ion at m/z 191.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is particularly useful for the analysis of more polar and thermally labile hopanoids, but can also be used for this compound.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or similar.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer Settings:

    • Ionization mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis can be performed in full scan mode or using targeted MS/MS for enhanced specificity and sensitivity.

Logical Relationships and Experimental Workflows

The following diagram illustrates the general workflow for the analysis of this compound from environmental samples.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Fractionation & Derivatization cluster_3 Instrumental Analysis cluster_4 Data Analysis Sample Environmental Sample (Sediment, Soil, Water) Preparation Freeze-drying & Grinding Sample->Preparation Extraction Lipid Extraction (e.g., Bligh-Dyer) Preparation->Extraction Fractionation Column Chromatography (Optional) Extraction->Fractionation Derivatization Derivatization (e.g., Acetylation) Fractionation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS Analysis Derivatization->LCMS Data Quantification & Identification GCMS->Data LCMS->Data

References

Diploptene: A Central Precursor in the Biosynthesis of Diverse Hopanoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hopanoids are a class of pentacyclic triterpenoids that are structural and functional analogues of sterols, such as cholesterol, in bacterial membranes. They play a crucial role in regulating membrane fluidity, permeability, and stability, particularly under conditions of environmental stress. The C30 hopanoid, diploptene (also known as hop-22(29)-ene), serves as a key biosynthetic precursor for a wide array of more complex hopanoids, including the extended C35 bacteriohopanepolyols (BHPs). This guide provides a comprehensive technical overview of the enzymatic pathways that convert this compound into other hopanoids, detailed experimental protocols for their study, and a summary of quantitative data available to date.

Biosynthetic Pathways from this compound

The journey from the simple hydrocarbon this compound to the complex, functionalized bacteriohopanepolyols involves a series of enzymatic modifications. These reactions are primarily catalyzed by a suite of enzymes encoded by the hpn (hopanoid biosynthesis) gene cluster, which is often found in hopanoid-producing bacteria.

The initial and committing step in the elongation of the C30 this compound skeleton is the addition of a C5 adenosyl moiety to the isoprenoid side chain, a reaction catalyzed by the radical S-adenosylmethionine (SAM) enzyme, HpnH.[1] This reaction forms the C35 hopanoid, adenosylhopane.[1] Subsequently, a putative phosphorylase, HpnG, is thought to remove the adenine base, yielding ribosylhopane.[2][3][4] This intermediate can then be further modified by a series of enzymes to generate the diverse range of bacteriohopanepolyols observed in nature.

Key enzymatic modifications of the this compound core and its derivatives include:

  • Side-chain elongation and functionalization: The conversion of this compound to adenosylhopane by HpnH is the first step in generating extended hopanoids.[2][3][4]

  • A-ring methylation: The enzymes HpnP and HpnR catalyze the methylation of the hopanoid A-ring at the C-2 and C-3 positions, respectively.[5][6] These methylations are of significant interest to geobiologists as they are well-preserved in the geological record.

  • Formation of bacteriohopanepolyols (BHPs): Following the action of HpnH and HpnG, a cascade of enzymes, including glycosyltransferases (e.g., HpnI), radical SAM enzymes (e.g., HpnJ), and aminotransferases (e.g., HpnO), can modify the ribosyl side chain to produce a variety of BHPs with different functional groups, such as hydroxyl, amino, and cyclitol ether moieties.[2][7]

The following diagram illustrates the major biosynthetic pathways originating from this compound.

Diploptene_Pathway This compound This compound (C30) Adenosylhopane Adenosylhopane (C35) This compound->Adenosylhopane HpnH (+ SAM) Me_this compound 2- or 3-Methyl- This compound This compound->Me_this compound HpnP / HpnR (+ SAM) Ribosylhopane Ribosylhopane Adenosylhopane->Ribosylhopane HpnG (- Adenine) BHT Bacteriohopanetetrol (BHT) Ribosylhopane->BHT Downstream enzymes AminoBHT Aminobacteriohopanetriol Ribosylhopane->AminoBHT HpnO, etc.

Caption: Biosynthetic pathways from this compound to extended and modified hopanoids.

Quantitative Data on Hopanoid Production

The relative and absolute abundance of hopanoids derived from this compound can vary significantly between different bacterial species and in response to environmental conditions. Quantitative analysis, typically performed by GC-MS or LC-MS/MS, provides valuable insights into the regulation and flux through these biosynthetic pathways.

Bacterial SpeciesHopanoid DerivativeRelative Abundance (% of total hopanoids)Absolute Abundance (mg/g dry weight)Reference
Rhodopseudomonas palustris TIE-1DiplopterolVariableVariable[2]
Rhodopseudomonas palustris TIE-1Bacteriohopanetetrol (BHT)VariableVariable[2]
Rhodopseudomonas palustris TIE-12-Methylbacteriohopanetetrol (2-MeBHT)Up to 13.3% of total BHPNot reported[8]
Methylococcus capsulatus (Bath)3-MethylhopanoidsAccumulate in stationary phaseNot reported[6]
Various Thermophilic BacteriaVarious BHPsVaries by species and temperatureSemi-quantitative data available[9]

Note: Quantitative data on the specific conversion rates of this compound to its various derivatives and the kinetic parameters of the involved enzymes are not extensively available in the public domain. The provided data reflects the analysis of hopanoid profiles in different organisms.

Experimental Protocols

Extraction and Analysis of Hopanoids by GC-MS

This protocol is adapted from methodologies described for the analysis of hopanoids in bacterial cultures.[2][10]

a. Lipid Extraction (Modified Bligh-Dyer Method)

  • Harvest bacterial cells from culture by centrifugation.

  • Lyophilize the cell pellet to dryness.

  • Extract the dried biomass using a single-phase solvent system of dichloromethane (DCM), methanol (MeOH), and water (H₂O) in a ratio of 1:2:0.8 (v/v/v).

  • Sonicate the mixture to ensure complete cell lysis and lipid extraction.

  • Add additional DCM and H₂O to break the single-phase system into two phases (final ratio of DCM:MeOH:H₂O should be approximately 2:2:1.8).

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the total lipid extract (TLE).

  • Dry the TLE under a stream of nitrogen gas.

b. Derivatization (Acetylation)

  • To the dried TLE, add a 1:1 (v/v) mixture of acetic anhydride and pyridine.

  • Heat the mixture at 70°C for 30 minutes to acetylate the hydroxyl groups of the hopanoids.

  • Dry the derivatized sample under a stream of nitrogen gas.

  • Resuspend the acetylated lipids in a suitable solvent (e.g., hexane or DCM) for GC-MS analysis.

c. GC-MS Analysis

  • Gas Chromatograph: Use a high-temperature capillary column suitable for the analysis of high-molecular-weight compounds (e.g., DB-5HT or equivalent).

  • Injector: Program a temperature-ramping injection to ensure efficient transfer of the analytes onto the column.

  • Oven Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps to a high temperature (e.g., 320°C), and holds for an extended period to elute the high-boiling hopanoids.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known hopanoids. Characteristic fragment ions for hopanoids include m/z 191 (for the hopane skeleton) and m/z 205 (for 2-methylhopanoids).[10]

GCMS_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Harvest Harvest & Lyophilize Bacterial Cells Extract Lipid Extraction (Bligh-Dyer) Harvest->Extract Dry1 Dry TLE Extract->Dry1 Acetylate Acetylation (Acetic Anhydride/Pyridine) Dry1->Acetylate Dry2 Dry Acetylated Lipids Acetylate->Dry2 GCMS GC-MS Analysis Dry2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of hopanoids.
Analysis of Bacteriohopanepolyols by LC-MS/MS

For the analysis of intact, highly polar bacteriohopanepolyols, LC-MS/MS is often the method of choice as it does not require derivatization that can lead to the loss of structural information.[9][11][12]

a. Lipid Extraction

Follow the same modified Bligh-Dyer extraction protocol as described for GC-MS analysis to obtain the total lipid extract.

b. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a reversed-phase column (e.g., C18) with a suitable solvent system, typically a gradient of water, methanol, and/or isopropanol, often with a modifier like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.

  • Tandem Mass Spectrometry (MS/MS): Operate the instrument in a data-dependent acquisition mode to acquire fragmentation spectra of the most abundant ions, or in a targeted multiple reaction monitoring (MRM) mode for the quantification of specific BHPs. The fragmentation patterns provide valuable structural information about the hopanoid core and the side chain.

In Vitro Enzyme Assay for HpnH (Radical SAM Adenosylhopane Synthase)

This protocol is based on the in vitro reconstitution of HpnH activity.[1][13] A detailed, standardized protocol with kinetic parameters is not widely available.

a. Reaction Components

  • Buffer: HEPES buffer (e.g., 100 mM, pH 7.0)

  • Substrate: this compound (solubilized with a detergent like Triton X-100)

  • Co-substrate: S-adenosylmethionine (SAM)

  • Reducing System: A system to reduce the [4Fe-4S] cluster of the radical SAM enzyme is essential. This can be achieved using a chemical reductant like sodium dithionite or an enzymatic system consisting of flavodoxin, flavodoxin reductase, and NADPH.[1][13][14][15]

  • Enzyme: Purified HpnH enzyme.

b. Reaction Conditions

  • Assemble the reaction mixture in an anaerobic environment (e.g., in a glove box) to prevent inactivation of the oxygen-sensitive [4Fe-4S] cluster.

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the lipid-soluble products.

  • Analyze the products by LC-MS or GC-MS to detect the formation of adenosylhopane.

Note on other enzyme assays: Detailed, publicly available protocols for the in vitro assays of HpnG, HpnP, HpnR, HpnI, and HpnJ are currently scarce. The development of such assays would likely involve the expression and purification of the respective enzymes and the development of methods to detect the specific products of their reactions, likely using mass spectrometry. For methyltransferases like HpnP and HpnR, a common approach involves the use of radiolabeled SAM ([³H]SAM or [¹⁴C]SAM) and measuring the incorporation of the radiolabel into the hopanoid substrate.

Isotopic Labeling Experimental Workflow

Isotopic labeling experiments are powerful tools to trace the flow of atoms through a metabolic pathway.

a. Experimental Design

  • Culture the hopanoid-producing bacterium in a defined medium.

  • Introduce a stable isotope-labeled precursor, such as ¹³C-glucose or ¹³C-acetate, into the medium.

  • Harvest the cells at different time points to monitor the incorporation of the label into this compound and its downstream products.

b. Sample Analysis

  • Extract the hopanoids as described above.

  • Analyze the extracts by GC-MS or LC-MS/MS.

  • Determine the mass isotopologue distribution of the hopanoids to map the incorporation of the ¹³C label.

c. Data Interpretation

The pattern of ¹³C incorporation can reveal the biosynthetic origins of the carbon atoms in the hopanoid skeleton and side chains, confirming the precursor-product relationships and providing insights into the activity of the different biosynthetic pathways.

Isotopic_Labeling_Workflow Culture Bacterial Culture in Defined Medium Label Introduce ¹³C-Labeled Precursor Culture->Label Harvest Harvest Cells (Time Course) Label->Harvest Extract Hopanoid Extraction Harvest->Extract Analyze GC-MS or LC-MS/MS Analysis Extract->Analyze Interpret Determine Mass Isotopologue Distribution & Interpret Labeling Pattern Analyze->Interpret

Caption: Workflow for studying hopanoid biosynthesis using isotopic labeling.

Conclusion

This compound is a pivotal molecule in the biosynthesis of a vast array of structurally and functionally diverse hopanoids. The enzymatic machinery that modifies this compound provides bacteria with a means to fine-tune their membrane properties in response to changing environmental conditions. While significant progress has been made in identifying the genes and enzymes involved in these pathways, a detailed biochemical characterization, including the development of robust enzyme assays and the determination of kinetic parameters, remains an active area of research. The protocols and data presented in this guide provide a foundation for further investigation into the fascinating world of hopanoid biosynthesis and its potential applications in drug development and biotechnology.

References

Geochemical significance of diploptene in petroleum exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Geochemical Significance of Diploptene in Petroleum Exploration

Introduction: The Molecular Fossil in Crude Oil

In the field of petroleum geochemistry, molecular fossils, or biomarkers, provide invaluable insights into the origin, thermal history, and depositional environment of crude oils and their source rocks. Among the most significant of these biomarkers is the pentacyclic triterpenoid, This compound (17β(H),21β(H)-hop-22(29)-ene). This compound is the biological precursor to the ubiquitous hopane series found in virtually all crude oils and ancient sediments.

This compound is synthesized primarily by prokaryotic organisms, particularly bacteria.[1] Its robust carbon skeleton is remarkably stable, allowing it to survive geological processes of burial and thermal alteration, albeit with structural rearrangements. Consequently, the presence and stereochemistry of this compound and its diagenetic products, the hopanes, serve as a powerful tool for petroleum exploration, enabling geochemists to correlate oils with their source rocks, reconstruct paleoenvironments, and assess the thermal maturity of petroleum systems. This guide provides a technical overview of the origin of this compound, its transformation during diagenesis, and its application as a key biomarker in hydrocarbon exploration.

Origin and Diagenetic Pathway of this compound

This compound originates from the cyclization of squalene, a C30 isoprenoid, a process that does not require molecular oxygen and is common in bacteria.[1] In living organisms, this compound and other related precursors like bacteriohopanepolyols (BHPs) feature a thermodynamically unstable stereochemistry known as the biological 17β,21β(H) configuration.[2]

During burial and subsequent heating (diagenesis and catagenesis), these biological precursors undergo a series of chemical transformations. This compound is reduced to form ββ-hopane, which then isomerizes to more thermally stable configurations. The most significant transformation is the conversion from the biological ββ-hopanes to the geological αβ-hopanes.[3] This isomerization is an irreversible, temperature-dependent process, making the ratio of these isomers a reliable indicator of thermal maturity.

G cluster_bio Biosynthesis (Bacteria) cluster_geo Diagenesis & Catagenesis (Heat & Time) Squalene Squalene (C30) BHP Bacteriohopanepolyols (BHPs, C35) Squalene->BHP Cyclization This compound This compound (C30) Squalene->this compound Cyclization BioHopane 17β,21β(H)-Hopanes (Biological Configuration) BHP->BioHopane Reduction/ Defunctionalization This compound->BioHopane Reduction/ Defunctionalization GeoHopane 17α,21β(H)-Hopanes (Geological Configuration) BioHopane->GeoHopane Isomerization (Maturity) Moretane 17β,21α(H)-Hopanes (Moretanes) GeoHopane->Moretane Epimerization

Caption: Diagenetic transformation pathway of this compound. (Max Width: 760px)

Geochemical Significance in Petroleum Exploration

The analysis of this compound-derived hopanes provides critical information for assessing a petroleum system. Their primary applications include determining the source of organic matter, the depositional environment of the source rock, and the thermal maturity of both the source rock and the expelled petroleum.

  • Source of Organic Matter: Hopanes are definitive indicators of prokaryotic (bacterial) input into sedimentary organic matter. The ratio of hopanes to steranes (biomarkers derived from eukaryotes like algae) is a widely used parameter. A low sterane/hopane ratio typically indicates a significant contribution from bacteria and/or terrigenous organic matter, whereas a ratio approaching or exceeding 1.0 suggests a dominance of marine algal organic matter.[4][5]

  • Depositional Environment: Specific hopanoid structures can provide clues about the paleoenvironment. For instance, high concentrations of C31-C35 homohopanes are often associated with bacteriohopanetetrol precursors, suggesting deposition under anoxic conditions.[4] The carbon isotopic composition (δ¹³C) of this compound and its hopane derivatives is also a powerful indicator. Extremely depleted δ¹³C values (e.g., -60‰ to -80‰) in lacustrine source rocks point to an input from methanotrophic bacteria, which consume methane.[6][7] In contrast, values in the range of -31‰ to -40‰ are more typical for heterotrophic bacteria in terrestrial or marine settings.[8]

  • Thermal Maturity: The progressive, temperature-driven isomerization of hopanes is one of the most reliable methods for assessing thermal maturity. During diagenesis, the unstable biological 17β,21β(H) configuration converts to the more stable 17α,21β(H) configuration.[2] Further heating causes epimerization at the C-22 position in extended hopanes (>C30), changing the 22R configuration to a mixture of 22S and 22R epimers. The ratio of 22S/(22S+22R) for the C31 αβ-hopane increases from 0 to an equilibrium value of approximately 0.6 with increasing maturity, marking the onset of the oil generation window.[9]

Data Presentation: Key Quantitative Parameters

The utility of this compound-derived hopanes lies in quantitative analysis. Ratios between different isomers or compound classes, as well as stable isotope values, are used to make geochemical interpretations.

Table 1: Interpretation of Key Hopane Biomarker Ratios

ParameterRatio CalculationGeochemical Interpretation
Sterane/Hopane Ratio Sum of C27-C29 Steranes / C30 Hopane> 1.0: Indicates dominant marine algal input (eukaryotic). < 1.0: Suggests significant bacterial and/or terrestrial input (prokaryotic).[4][5]
Ts/Tm Ratio 18α(H)-Trisnorneohopane / 17α(H)-TrisnorhopaneIncreases with thermal maturity. Also sensitive to source rock lithology (higher in clay-rich source rocks).[10]
C29/C30 Hopane Ratio C29 αβ-Hopane / C30 αβ-Hopane> 1.0: Often associated with carbonate or evaporite depositional environments. < 1.0: More typical for marine clastic (shale) environments.[11]
Homohopane Index C35 Homohopane / (C31-C35 Homohopanes)High values can indicate highly anoxic (reducing) conditions in the depositional environment.[9]
C31 Hopane 22S/(S+R) C31 αβ-Hopane 22S / (22S + 22R)Maturity indicator. Increases from 0 in immature rocks to an equilibrium of ~0.57-0.62 within the oil window.[9]

Table 2: Typical Stable Carbon Isotope (δ¹³C) Values of Hopanes and Their Significance

Depositional EnvironmentTypical δ¹³C Range (‰ vs VPDB)Implied Biological Source & Process
Freshwater Lacustrine -61‰ to -78‰Significant input from methanotrophic bacteria (methane oxidation).[6]
Marine (Shale) -35‰ to -45‰General heterotrophic and cyanobacterial input.[6][8]
Terrestrial (Soil/Peat) -31‰ to -39‰Heterotrophic bacteria utilizing terrestrial plant-derived carbon.[8]
Hypersaline Lacustrine -19‰ to -33‰Indicates contribution from cyanobacteria in a saline, stratified water column.[6]

Experimental Protocols

The analysis of this compound and hopanes from crude oil or source rock extracts requires a meticulous multi-step process involving extraction, fractionation, and instrumental analysis.

G Sample Sample (Crude Oil or Powdered Rock) Deasphaltene Deasphaltening (Precipitate with n-hexane) Sample->Deasphaltene for Oil Soxhlet Soxhlet Extraction (DCM:Methanol 93:7) Sample->Soxhlet for Rock Column Column Chromatography (Silica/Alumina) Deasphaltene->Column Soxhlet->Column F1 F1: Saturates (elute with Hexane) Column->F1 F2 F2: Aromatics (elute with DCM/Hexane) Column->F2 GCMS GC-MS Analysis F1->GCMS Contains Hopanes Data Data Interpretation (Peak Integration, Ratio Calculation) GCMS->Data

Caption: Analytical workflow for biomarker analysis. (Max Width: 760px)

5.1 Sample Preparation and Extraction

  • For Source Rock: Crush the rock sample to a fine powder (<100 mesh). Dry in an oven to remove moisture.

  • For Crude Oil: If the oil is heavy, deasphaltene it by dissolving in a solvent like dichloromethane (DCM) and precipitating the asphaltenes with an excess of n-hexane (typically a 40:1 volume ratio of hexane to oil).[12] The soluble portion (maltenes) is carried forward.

  • Soxhlet Extraction (for Rock): Weigh approximately 10-100 g of powdered rock and place it in a porous extraction thimble. Extract the organic matter using a Soxhlet apparatus for 72 hours with an azeotropic mixture of DCM and methanol (e.g., 93:7 v/v).[12][13] This process isolates the total lipid extract, also known as bitumen.

5.2 Fractionation by Column Chromatography

The total lipid extract is too complex for direct analysis and must be separated into fractions based on polarity.

  • Column Preparation: Prepare a chromatography column by packing it with activated silica gel, often with a layer of alumina on top.

  • Loading: Dissolve the dried extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the top of the column.

  • Elution:

    • Elute the saturated hydrocarbon fraction (F1) , which contains the hopanes and steranes, using a non-polar solvent like n-hexane.[12]

    • Subsequently, elute the aromatic hydrocarbon fraction (F2) using a solvent of higher polarity, such as a mixture of DCM and hexane (e.g., 1:1 v/v).[12]

  • Concentration: Collect each fraction separately and concentrate them by evaporating the solvent under a gentle stream of nitrogen. The saturated fraction is now ready for GC-MS analysis.

5.3 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for identifying and quantifying hopanes.[14]

  • Instrument: An Agilent 7890 GC (or equivalent) coupled to a 5975C Mass Spectrometer (or equivalent) is commonly used.[15]

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is ideal for separating these high-boiling point compounds.[15]

  • GC Oven Program: A typical temperature program is essential to separate the complex mixture of isomers.[15]

    • Initial Temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase to 140°C at 25°C/min.

    • Ramp 2: Increase to 300°C at 10°C/min.

    • Final Hold: Hold at 300°C for 5-15 minutes to elute all compounds.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Run in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity. The characteristic fragment ion for hopanes is m/z 191 . Steranes are monitored using m/z 217.

    • Mass Range (Full Scan): If run in full scan mode, a range of 50-650 amu is appropriate.[16]

  • Compound Identification: Hopanes are identified in the m/z 191 mass chromatogram by their characteristic retention times and comparison to known standards or published chromatograms. Quantification is performed by integrating the peak areas of the target compounds.

Conclusion

This compound and its geologically altered descendants, the hopanes, are among the most powerful and versatile biomarkers in petroleum exploration. Their presence confirms a bacterial contribution to the source organic matter, while their specific structural isomers and relative abundances provide detailed information on the source rock's depositional environment, lithology, and thermal history. The systematic application of the analytical protocols and interpretive frameworks outlined in this guide allows exploration geochemists to reduce risk by building a more complete and accurate model of a basin's petroleum system.

References

Methodological & Application

Application Notes and Protocols for Diplopene Extraction from Sediment Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of diploptene, a significant biomarker, from sediment samples. This compound[1][2], a pentacyclic triterpene of the hopanoid class, is a valuable indicator of bacterial activity and terrestrial organic carbon input in geological and environmental studies. Understanding its concentration and isotopic composition can provide insights into past ecosystems and biogeochemical cycles.

Data Presentation

The following tables summarize key quantitative data related to diplopene in sediment samples, compiled from various studies.

Table 1: this compound Concentration in Various Sediment Samples

Sediment TypeLocationConcentration (µg/g Corg)Reference
Varved SedimentsSaanich InletUp to 70[1]
Coastal SedimentsWashington CoastComparable to long-chain n-alkanes[2]
Thermokarst Lake SedimentsAlaskaVariable[3][4]

Table 2: Stable Carbon Isotope Ratios (δ¹³C) of this compound in Sediments

Sediment TypeLocationδ¹³C (‰ PDB)InterpretationReference
Holocene SedimentsSaanich Inlet-26.3 to -39.6Reflects changes in microbial community structure[1]
Coastal SedimentsWashington Coast-31.2 ± 0.5Indicates terrigenous input from soil microorganisms[2]
River SedimentsColumbia River BasinVariable and 8-17‰ lighter than coastal sedimentsSuggests contribution from methane-oxidizing bacteria[2]
Thermokarst Lake SedimentsAce Lake, Alaska-50.1 to -68.2Indicates high methane ebullition[3][4]
Thermokarst Lake SedimentsSmith Lake, Alaska-38.8 to -42.9Area of methane ebullition[3][4]

Experimental Protocols

This section details a synthesized protocol for the extraction, separation, and analysis of this compound from sediment samples, based on established methodologies.

Sample Preparation
  • Freeze-Drying: Freeze-dry the wet sediment samples to remove water content.

  • Homogenization: Grind the dried sediment to a fine, homogeneous powder using a mortar and pestle or a ball mill.

Lipid Extraction (Choose one of the following methods)

a) Ultrasonic Extraction [1]

  • Solvent Mixture: Prepare a solvent mixture of dichloromethane (DCM) and methanol (MeOH) in a 2:1 (v/v) ratio.

  • Extraction:

    • Place a known amount of dried sediment (e.g., 10-20 g) into a centrifuge tube.

    • Add the DCM:MeOH solvent mixture to the sediment at a ratio of approximately 3:1 (solvent volume to sediment weight).

    • Sonicate the mixture in an ultrasonic bath for 15-20 minutes.

    • Centrifuge the sample to pellet the sediment.

    • Decant the supernatant (the lipid extract) into a clean flask.

    • Repeat the extraction process on the sediment pellet at least two more times to ensure complete extraction.

    • Combine all the solvent extracts.

b) Soxhlet Extraction

  • Thimble Preparation: Place a known amount of dried sediment into a pre-extracted cellulose thimble.

  • Apparatus Setup: Set up a Soxhlet apparatus with a round-bottom flask containing a 2:1 (v/v) mixture of DCM:MeOH.

  • Extraction:

    • Extract the sample for a minimum of 24 hours, ensuring a consistent cycle rate.

    • After extraction, allow the apparatus to cool.

  • Solvent Removal: Concentrate the extract using a rotary evaporator.

Fractionation and Purification
  • Phase Separation:

    • Transfer the total lipid extract to a separatory funnel.

    • Add deionized water to the extract to create a biphasic system and facilitate the separation of polar and non-polar components.

    • Gently invert the funnel multiple times, releasing pressure periodically.

    • Allow the layers to separate completely.

    • Collect the lower, non-polar (DCM) layer containing the lipids.

  • Drying: Dry the collected lipid fraction over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

  • Column Chromatography:

    • Prepare a chromatography column with activated silica gel.

    • Apply the concentrated lipid extract to the top of the column.

    • Elute different lipid fractions using solvents of increasing polarity. This compound is typically found in the hydrocarbon fraction, which can be eluted with a non-polar solvent like hexane or a mixture of hexane and DCM.

    • Collect the fractions and concentrate them.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Derivatization (if necessary): For some hopanoids, derivatization may be required to improve volatility for GC analysis. However, this compound as a hopene is generally amenable to direct GC-MS analysis.

  • GC-MS Parameters:

    • Injector: Split/splitless or on-column injector.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature ramp suitable for eluting high molecular weight compounds like this compound (e.g., initial temperature of 60°C, ramp to 300°C at 6°C/min, hold for 20 min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Identification and Quantification:

    • Identify this compound based on its retention time and characteristic mass spectrum, particularly the molecular ion (m/z 410) and key fragment ions (e.g., m/z 191).

    • Quantify this compound by comparing the peak area to that of an internal standard.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the extraction and analysis of this compound from sediment samples.

Diploptene_Extraction_Workflow start Start: Sediment Sample Collection sample_prep Sample Preparation (Freeze-drying, Homogenization) start->sample_prep extraction Lipid Extraction sample_prep->extraction ultrasonic Ultrasonic Extraction (DCM:MeOH) extraction->ultrasonic Method 1 soxhlet Soxhlet Extraction (DCM:MeOH) extraction->soxhlet Method 2 fractionation Fractionation & Purification (Phase Separation, Column Chromatography) ultrasonic->fractionation soxhlet->fractionation analysis GC-MS Analysis (Identification & Quantification) fractionation->analysis end End: Data Interpretation analysis->end

Caption: Workflow for this compound extraction from sediment samples.

References

Application Notes and Protocols for the GC-MS Analysis of Diploptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diploptene, a pentacyclic triterpenoid of the hopanoid class, is a significant biomarker primarily biosynthesized by bacteria. Its presence and abundance in various environmental and biological samples provide valuable insights into bacterial populations and their metabolic activities. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of this compound. This document provides detailed application notes and experimental protocols for the comprehensive GC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Data Presentation

Quantitative analysis of this compound requires careful calibration and validation to ensure accurate and reproducible results. The following table summarizes key quantitative parameters relevant to the GC-MS analysis of this compound.

ParameterValueReference
Molecular Ion (M+) m/z 410[1]
Major Mass Fragments m/z 191, 395, 299[1]
Limit of Detection (LOD) 65 pg (on-column)
Calibration Multi-point calibration curves are recommended for accurate quantification.[2]
Derivatization Not typically required for this compound itself, but may be necessary for more functionalized hopanoids in the same sample.[2]

Experimental Protocols

A successful GC-MS analysis of this compound involves meticulous sample preparation, appropriate chromatographic separation, and optimized mass spectrometric detection. Below are detailed protocols for each stage of the analysis.

Sample Preparation: Lipid Extraction from Bacterial Cultures

This protocol is adapted from the Bligh and Dyer method for total lipid extraction.

Materials:

  • Bacterial cell pellet (lyophilized or wet)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Glass Pasteur pipettes

  • Glass vials

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Cell Lysis and Extraction:

    • To a known amount of bacterial cell pellet (e.g., 10-50 mg lyophilized cells) in a glass centrifuge tube, add a mixture of dichloromethane (DCM) and methanol (MeOH) in a 1:2 (v/v) ratio (e.g., 3 mL).

    • Vortex the mixture vigorously for 1 minute to ensure thorough cell lysis and lipid extraction.

    • Allow the mixture to stand for at least 30 minutes at room temperature.

  • Phase Separation:

    • Add deionized water and DCM to the mixture to achieve a final solvent ratio of DCM:MeOH:Water of 1:1:0.9 (v/v/v). For the initial 3 mL of 1:2 DCM:MeOH, this would mean adding 1 mL of DCM and 0.9 mL of water.

    • Vortex the mixture for 1 minute.

    • Centrifuge the sample at 2000 rpm for 10 minutes to facilitate phase separation. Three layers will be observed: an upper aqueous (methanolic) layer, a lower organic (DCM) layer containing the lipids, and a solid pellet of cell debris at the interface.

  • Lipid Recovery:

    • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass vial.

    • Repeat the extraction of the remaining aqueous layer and cell debris with an additional 2 mL of DCM. Centrifuge and collect the lower organic layer, combining it with the first extract.

  • Drying and Quantification:

    • Evaporate the solvent from the combined organic extracts using a rotary evaporator or a gentle stream of nitrogen.

    • Once the solvent is completely removed, weigh the vial to determine the total lipid extract (TLE) mass.

    • Re-dissolve the TLE in a known volume of a suitable solvent (e.g., DCM or hexane) for GC-MS analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • High-temperature capillary column (e.g., DB-5ms, DB-XLB, or equivalent).

GC Parameters:

ParameterSetting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min. Ramp to 150 °C at 15 °C/min. Ramp to 320 °C at 5 °C/min, hold for 15 min.

MS Parameters:

ParameterSetting
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50-650
Solvent Delay 5 minutes
Data Analysis and Quantification
  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and by comparing its mass spectrum with a reference spectrum (e.g., from a spectral library or a pure standard). The characteristic ions for this compound are the molecular ion at m/z 410 and major fragment ions at m/z 191, 395, and 299.[1]

  • Quantification: For quantitative analysis, prepare a series of calibration standards of purified this compound of known concentrations.

    • Inject the calibration standards into the GC-MS under the same conditions as the samples.

    • Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 191 or 410) against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. For accurate quantification, the use of multi-point calibration curves is essential.[2]

Visualizations

This compound Biosynthesis Pathway

This compound is synthesized from the linear precursor squalene through a cyclization reaction catalyzed by the enzyme squalene-hopene cyclase (SHC).[3] This is a key step in the broader hopanoid biosynthesis pathway.

Diploptene_Biosynthesis Squalene Squalene SHC Squalene-Hopene Cyclase (SHC) Squalene->SHC This compound This compound (hop-22(29)-ene) SHC->this compound

Biosynthesis of this compound from Squalene.
Experimental Workflow for GC-MS Analysis of this compound

The following diagram illustrates the logical flow of the experimental procedure for analyzing this compound in bacterial samples.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis bacterial_culture Bacterial Culture lipid_extraction Total Lipid Extraction (Bligh and Dyer) bacterial_culture->lipid_extraction tle_recovery Total Lipid Extract (TLE) Recovery lipid_extraction->tle_recovery injection GC Injection tle_recovery->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Workflow for this compound Analysis.
Proposed Fragmentation Pathway of this compound

The mass spectrum of this compound is characterized by a distinct fragmentation pattern that is crucial for its identification. The base peak at m/z 191 is a signature fragment for many hopanoids.

Fragmentation_Pathway M This compound (m/z 410) F1 [M-CH3]+ (m/z 395) M->F1 -CH3 F2 [M-C8H15]+ (m/z 299) M->F2 -C8H15 F3 C14H23+ (m/z 191) (Base Peak) M->F3 Retro-Diels-Alder fragmentation

Fragmentation of this compound in EI-MS.

References

Application Notes and Protocols for the Quantification of Diploptene in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diploptene (hop-22(29)-ene) is a pentacyclic triterpenoid hydrocarbon produced primarily by a diverse range of bacteria, making it a valuable biomarker in environmental and geological studies. Its presence and concentration in environmental matrices such as sediments, soils, and water can provide insights into bacterial populations, biogeochemical cycles, and past environmental conditions. Notably, this compound is often associated with aerobic methanotrophs and cyanobacteria, and its stable carbon isotopic composition can be used to trace methane cycling in various ecosystems.[1][2][3] This document provides detailed application notes and standardized protocols for the extraction, identification, and quantification of this compound in environmental samples.

Applications

  • Paleoclimatology and Paleoecology: this compound preserved in sediment cores serves as a molecular fossil to reconstruct past bacterial communities and environmental changes.[1]

  • Biogeochemical Cycling: The concentration and isotopic signature of this compound can be used to trace the activity of specific bacterial groups, such as methanotrophs, and to understand carbon cycling.[1][3][4]

  • Environmental Monitoring: this compound can be used as an indicator of terrigenous organic carbon input into coastal sediments.[3]

  • Bioprospecting: The identification of this compound-producing bacteria may have applications in biotechnology and drug development, given the diverse metabolic capabilities of these organisms.

Quantitative Data Summary

The concentration of this compound in environmental matrices can vary significantly depending on the sample type, location, and microbial community composition. The following table summarizes quantitative data from various studies.

Environmental MatrixLocationThis compound ConcentrationAnalytical MethodReference
Varved SedimentsSaanich InletUp to ~70 µg/g CorgGC-MS[1]
Coastal SedimentsWashington CoastComparable to long-chain plant-wax n-alkanesGC-MS[3]
Thermokarst Lake SedimentsAlaskaPresent, but absolute concentrations not specifiedGC-MS[4]
Peatland Surface SamplesDajiuhu Peatland, ChinaEnriched in sites dominated by Hypnum revolutumGC-MS[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil and Sediment Samples

This protocol is a generalized procedure based on common solvent extraction methods for lipids from solid environmental matrices.[1][6]

1. Sample Preparation:

  • Freeze-dry the sediment or soil sample to remove water.
  • Grind the dried sample to a fine powder using a mortar and pestle or a ball mill to increase the surface area for extraction.
  • Accurately weigh approximately 10-30 g of the homogenized sample into a clean extraction thimble or flask.

2. Solvent Extraction (Soxhlet or Ultrasonic):

  • Soxhlet Extraction:
  • Place the thimble containing the sample into a Soxhlet extractor.
  • Add a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 2:1 v/v or 9:1 v/v) to the boiling flask.
  • Extract the sample for 24-48 hours, ensuring continuous cycling of the solvent.
  • Ultrasonic Extraction:
  • Place the weighed sample into a centrifuge tube or flask.
  • Add the DCM:MeOH solvent mixture.
  • Sonicate the sample in an ultrasonic bath for 15-30 minutes. Repeat this step 3-4 times with fresh solvent each time.
  • After each sonication, centrifuge the sample and collect the supernatant.

3. Liquid-Liquid Partitioning:

  • Combine the solvent extracts.
  • Add deionized water or a salt solution (e.g., 0.05 M KCl) to the extract to induce phase separation.[1]
  • Gently mix and allow the layers to separate in a separatory funnel.
  • Collect the lower organic phase (DCM layer) containing the total lipid extract (TLE).
  • Repeat the partitioning of the aqueous phase with DCM to ensure complete recovery of lipids.

4. Fractionation (Optional but Recommended):

  • Dry the TLE under a stream of nitrogen gas.
  • Redissolve the TLE in a minimal amount of a non-polar solvent like hexane.
  • Perform column chromatography using silica gel or alumina to separate the extract into different polarity fractions.
  • Elute the hydrocarbon fraction (containing this compound) with a non-polar solvent such as hexane.[1]
  • Elute more polar fractions with solvents of increasing polarity (e.g., DCM, ethyl acetate, methanol).

5. Concentration:

  • Evaporate the solvent from the hydrocarbon fraction to near dryness under a gentle stream of nitrogen.
  • Resuspend the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the analysis of this compound using GC-MS.[7][8][9]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • A non-polar or semi-polar capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9] High-temperature columns like DB-1HT or DB-5HT can also be employed.[7]

2. GC Conditions:

  • Injector: Splitless or on-column injection is preferred for trace analysis.
  • Injector Temperature: 280-300 °C.[9]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[7]
  • Oven Temperature Program:
  • Initial temperature: 50-100 °C, hold for 1-2 minutes.
  • Ramp: 10-15 °C/min to 250-300 °C.
  • Final hold: 10-30 minutes at a high temperature (e.g., 320-350 °C) to elute all compounds.[7]

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
  • Mass Range: Scan from m/z 50 to 650.[8]
  • Ion Source Temperature: 230 °C.[9]
  • Transfer Line Temperature: 320 °C.[7]

4. Identification and Quantification:

  • Identification: this compound is identified by its characteristic retention time and mass spectrum. The mass spectrum of this compound shows a molecular ion (M+) at m/z 410 and a characteristic base peak at m/z 191, along with other key fragments.[8]
  • Quantification:
  • An internal standard (e.g., a deuterated hydrocarbon or a compound not naturally present in the sample like epiandrosterone) should be added to the sample before injection for accurate quantification.[7]
  • Create a calibration curve using an authentic this compound standard of known concentrations.
  • Quantify the this compound in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Visualizations

experimental_workflow sample Environmental Sample (Soil, Sediment) prep Sample Preparation (Freeze-drying, Grinding) sample->prep extraction Solvent Extraction (Soxhlet or Ultrasonic) DCM:MeOH prep->extraction partition Liquid-Liquid Partitioning extraction->partition tle Total Lipid Extract (TLE) partition->tle fractionation Column Chromatography (Silica Gel) tle->fractionation hydrocarbon_fraction Hydrocarbon Fraction (Contains this compound) fractionation->hydrocarbon_fraction analysis GC-MS Analysis hydrocarbon_fraction->analysis data Data Processing (Identification & Quantification) analysis->data

Caption: Experimental workflow for the quantification of this compound.

diploptene_biogeochemical_cycle bacteria Bacteria (e.g., Aerobic Methanotrophs, Cyanobacteria) This compound This compound Biosynthesis bacteria->this compound sedimentation Incorporation into Sediments/Soils This compound->sedimentation diagenesis Diagenesis sedimentation->diagenesis hopanes Hopanes (Geological Record) diagenesis->hopanes methane Methane (CH4) methanotrophs Aerobic Methanotrophs methane->methanotrophs consumed by methanotrophs->bacteria

Caption: Simplified biogeochemical cycle involving this compound.

References

Application Notes and Protocols for Stable Carbon Isotope Analysis of Diploptene in Methane Cycle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stable carbon isotope analysis of specific lipid biomarkers is a powerful tool for tracing the sources and cycling of carbon in various environments. Diploptene, a C30 hopanoid hydrocarbon, is a well-established biomarker for certain groups of bacteria, including aerobic methanotrophs. These bacteria play a crucial role in the global methane cycle by oxidizing methane, a potent greenhouse gas. The isotopic composition of this compound (δ¹³C-diploptene) can, therefore, serve as a proxy for the presence and activity of methanotrophic bacteria and provide insights into methane dynamics in both contemporary and paleo-environments. This application note provides a comprehensive overview of the principles, protocols, and applications of δ¹³C-diploptene analysis in the context of methane cycle research.

Principle

Methanotrophic bacteria utilize methane as their primary carbon source. Biogenic methane is typically highly depleted in the heavier carbon isotope (¹³C), with δ¹³C values often ranging from -50‰ to -80‰.[1] During the metabolic assimilation of this isotopically light methane, methanotrophs produce lipids, including this compound, that reflect this depleted ¹³C signature. Consequently, the δ¹³C value of this compound in environmental samples can be a strong indicator of methane oxidation. This compound values more negative than -38‰ are generally considered indicative of a significant contribution from methanotrophic bacteria.[1][2][3] In contrast, this compound synthesized by other heterotrophic bacteria will have a δ¹³C value that reflects the bulk organic carbon in the environment. By analyzing the δ¹³C of this compound, researchers can trace the flow of methane-derived carbon through microbial communities and into the geological record.

Applications

  • Identifying Methane Seeps: Analysis of δ¹³C-diploptene in marine and lacustrine sediments can help identify active and past methane seep locations.

  • Paleoclimate Reconstruction: The isotopic signature of this compound preserved in sediment cores can be used to reconstruct past methane fluxes and their relationship to climate change.

  • Monitoring Bioremediation: In environments contaminated with methane or other hydrocarbons, δ¹³C-diploptene analysis can be used to monitor the activity of hydrocarbon-degrading bacteria.

  • Understanding Carbon Cycling in Extreme Environments: This technique is valuable for studying methane cycling in unique environments such as thermokarst lakes, peat bogs, and hydrothermal vents.

Data Presentation

The following table summarizes representative δ¹³C values of this compound from various studies, illustrating the isotopic distinction between methane-impacted and other environments.

Sample TypeLocationMethane Ebullition/Fluxδ¹³C of Methane (‰)δ¹³C of this compound (‰)Reference
Lake SedimentAce Lake, Alaska (high ebullition zone)HighNot Reported-50.1 to -68.2[1][2][3]
Lake SedimentSmith Lake, Alaska (high ebullition zone)HighNot Reported-38.8 to -42.9[1][2][3]
Lake SedimentSmith Lake, Alaska (low ebullition, high diffusion)LowNot Reported-46.9 to -56.8[1][2][3]
Peat BogSphagnum peat cores (incubated at 5°C)LowNot Reported-34[4]
Peat BogSphagnum peat cores (incubated at 25°C)HighNot Reported-41[4]
Marine SedimentJapan Sea (Holocene)LowNot Reported-25.0 ± 0.7
Marine SedimentJapan Sea (Glacial Period)High (inferred)Not Reported-53.1 ± 5.3

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to prevent contamination and degradation of lipid biomarkers.

Materials:

  • Sediment corer (e.g., gravity corer, multi-corer)

  • Spatulas and sampling tools (pre-cleaned with dichloromethane and methanol)

  • Pre-combusted glass jars or vials with Teflon-lined caps

  • Dry ice or liquid nitrogen for flash-freezing

  • -80°C freezer for long-term storage

Protocol:

  • Collect sediment cores from the desired location.

  • Onboard the research vessel or in the field, section the cores at the desired depth intervals using pre-cleaned tools.

  • Immediately transfer the sediment samples to pre-combusted glass jars or vials.

  • Flash-freeze the samples in dry ice or liquid nitrogen to halt biological activity.

  • Transport the frozen samples to the laboratory and store them at -80°C until lipid extraction.

Lipid Extraction and Purification

This protocol is adapted from established methods for extracting and purifying hopanoids from sediment samples.

Materials:

  • Freeze-dryer

  • Mortar and pestle

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Round-bottom flasks

  • Rotary evaporator

  • Glass chromatography column (1 cm internal diameter)

  • Silica gel (activated at 120°C for 2 hours)

  • Alumina (activated at 120°C for 2 hours)

  • Dichloromethane (DCM), methanol (MeOH), n-hexane (all high purity, distilled in glass)

  • Anhydrous sodium sulfate

Protocol:

a. Total Lipid Extraction (TLE):

  • Freeze-dry the sediment sample to a constant weight.

  • Homogenize the dried sediment using a clean mortar and pestle.

  • Accurately weigh approximately 10-20 g of the homogenized sediment into a pre-extracted cellulose thimble.

  • Perform Soxhlet extraction for 72 hours using a 9:1 (v/v) mixture of DCM:MeOH. Alternatively, use an ASE with the same solvent mixture at elevated temperature and pressure.

  • Concentrate the total lipid extract (TLE) using a rotary evaporator until the solvent is almost completely removed.

  • Transfer the TLE to a smaller vial and dry completely under a gentle stream of nitrogen.

b. Saponification (Optional, for removing esters):

  • Redissolve the TLE in a known volume of 1 M KOH in methanol.

  • Reflux the mixture for 2 hours at 80°C.

  • Allow the mixture to cool and then add an equal volume of ultrapure water.

  • Extract the neutral lipids three times with n-hexane.

  • Combine the hexane fractions and wash with ultrapure water until the pH is neutral.

  • Dry the neutral lipid fraction over anhydrous sodium sulfate.

c. Column Chromatography for Fractionation:

  • Prepare a chromatography column with a glass wool plug at the bottom.

  • Create a slurry of activated silica gel in n-hexane and pour it into the column to a height of approximately 10 cm.

  • Allow the solvent to drain to the top of the silica gel.

  • Dissolve the TLE (or neutral lipid fraction) in a minimal amount of n-hexane and load it onto the column.

  • Elute the hydrocarbon fraction (containing this compound) with 2-3 column volumes of n-hexane.

  • Collect the eluate in a clean round-bottom flask.

  • Concentrate the hydrocarbon fraction using a rotary evaporator and dry it under a stream of nitrogen.

GC-IRMS Analysis

Instrumentation:

  • Gas chromatograph (GC) coupled to an isotope ratio mass spectrometer (IRMS) via a combustion interface.

  • Capillary column suitable for hydrocarbon analysis (e.g., Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Analytical Conditions:

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium, constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 4°C/min to 320°C.

    • Hold at 320°C for 20 minutes.

  • Combustion Reactor: CuO/NiO/Pt at 940°C.

  • Reference Gas: CO₂ of known isotopic composition, calibrated against international standards (e.g., Vienna Pee Dee Belemnite - VPDB).

Procedure:

  • Dissolve the purified hydrocarbon fraction in a suitable solvent (e.g., isooctane) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC-IRMS system.

  • Identify the this compound peak based on its retention time, confirmed by a prior GC-MS analysis of an aliquot of the sample.

  • The δ¹³C value of the this compound peak is calculated by the IRMS software relative to the reference gas pulses.

  • Analyze each sample in duplicate or triplicate to ensure reproducibility.

Mandatory Visualizations

Signaling Pathway and Isotopic Fractionation

Methane_Cycle_this compound Methane Methane (CH₄) δ¹³C ≈ -50 to -80‰ MMO Methane Monooxygenase (MMO) Methane->MMO MOB Aerobic Methanotrophic Bacteria (MOB) Metabolism Carbon Assimilation (RuMP or Serine Pathway) MMO->Metabolism Incorporation of C Squalene Squalene Metabolism->Squalene This compound This compound δ¹³C reflects depleted methane source Squalene->this compound

Caption: Biogeochemical pathway of methane incorporation into this compound.

Experimental Workflow

Experimental_Workflow SampleCollection 1. Sediment Sample Collection & Preservation (-80°C) FreezeDrying 2. Freeze-Drying & Homogenization SampleCollection->FreezeDrying LipidExtraction 3. Total Lipid Extraction (Soxhlet or ASE) FreezeDrying->LipidExtraction Purification 4. Column Chromatography (Hydrocarbon Fraction) LipidExtraction->Purification GC_IRMS 5. GC-IRMS Analysis Purification->GC_IRMS DataAnalysis 6. Data Analysis & Interpretation GC_IRMS->DataAnalysis

Caption: Workflow for δ¹³C-diploptene analysis from sediment samples.

References

Application Note: Enhanced Gas Chromatography Analysis of Diploptene through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diploptene [hop-22(29)-ene] is a C30 pentacyclic triterpenoid hydrocarbon biosynthesized by various bacteria through the cyclization of squalene.[1] As a significant biomarker in geochemical and environmental studies, its accurate identification and quantification are crucial. However, the analysis of this compound and related hopanoids by gas chromatography (GC) can be challenging due to their relatively low volatility and potential for thermal degradation.[2][3] Derivatization, a process of chemically modifying a compound to enhance its analytical properties, is a key strategy to overcome these limitations.[2][3] This application note details protocols for the derivatization of this compound to improve its volatility, thermal stability, and chromatographic peak shape, thereby enabling more sensitive and reliable GC-based analysis.

The primary derivatization techniques for hopanoids like this compound involve acetylation and silylation of any functional groups, particularly the hydroxyl group in related compounds like diplopterol, which can be present alongside this compound.[1] These methods replace active hydrogen atoms with less polar functional groups, reducing intermolecular hydrogen bonding and increasing volatility.[3] Acetylation, using acetic anhydride, and silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are common and effective methods.[1][4][5]

Advantages of Derivatization for this compound Analysis:

  • Increased Volatility: Allows for elution at lower temperatures, reducing the risk of thermal degradation.[2][3]

  • Improved Peak Shape: Minimizes peak tailing caused by interactions with the GC column, leading to better resolution and more accurate integration.[3]

  • Enhanced Sensitivity: Results in sharper peaks and lower limits of detection.

  • Greater Recovery: Derivatization can lead to a 2- to 7-fold higher recovery of hopanoids compared to more degradative methods like oxidative cleavage.[6]

Experimental Protocols

This section provides detailed methodologies for the two most common derivatization procedures for hopanoids suitable for enhancing the GC analysis of samples containing this compound.

Protocol 1: Acetylation

This protocol is adapted from methods used for the analysis of polyfunctionalized hopanoids.[1] It is a straightforward and effective method for converting hydroxyl groups to acetate esters.

Materials:

  • Dried lipid extract containing this compound

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for drying

  • Dichloromethane (DCM) or other suitable solvent for injection

Procedure:

  • Place the dried total lipid extract into a clean vial.

  • Add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.[1]

  • Securely cap the vial.

  • Heat the vial at 70°C for 20-30 minutes in a heating block or water bath.[1] Optimal conditions for maximal recovery of most hopanoids are reported to be 10-30 minutes at 70°C.[1]

  • After cooling to room temperature, the sample can be directly injected into the GC-MS system.[1] Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent like dichloromethane for analysis.[4]

Protocol 2: Silylation

This protocol employs a common silylating agent, BSTFA, with a catalyst to convert active hydrogens to trimethylsilyl (TMS) ethers.[4][5]

Materials:

  • Dried lipid extract containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for drying

  • Dichloromethane (DCM) or other suitable solvent for injection

Procedure:

  • Ensure the lipid extract in the vial is completely dry, as moisture can deactivate the silylating reagent.[2]

  • Add 25 µL of pyridine to the dried extract.[4]

  • Add 25 µL of BSTFA + 1% TMCS.[4]

  • Securely cap the vial.

  • Heat the mixture at 70°C for 30 minutes.[5]

  • Allow the vial to cool to room temperature.

  • The sample can be injected directly, or the derivatization reagents can be removed by drying under a stream of nitrogen and redissolving the residue in a solvent such as dichloromethane.[4]

Data Presentation

The following table summarizes hypothetical but representative quantitative data illustrating the improvement in GC analysis of a related hopanoid, diplopterol, after derivatization. The principles apply to enhancing the overall analysis of samples containing this compound, especially if polar hopanoids are also present.

AnalyteDerivatization MethodRetention Time (min)Peak Area (arbitrary units)Peak Asymmetry (at 10% height)
DiplopterolNone25.885,0002.1
DiplopterolAcetylation24.5320,0001.2
DiplopterolSilylation (TMS)24.1350,0001.1

Note: This data is illustrative and serves to demonstrate the expected improvements in retention time, peak area (sensitivity), and peak shape (asymmetry) following derivatization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing a sample containing this compound for enhanced GC analysis via derivatization.

G Experimental Workflow for this compound Derivatization A Lipid Extraction from Sample B Drying of Extract (e.g., under N2 stream) A->B C Choice of Derivatization B->C D Acetylation (Acetic Anhydride/Pyridine, 70°C) C->D  Method 1 E Silylation (BSTFA/TMCS, 70°C) C->E  Method 2 F Sample ready for injection or final solvent exchange D->F E->F G GC-MS Analysis F->G

Caption: Workflow for derivatization of this compound samples.

Logical Relationship of Derivatization

This diagram shows the logical relationship between the analytical challenges of underivatized hopanoids and the solutions provided by derivatization.

G Rationale for Derivatization cluster_0 Problem cluster_1 Solution cluster_2 Outcome A Underivatized Hopanoids (e.g., Diplopterol) B Low Volatility A->B C Poor Thermal Stability A->C D Active Hydroxyl Groups A->D E Derivatization (Acetylation or Silylation) B->E C->E D->E F Increased Volatility E->F G Enhanced Thermal Stability E->G H Masked Polar Groups E->H I Improved GC Analysis (Better peaks, higher sensitivity) F->I G->I H->I

References

Application Notes & Protocols: Using Diploptene as a Proxy for Methanotrophic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hopanoids are a class of pentacyclic triterpenoid lipids found in the membranes of diverse bacteria, where they are thought to modulate membrane fluidity and permeability, analogous to sterols in eukaryotes. Diploptene (hop-22(29)-ene), a C₃₀ hopanoid, is a key intermediate in hopanoid biosynthesis and is produced by a wide range of bacteria.[1][2] Aerobic methane-oxidizing bacteria (methanotrophs) are notable producers of this compound and other hopanoid derivatives, known as bacteriohopanepolyols (BHPs).[1][3]

Methanotrophs utilize methane as their sole source of carbon and energy.[1] Since biogenic methane is significantly depleted in the heavy carbon isotope (¹³C), the lipids of methanotrophs, including this compound, will also carry this characteristic ¹³C-depleted signature.[4] This isotopic signature makes this compound a powerful biomarker for tracing methanotrophic activity in both modern and ancient environments.[3][5] However, because other bacteria also produce this compound, its presence alone is not an unambiguous indicator of methanotrophy.[5][6] Therefore, compound-specific isotope analysis is crucial for confirming a methanotrophic source.[6][7]

These application notes provide an overview of the biochemical basis for using this compound as a proxy, protocols for its extraction and analysis, and quantitative data from relevant studies.

Biochemical Pathway and Logical Framework

This compound Biosynthesis Pathway

This compound is synthesized from the C₃₀ isoprenoid precursor, squalene. The key enzymatic step is an oxygen-independent cyclization reaction catalyzed by squalene-hopene cyclase (SHC).[8][9] This enzyme facilitates an elaborate cyclization cascade, forming the five-ring hopane skeleton in a single step.[9] The resulting C₂₂ carbocation can be quenched by deprotonation to yield this compound or by the addition of water to form its alcohol counterpart, diplopterol.[9] this compound then serves as the precursor for the biosynthesis of more complex C₃₅ bacteriohopanepolyols (BHPs) through the action of other hpn gene products.[9][10]

Diploptene_Biosynthesis cluster_pathway Biosynthesis Squalene Squalene This compound This compound Squalene->this compound Squalene-Hopene Cyclase (SHC) (Deprotonation) Diplopterol Diplopterol Squalene->Diplopterol Squalene-Hopene Cyclase (SHC) (Addition of H2O) BHPs Bacteriohopanepolyols (BHPs) This compound->BHPs HpnH, etc. Diploptene_Proxy_Logic cluster_premise Core Premise cluster_observation Experimental Observation cluster_conclusion Conclusion cluster_confounders Confounding Factors P1 Methanotrophs utilize ¹³C-depleted methane P3 Methanotroph-derived this compound is significantly depleted in ¹³C P1->P3 P2 Methanotrophs synthesize this compound P2->P3 O3 Observation of ¹³C-depleted this compound O1 This compound is detected in environmental sample O1->O3 O2 Compound-specific isotope analysis shows this compound δ¹³C << -30‰ O2->O3 C1 Evidence of active or past methanotrophy O3->C1 Inference CF1 Other heterotrophic bacteria produce this compound CF1->C1 Requires isotopic validation CF2 Isotopic fractionation effects (e.g., due to temperature) Experimental_Workflow A Sample Collection (e.g., Sediment Core, Water, Bacterial Culture) B Sample Preparation (Lyophilization/Freeze-Drying) A->B C Total Lipid Extraction (Protocol 1: Modified Bligh & Dyer) B->C D Fractionation (Optional) (e.g., Silica Gel Chromatography to isolate hydrocarbons) C->D E GC-MS Analysis (Protocol 2) C->E Direct analysis of TLE D->E F Data Processing E->F G Compound Identification (Retention Time, Mass Spectra m/z 410, 191) F->G H Quantification (Peak Area vs. Internal Standard) F->H I Isotope Analysis (GC-IRMS) (Determination of δ¹³C value) F->I J Data Interpretation (Linking ¹³C-depleted this compound to methanotrophy) G->J H->J I->J

References

Application of Diploptene in Paleoenvironmental Reconstruction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diploptene (17β(H),21β(H)-hop-22(29)-ene) is a pentacyclic triterpenoid hydrocarbon belonging to the hopanoid class of lipids.[1] These molecules are produced primarily by bacteria and are integral components of their cell membranes, where they are thought to modulate membrane fluidity and permeability, analogous to sterols in eukaryotes.[1] Due to their robust chemical structure, hopanoids, including this compound, are well-preserved in the geological record, making them valuable biomarkers for paleoenvironmental reconstruction.[1] The analysis of this compound and its isotopic composition in sediments can provide critical insights into past bacterial communities and the environmental conditions they inhabited.

This document provides detailed application notes and experimental protocols for the use of this compound as a paleoenvironmental proxy, targeting researchers, scientists, and professionals in related fields.

Application Notes

The utility of this compound in paleoenvironmental studies stems from its diverse bacterial origins and the distinct isotopic signatures associated with different metabolic pathways. By analyzing the concentration and, more importantly, the stable carbon isotopic composition (δ¹³C) of this compound in sedimentary archives, it is possible to infer past changes in microbial ecosystems and associated biogeochemical cycles.

Key Applications:

  • Indicator of Bacterial Input: The presence of this compound in sediments is a clear indicator of bacterial biomass contribution to the organic matter pool.[1] Its concentration can be used to estimate changes in bacterial productivity over time. For instance, increasing concentrations of this compound in sediments younger than ~6000 years BP in the Saanich Inlet have been interpreted as a sign of higher primary productivity and increased bacterial activity.[1][2]

  • Tracer of Soil Organic Matter: this compound is produced by a variety of soil bacteria.[3] Its presence in marine or lacustrine sediments can, therefore, indicate the input of terrestrial organic matter via erosion and riverine transport.[3] The stable carbon isotopic composition of this compound from soils is typically around -31.2‰, which can be used to distinguish it from other sources.[3]

  • Proxy for Methane Cycling: Certain groups of methane-oxidizing bacteria (methanotrophs) produce this compound.[3][4] These bacteria consume methane that is highly depleted in ¹³C. Consequently, the this compound they synthesize is also significantly depleted in ¹³C, with δ¹³C values often ranging from -38‰ to as low as -68.2‰.[5][6][7][8] The analysis of this compound δ¹³C values in sediments can thus serve as a powerful proxy for reconstructing past methane fluxes and the activity of methanotrophic communities.[4]

  • Cyanobacterial Biomarker: While not exclusively, this compound can also be produced by cyanobacteria.[2] In some cases, the δ¹³C of this compound can be used to infer contributions from cyanobacteria, particularly in the photic zone of aquatic environments.[2] For example, this compound enriched in ¹³C (up to -26.3‰) has been attributed to cyanobacterial sources.[2]

Logical Relationship of this compound Sources and Paleoenvironmental Interpretation:

diploptene_sources cluster_sources Bacterial Sources of this compound cluster_interpretation Paleoenvironmental Interpretation Soil_Bacteria Soil Bacteria Terrestrial_Input Terrigenous Organic Matter Input Soil_Bacteria->Terrestrial_Input δ¹³C ≈ -31‰ Methanotrophs Methane-Oxidizing Bacteria (MOB) Methane_Cycling Enhanced Methane Cycling / Anoxia Methanotrophs->Methane_Cycling δ¹³C < -38‰ Cyanobacteria Cyanobacteria Primary_Productivity Photic Zone Primary Productivity Cyanobacteria->Primary_Productivity δ¹³C > -30‰ Heterotrophic_Bacteria Other Heterotrophic Bacteria General_Bacterial_Activity General Bacterial Activity Heterotrophic_Bacteria->General_Bacterial_Activity

Caption: Relationship between bacterial sources of this compound and their paleoenvironmental interpretations based on δ¹³C values.

Quantitative Data Summary

The following tables summarize quantitative data for this compound concentrations and δ¹³C values from various paleoenvironmental settings, providing a reference for interpreting new data.

Table 1: this compound Concentrations in Sediments

EnvironmentLocationConcentration (µg/g Corg)Reference
Marine FjordSaanich InletUp to 70[1][2]
Coastal SedimentsWashington CoastComparable to long-chain n-alkanes[3]

Table 2: this compound δ¹³C Values and Their Interpretation

δ¹³C Range (‰ PDB)Inferred Source Organism(s)Paleoenvironmental InterpretationReference
-26.3CyanobacteriaLower primary productivity, more oxygenated bottom waters[2]
-31.2 ± 0.5Soil BacteriaTerrigenous organic carbon input[3]
-31.5 to -39.6Mixed bacterial community (including nitrifying and methanotrophic bacteria)Higher primary productivity, anoxic bottom waters, higher bacterial activity[1][2]
-38.8 to -68.2Methane-Oxidizing Bacteria (MOB)Widespread methane oxidation, high methane ebullition[5][6][7][8]
-31.2 to -39.2Heterotrophic bacteria symbiotic with mosses, potential contribution from methanotrophsVariable bacterial sources in terrestrial ecosystems[4]

Experimental Protocols

This section provides a synthesized, step-by-step protocol for the extraction, separation, identification, and quantification of this compound from sediment samples, as well as the preparation for stable carbon isotope analysis.

Experimental Workflow:

experimental_workflow cluster_extraction 1. Lipid Extraction cluster_separation 2. Chromatographic Separation cluster_analysis 3. Analysis Start Sediment Sample Freeze_Dry Freeze-drying & Homogenization Start->Freeze_Dry Solvent_Extraction Ultrasonic Extraction (DCM:MeOH) Freeze_Dry->Solvent_Extraction Total_Lipid_Extract Total Lipid Extract (TLE) Solvent_Extraction->Total_Lipid_Extract Column_Chromatography Silica Gel Column Chromatography Total_Lipid_Extract->Column_Chromatography Hydrocarbon_Fraction Hydrocarbon Fraction Column_Chromatography->Hydrocarbon_Fraction GCMS_Analysis GC-MS Analysis (Identification & Quantification) Hydrocarbon_Fraction->GCMS_Analysis GC_IRMS_Analysis GC-IRMS Analysis (δ¹³C Measurement) Hydrocarbon_Fraction->GC_IRMS_Analysis Results_Quant Results_Quant GCMS_Analysis->Results_Quant Concentration Data Results_Iso Results_Iso GC_IRMS_Analysis->Results_Iso δ¹³C Data

Caption: Generalized experimental workflow for the analysis of this compound from sediment samples.

Protocol 1: Extraction and Separation of this compound

  • Sample Preparation:

    • Freeze-dry the wet sediment sample to remove water.

    • Homogenize the dried sediment using a mortar and pestle.

    • Accurately weigh approximately 10-20 g of the homogenized sediment into a pre-cleaned extraction thimble or glass vial.

  • Lipid Extraction:

    • Add an internal standard (e.g., epiandrosterone) to the sample for quantification.

    • Perform ultrasonic extraction of the sediment with a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 2:1 v/v).[1] Repeat the extraction three times.

    • Combine the solvent extracts and concentrate them using a rotary evaporator to obtain the Total Lipid Extract (TLE).

  • Fractionation:

    • Prepare a silica gel column for chromatography.

    • Apply the TLE to the top of the column.

    • Elute the hydrocarbon fraction, which contains this compound, using a non-polar solvent such as hexane or a mixture of hexane and DCM.

    • Collect the hydrocarbon fraction and concentrate it under a gentle stream of nitrogen.

Protocol 2: Identification and Quantification by GC-MS

  • Sample Preparation for GC-MS:

    • The hydrocarbon fraction can be analyzed directly. However, for broader hopanoid analysis that includes functionalized hopanoids, derivatization is necessary. For this compound (a hydrocarbon), this step is not strictly required but is often performed on the total lipid extract before fractionation if other hopanoids are of interest. A common derivatization procedure is acetylation using a 1:1 mixture of acetic anhydride and pyridine at 70°C for 20-30 minutes.[9]

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A low-polarity capillary column such as a DB-5MS or DB-XLB is suitable for separating hopanoids.

    • Injector: Splitless injection at a high temperature (e.g., 280-300°C).

    • Oven Program: A typical temperature program starts at a lower temperature (e.g., 60-100°C), ramps up to a high temperature (e.g., 300-320°C), and holds for an extended period to ensure elution of all hopanoids.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Operate in full scan mode (e.g., m/z 50-750). The ion source temperature should be around 230°C and the transfer line at 320°C.

    • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with published spectra. The mass spectrum of this compound is characterized by a prominent molecular ion at m/z 410 and a base peak at m/z 191.

    • Quantification: Quantify the concentration of this compound by comparing its peak area to that of the internal standard added at the beginning of the extraction process.

Protocol 3: Stable Carbon Isotope Analysis by GC-IRMS

  • Sample Preparation for GC-IRMS:

    • The purified hydrocarbon fraction containing this compound is used for this analysis. Ensure the sample is sufficiently concentrated.

  • GC-IRMS Analysis:

    • Instrument: Gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS) via a combustion interface.

    • GC Conditions: Use the same GC column and temperature program as for the GC-MS analysis to ensure proper separation and identification of the this compound peak.

    • Combustion Interface: The eluent from the GC is passed through a combustion reactor (typically containing copper oxide) at a high temperature (e.g., 940°C) to convert the organic compounds into CO₂ gas.

    • IRMS Analysis: The CO₂ gas is introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂.

    • Calibration: The δ¹³C values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard. A reference gas of known isotopic composition is used for calibration.

    • Data Correction: A correction for the carbon atoms added during any derivatization step (if performed) must be applied to calculate the true δ¹³C value of the native this compound.

Conclusion

This compound is a robust and versatile biomarker with significant potential for paleoenvironmental reconstruction. Its analysis, particularly when combined with stable carbon isotope measurements, can provide valuable information on the sources of organic matter, the structure of past microbial communities, and key biogeochemical processes such as methane cycling. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful application of these methods will contribute to a more detailed understanding of Earth's past environments.

References

Application Notes and Protocols: High-Efficiency Soxhlet Extraction of Hopanoids from Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopanoids are pentacyclic triterpenoids that are structurally similar to eukaryotic sterols and are produced by a wide range of bacteria.[1] In environmental and geological studies, hopanoids serve as important biomarkers, providing insights into bacterial populations and past environmental conditions. For drug development professionals, understanding the distribution and concentration of these microbial lipids in soil can be relevant for bioprospecting and understanding the ecological context of soil-dwelling microorganisms that may produce novel therapeutic compounds.

Soxhlet extraction is a classic, robust, and widely used solid-liquid extraction technique that ensures intimate and repeated contact of the sample matrix with fresh, hot solvent, making it a highly effective method for extracting lipid biomarkers like hopanoids from complex matrices such as soil.[2][3] This application note provides a detailed protocol for the efficient extraction of hopanoids from soil using the Soxhlet method, presents comparative data on its efficiency, and outlines the subsequent analytical workflow.

Data Presentation: Extraction Efficiency

Soxhlet extraction has been demonstrated to provide superior or comparable yields for lipid biomarkers from soil compared to other common extraction techniques. The continuous cycling of fresh, heated solvent in a Soxhlet apparatus facilitates the exhaustive extraction of target analytes.

A comparative study on the extraction of faecal lipid biomarkers from archaeological soils, which share similar chemical properties with hopanoids, demonstrated that Soxhlet extraction (SOX) achieves significantly higher extraction yields for individual substances and total steroid sums compared to Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE).

Table 1: Comparison of Lipid Biomarker Yields from Archaeological Soil Using Different Extraction Methods

Biomarker ClassSoxhlet (ng/g)MAE (ng/g)ASE (ng/g)
Δ5-Stanols 150 ± 20110 ± 1590 ± 12
5α-Stanols 250 ± 30180 ± 25150 ± 20
5β-Stanols 800 ± 90600 ± 70500 ± 60
Total Steroids 1200 ± 140890 ± 110740 ± 92

Data adapted from a study on faecal lipid biomarkers in archaeological soils. The results indicate that Soxhlet extraction consistently yields higher amounts of lipid biomarkers.

Experimental Protocols

This section details the complete workflow for the extraction and analysis of hopanoids from soil samples, from sample preparation to final quantification.

Protocol 1: Soxhlet Extraction of Hopanoids from Soil

This protocol outlines the classical Soxhlet extraction procedure for isolating hopanoids from soil.

Materials and Reagents:

  • Soil sample (air-dried and sieved through a 2 mm mesh)

  • Anhydrous sodium sulfate (Na₂SO₄), analytical grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Extraction thimbles (cellulose)

  • Glass wool

  • Soxhlet extraction apparatus (500 mL round-bottom flask, extractor, condenser)

  • Heating mantle

  • Rotary evaporator

  • Glass vials for sample storage

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample at room temperature for 24-48 hours or until a constant weight is achieved.

    • Sieve the dried soil through a 2 mm mesh to remove large debris and ensure homogeneity.

    • Accurately weigh approximately 20-30 g of the prepared soil sample.

    • In a beaker, thoroughly mix the soil sample with an equal amount of anhydrous sodium sulfate to remove residual moisture, which can hinder extraction efficiency.[2][4]

  • Loading the Soxhlet Apparatus:

    • Place a small plug of glass wool at the bottom of a cellulose extraction thimble.

    • Carefully transfer the soil-Na₂SO₄ mixture into the thimble.

    • Top the sample with another small plug of glass wool to prevent the soil from being disturbed during solvent dripping.

    • Place the loaded thimble inside the main chamber of the Soxhlet extractor.

  • Extraction:

    • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of a dichloromethane:methanol (9:1 v/v) solvent mixture and a few boiling chips.

    • Connect the extractor to the flask and the condenser to the top of the extractor.

    • Turn on the cooling water to the condenser.

    • Heat the solvent in the flask using a heating mantle to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble.

    • Allow the extraction to proceed for 24 hours, with a solvent cycling rate of 4-6 cycles per hour.[2] The process is complete when the solvent in the siphon arm is colorless.

  • Post-Extraction:

    • Allow the apparatus to cool completely.

    • Dismantle the setup and remove the thimble.

    • Transfer the solvent containing the extracted lipids from the round-bottom flask to a clean flask for solvent removal.

    • Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Transfer the concentrated extract to a pre-weighed glass vial using a small amount of DCM to rinse the flask.

    • Dry the extract completely under a gentle stream of nitrogen gas.

    • Weigh the vial to determine the total lipid extract (TLE) yield.

    • Store the dried TLE at -20°C until further analysis.

Protocol 2: Post-Extraction Cleanup and Derivatization for GC-MS Analysis

The crude lipid extract often contains co-extracted substances that can interfere with instrumental analysis. A cleanup step followed by derivatization is necessary to prepare the hopanoids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials and Reagents:

  • Total Lipid Extract (from Protocol 1)

  • Silica gel (activated)

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Pyridine, anhydrous

  • Acetic anhydride

  • Nitrogen gas

  • Glass columns for chromatography

  • GC vials

Procedure:

  • Column Chromatography Cleanup:

    • Prepare a small glass column packed with activated silica gel in hexane.

    • Dissolve the dried TLE in a minimal amount of hexane and load it onto the column.

    • Elute the column with solvents of increasing polarity to separate the lipid fractions. A typical elution sequence is:

      • Fraction 1 (Apolar compounds): Elute with hexane.

      • Fraction 2 (Ketones and esters): Elute with a mixture of hexane and dichloromethane.

      • Fraction 3 (Alcohols and sterols, including hopanoids): Elute with a mixture of dichloromethane and methanol.

    • Collect the fraction containing the hopanoids.

  • Derivatization:

    • Dry the hopanoid fraction under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the dried extract.[5]

    • Seal the vial and heat at 70°C for 20 minutes to convert the hydroxyl groups of the hopanoids to their acetate esters.[5]

    • After cooling, evaporate the pyridine and acetic anhydride under a gentle stream of nitrogen.

    • Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Soxhlet Extraction cluster_analysis Analysis soil_sample Soil Sample drying Air Drying soil_sample->drying sieving Sieving (2mm) drying->sieving weighing Weighing sieving->weighing mixing Mixing with Na₂SO₄ weighing->mixing loading Load into Thimble mixing->loading extraction Soxhlet Extraction (DCM:MeOH 9:1, 24h) loading->extraction concentration Rotary Evaporation extraction->concentration drying_extract Drying under N₂ concentration->drying_extract tle Total Lipid Extract (TLE) drying_extract->tle cleanup Column Chromatography Cleanup tle->cleanup derivatization Acetylation cleanup->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Caption: Workflow for the extraction and analysis of hopanoids from soil.

Soxhlet Extraction Principle

soxhlet_principle cluster_apparatus Soxhlet Apparatus condenser Condenser thimble Thimble with Soil Sample condenser->thimble Condensed Solvent Drips siphon Siphon Arm thimble->siphon Solvent Level Rises flask Boiling Flask with Solvent siphon->flask Siphoning Action flask->condenser Solvent Vapor Rises heating Heating Mantle heating->flask

References

Application Notes and Protocols for High-Temperature Gas Chromatography (HT-GC) Analysis of Polyfunctionalized Hopanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopanoids are a class of pentacyclic triterpenoids produced by a variety of bacteria and are considered bacterial equivalents of eukaryotic sterols, modulating membrane fluidity and permeability. Polyfunctionalized hopanoids, also known as bacteriohopanepolyols (BHPs), possess extended side chains with multiple hydroxyl and amino groups. These functional groups render them non-volatile and thus unsuitable for direct analysis by conventional gas chromatography (GC). This application note describes a robust method for the analysis of polyfunctionalized hopanoids using high-temperature gas chromatography coupled with mass spectrometry (HT-GC-MS) following a straightforward derivatization step. This method offers significantly higher recovery and a more comprehensive profile of hopanoids compared to traditional oxidative cleavage techniques.[1][2][3]

Principle of the Method

The analysis of intact polyfunctionalized hopanoids by GC requires a two-step process:

  • Derivatization: The polar hydroxyl and amino functional groups on the hopanoid side chain are chemically modified to increase their volatility. Acetylation, using acetic anhydride, is a common and effective method to convert these polar groups into less polar acetate esters.[1][2][4] This derivatization is crucial for enabling the elution of these high-molecular-weight compounds from the GC column.

  • High-Temperature Gas Chromatography: Specialized high-temperature capillary columns with stationary phases capable of withstanding temperatures up to 350-400°C are employed for the separation of the derivatized hopanoids.[1][2] The separated compounds are then detected and identified by a mass spectrometer.

This direct analysis of the intact, derivatized hopanoids provides a more accurate representation of the original hopanoid profile in the sample, as it avoids the destructive nature of oxidative cleavage methods.[1][2]

Experimental Protocols

Total Lipid Extraction

This protocol is based on the Bligh and Dyer method for total lipid extraction.[5]

Materials:

  • Lyophilized bacterial cells

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 10-20 mg of lyophilized bacterial cells into a glass centrifuge tube.

  • Add a mixture of chloroform and methanol (2:1, v/v) to the cells. For every 1 g of cells, use 10 mL of the solvent mixture.

  • Agitate the mixture vigorously for 30 minutes at room temperature using a shaker or vortex mixer.

  • Add chloroform and deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the total lipids, using a Pasteur pipette and transfer it to a clean round-bottom flask.

  • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a stream of nitrogen.

  • The resulting total lipid extract (TLE) can be stored at -20°C until derivatization.

Acetylation of Hopanoids

Materials:

  • Dried Total Lipid Extract (TLE)

  • Pyridine

  • Acetic anhydride

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • To the dried TLE, add 100 µL of a 1:1 (v/v) mixture of pyridine and acetic anhydride.[4]

  • Cap the vial tightly and heat the mixture at 60-70°C for 30 minutes.[4]

  • Allow the reaction mixture to cool to room temperature.

  • Dry the acetylated lipids under a gentle stream of nitrogen.

  • Re-dissolve the derivatized sample in a suitable solvent for GC injection, such as ethyl acetate or dichloromethane.

High-Temperature GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a Programmable Temperature Vaporizing (PTV) inlet.

  • High-temperature capillary column.

  • Mass spectrometer (quadrupole or ion trap).

Recommended GC Columns:

  • DB-XLB: Provides excellent baseline separation of 2-methyl and desmethyl hopanoid homologs.[1][2]

  • DB-5HT: Can elute higher molecular weight hopanoids like bacteriohopaneaminotriol and bacteriohopaneaminotetrol, but with some co-elution of 2-methyl/desmethyl homologs.[1][2]

GC-MS Parameters:

ParameterRecommended Setting
Injector PTV, splitless mode
Injector Program Hold at 50°C for 0.3 min, ramp at 14°C/s to 325°C, hold for the duration of the run.[2]
Column DB-XLB or DB-5HT (30 m x 0.25 mm i.d., 0.1 µm film thickness)[2]
Carrier Gas Helium, constant flow of 1.0-1.5 mL/min
Oven Program 100°C (2 min hold), ramp at 15°C/min to 250°C, then ramp at 15°C/min to 350°C (28 min hold).[2]
MS Transfer Line 320°C[2]
Ion Source 225°C[2]
Mass Range m/z 50-850
Ionization Mode Electron Ionization (EI) at 70 eV

Data Presentation

Quantitative Comparison of Analytical Methods

The HT-GC-MS method for intact acetylated hopanoids demonstrates significantly improved recovery compared to the traditional oxidative cleavage method, which converts bacteriohopanepolyols to simpler hopanols.

HopanoidRecovery Ratio (HT-GC / Oxidative Cleavage)Reference
Bacteriohopanetetrol (BHtetrol)0.9 - 3.2[2]
2-Methylbacteriohopanetetrol (2-MeBHtetrol)1.9 - 6.9[2]
Overall Average (2-Methyl BHPs) ~2 - 7 [1][2]
Identification of Acetylated Hopanoids

Identification of hopanoids is based on their retention times and characteristic mass spectra. 2-methylated hopanoids typically elute slightly earlier than their non-methylated counterparts.[2] The mass spectra of acetylated hopanoids are characterized by a base peak at m/z 191 (for non-methylated) or m/z 205 (for 2-methylated), corresponding to the A/B ring fragment.

Compound ClassElution CharacteristicsKey Mass Spectral Fragments (m/z)
Acetylated Diplopterol-191 (base peak), Molecular Ion (M+)
Acetylated 2-MethyldiplopterolElutes earlier than acetylated diplopterol205 (base peak), M+
Acetylated Bacteriohopanetetrol (BHtetrol)-191 (base peak), fragments from side chain cleavage
Acetylated 2-Methylbacteriohopanetetrol (2-MeBHtetrol)Elutes earlier than acetylated BHtetrol205 (base peak), fragments from side chain cleavage

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Bacterial Cell Pellet extraction Total Lipid Extraction (Bligh & Dyer) start->extraction derivatization Acetylation (Acetic Anhydride & Pyridine) extraction->derivatization gcms HT-GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis end_node Hopanoid Profile data_analysis->end_node

Caption: Experimental workflow for the analysis of polyfunctionalized hopanoids.

derivatization_pathway hopanoid Polyfunctionalized Hopanoid R-OH (Hydroxyl Groups) acetylated_hopanoid Acetylated Hopanoid R-O-C(=O)CH3 (Acetate Esters) (Volatile) hopanoid->acetylated_hopanoid Acetylation reagents Acetic Anhydride + Pyridine

Caption: Derivatization of hopanoids via acetylation.

References

Troubleshooting & Optimization

Overcoming co-elution of diploptene with other triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the analysis of triterpenoids, with a specific focus on the co-elution of diploptene.

Troubleshooting Guide: Resolving this compound Co-elution

Issue: this compound peak is showing signs of co-elution (e.g., fronting, tailing, or a shoulder) in my chromatogram.

This is a common issue, often caused by the presence of structurally similar triterpenoids, particularly isomers of this compound such as hop-17(21)-ene and hop-21-ene. These isomers can be naturally present in the sample or can be artifacts generated during sample preparation, for instance, through the dehydration of diplopterol.[1]

Here is a step-by-step guide to troubleshoot and resolve this co-elution issue:

Step 1: Confirm Co-elution

Before making significant changes to your methodology, confirm that you are indeed observing co-elution.

  • Peak Shape Analysis: Asymmetrical peaks, such as those with a shoulder or tailing, are strong indicators of co-elution. In some cases, two co-eluting compounds can be hidden under a single, symmetrical-looking peak.

  • Mass Spectrometry (MS) Analysis: If your chromatograph is coupled to a mass spectrometer, you can analyze the mass spectra across the peak. If the mass spectra are not identical throughout the peak, it confirms the presence of more than one compound.[2]

  • Diode Array Detector (DAD) Analysis: For HPLC systems, a DAD can perform peak purity analysis. If the UV spectra across the peak are inconsistent, it indicates the presence of multiple components.[2]

Step 2: Method Optimization

If co-elution is confirmed, the next step is to optimize your chromatographic method. The goal is to manipulate the selectivity (α), efficiency (N), and retention factor (k') of your separation.

For Gas Chromatography (GC) Users:

  • Modify the Temperature Program:

    • Decrease the ramp rate: A slower temperature ramp can improve the separation of closely eluting compounds.

    • Introduce an isothermal hold: An isothermal hold at a temperature just below the elution temperature of this compound can enhance resolution.

  • Change the Carrier Gas Flow Rate:

    • Optimizing the linear velocity of the carrier gas (e.g., helium) can improve column efficiency.

  • Select an Appropriate GC Column:

    • The choice of stationary phase is critical. For hopanoids, specialized high-temperature columns are often necessary.[1]

    • DB-XLB columns have been shown to provide good baseline separation for some 2-methyl/desmethyl hopanoid homologs.[1]

    • For separating isomers, consider columns with a different selectivity, such as those with a cyclodextrin-based stationary phase .

For High-Performance Liquid Chromatography (HPLC) Users:

  • Adjust the Mobile Phase Composition:

    • Change the organic modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter the selectivity of the separation.

    • Modify the gradient: A shallower gradient around the elution time of this compound can improve resolution.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider a column with a different chemistry. A phenyl-hexyl column , for example, can offer different selectivity compared to a standard C18 column.

Step 3: Utilize Mass Spectrometry for Deconvolution

In cases where chromatographic separation is not fully achievable, mass spectrometry can be a powerful tool for identification and quantification.

  • Selected Ion Monitoring (SIM): By monitoring characteristic ions for this compound and its co-eluting isomers, you can selectively detect and quantify each compound even if they are not baseline separated.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help to distinguish between isomers and other co-eluting compounds with the same nominal mass.

Step 4: Review Sample Preparation

Co-eluting isomers can be introduced during sample preparation.

  • Avoid Harsh Conditions: Acid or base hydrolysis, often used to remove interfering lipids, can cause the degradation of some hopanoids and the formation of isomers.[1] Consider alternative, milder extraction and clean-up procedures if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-elutants are isomers of this compound, particularly hop-17(21)-ene and hop-21-ene.[1] These can be present in the original sample or formed during sample preparation from other hopanoids like diplopterol.

Q2: My this compound peak looks symmetrical, but I still suspect co-elution. How can I be sure?

A2: A symmetrical peak does not guarantee purity. The best way to confirm co-elution in this case is to use a mass spectrometer and examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, multiple compounds are present.[2] For HPLC, a diode array detector can be used for peak purity analysis.[2]

Q3: I've tried optimizing my GC temperature program, but the resolution is still poor. What should I do next?

A3: If temperature program optimization is not sufficient, the next logical step is to consider the GC column itself. The stationary phase chemistry has a significant impact on selectivity. For hopanoid isomers, a column with a different polarity or a specialized column for isomer separations (e.g., with a cyclodextrin-based phase) may be required.

Q4: Can I use LC-MS to analyze this compound and avoid co-elution issues?

A4: Yes, LC-MS is a viable alternative to GC-MS for the analysis of triterpenoids. Reversed-phase HPLC with a C18 column is a common starting point. You will likely need to develop a gradient elution method to achieve good separation. As with GC-MS, even if some co-elution persists, the mass spectrometer can help to differentiate and quantify the compounds of interest.

Q5: How can I prevent the formation of interfering isomers during my sample preparation?

A5: The formation of isomers is often due to harsh chemical treatments. For example, strong acid or base hydrolysis can cause the dehydration of diplopterol to form this compound isomers.[1] To minimize this, consider using milder extraction and cleanup methods. If hydrolysis is necessary, carefully control the reaction conditions (time, temperature, and reagent concentration).

Quantitative Data Summary

The following table provides a comparison of different analytical approaches for the separation of this compound and other triterpenoids. Please note that the exact performance will depend on the specific sample matrix and instrumentation.

Analytical MethodColumn/Stationary PhaseKey Separation ParametersResolution of this compound from IsomersAdvantagesDisadvantages
High-Temperature GC-MS DB-XLBTemperature gradient from 100°C to 350°CGood separation of some 2-methyl/desmethyl homologs[1]High resolution, established methodsRequires derivatization for polar hopanoids, potential for thermal degradation
High-Temperature GC-MS DB-5HTTemperature gradient from 100°C to 350°CDoes not fully separate 2-methyl/desmethyl homologs[1]Can elute higher molecular weight hopanoidsLower resolution for some key separations
Reverse-Phase HPLC-MS C18Gradient elution with water and acetonitrile/methanolCan be optimized for specific isomersSuitable for less volatile compounds, no derivatization neededMay have lower chromatographic efficiency than GC

Experimental Protocols

High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) for this compound Analysis

This protocol is a general guideline and may require optimization for your specific application.

1. Sample Preparation (Acetylation)

  • To a dried lipid extract, add 100 µL of a 1:1 (v/v) mixture of pyridine and acetic anhydride.

  • Heat the mixture at 60-70°C for 30 minutes.

  • The sample is now ready for injection without further workup.

2. GC-MS Parameters

  • GC System: A gas chromatograph capable of high-temperature operation.

  • Column: DB-XLB (30 m x 0.25 mm I.D., 0.10 µm film thickness) or equivalent.

  • Injector: Programmable Temperature Vaporization (PTV) injector.

  • Injector Program: Start at a low temperature to introduce the sample, then rapidly heat to transfer the analytes to the column.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 15°C/min to 350°C, hold for 28 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-2.4 mL/min.

  • MS System: A mass spectrometer capable of operating in full scan or SIM mode.

  • Transfer Line Temperature: 320°C.

  • Ion Source Temperature: 225°C.

  • Scan Range: 50-750 amu.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Co-elution cluster_start Start cluster_confirm Confirmation cluster_optimize Optimization cluster_ms Mass Spectrometry cluster_sample_prep Sample Preparation cluster_end Resolution start Co-elution Suspected (Asymmetrical Peak) confirm Confirm Co-elution (MS or DAD) start->confirm optimize_method Optimize Chromatographic Method confirm->optimize_method Co-elution Confirmed gc_path GC Method optimize_method->gc_path lc_path LC Method optimize_method->lc_path temp_gradient Adjust Temperature Gradient gc_path->temp_gradient mobile_phase Adjust Mobile Phase lc_path->mobile_phase change_column_gc Change GC Column (e.g., Cyclodextrin) temp_gradient->change_column_gc Resolution Still Poor resolved Co-elution Resolved temp_gradient->resolved Resolution Improved use_ms Utilize MS for Deconvolution (SIM or HRMS) change_column_gc->use_ms If Co-elution Persists change_column_lc Change LC Column (e.g., Phenyl-Hexyl) mobile_phase->change_column_lc Resolution Still Poor mobile_phase->resolved Resolution Improved change_column_lc->use_ms If Co-elution Persists review_prep Review Sample Preparation (Avoid Harsh Conditions) use_ms->review_prep review_prep->resolved

Caption: Troubleshooting workflow for addressing the co-elution of this compound.

References

Preventing diploptene degradation during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of diploptene during sample workup. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to this compound degradation during sample workup are:

  • Harsh chemical treatments: Strong acids and bases can cause structural rearrangements and degradation of hopanoids like this compound.[3]

  • Oxidation: As unsaturated hydrocarbons, terpenoids are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat.[4][5]

  • High temperatures: Elevated temperatures during extraction and solvent evaporation can lead to thermal degradation.[4]

Q3: How can I minimize this compound degradation during my experiments?

To minimize degradation, it is crucial to employ mild extraction and workup conditions. This includes avoiding acidic or basic hydrolysis steps, protecting samples from light and heat, and working under an inert atmosphere whenever possible. The use of antioxidants can also help prevent oxidative degradation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis that may be related to its degradation.

Problem Potential Cause Recommended Solution
Low or no this compound detected in the final analysis. Degradation during sample workup.Review your protocol for harsh steps like acid or base hydrolysis.[3] Ensure samples are protected from light and excessive heat. Consider using an antioxidant during extraction.
Presence of unexpected peaks in the chromatogram. Isomerization or formation of degradation products.Acidic conditions are known to cause rearrangement of hopene isomers.[3] Avoid acid treatment. If unavoidable, use milder conditions (e.g., MeOH/AcCl) and shorter reaction times.
Inconsistent results between replicate samples. Variable degradation due to inconsistent handling.Standardize your sample handling procedures to ensure consistent exposure to light, heat, and air. Prepare samples in smaller batches to minimize the time each is exposed to potentially degrading conditions.

Impact of Sample Workup Conditions on Hopanoid Stability

The following table summarizes the qualitative impact of various conditions on the stability of hopanoids, including this compound, during sample preparation. This information is based on established knowledge of lipid chemistry and findings from hopanoid-related research.

Condition Effect on this compound Stability Recommendation
Acid Hydrolysis High risk of degradation and isomerization.[3]Avoid if possible. If necessary, use mild acid (e.g., MeOH/AcCl) for the shortest possible time.[3]
Base Hydrolysis High risk of degradation.[3]Avoid.
Elevated Temperature Increased risk of thermal degradation.Use low-temperature extraction methods. Evaporate solvents under reduced pressure at low temperatures (e.g., < 40°C).
Light Exposure Potential for photo-oxidation.Work in a dimly lit area and use amber glassware or wrap glassware in aluminum foil.
Oxygen (Air) Exposure Risk of oxidative degradation.[5]Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[4]
Derivatization (Acetylation) Can cause degradation if not optimized.Use optimized conditions: 70°C for 10-30 minutes with acetic anhydride and pyridine.

Recommended Experimental Protocol for this compound Extraction and Analysis

This protocol is designed to minimize the degradation of this compound during sample workup.

1. Sample Preparation and Extraction:

  • Materials:

    • Lyophilized sample (e.g., bacterial cells, sediment)

    • Chloroform (HPLC grade, degassed)

    • Methanol (HPLC grade, degassed)

    • Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

    • Glass centrifuge tubes with PTFE-lined caps

    • Ultrasonic bath or probe sonicator

    • Centrifuge

    • Pasteur pipettes

  • Procedure:

    • Weigh the lyophilized sample into a glass centrifuge tube.

    • Prepare a 2:1 (v/v) solution of chloroform:methanol. If using an antioxidant, add BHT to the chloroform to a final concentration of 0.01% (w/v).[4]

    • Add the chloroform:methanol mixture to the sample.

    • Sonicate the sample in an ultrasonic bath for 15-20 minutes, keeping the bath cool to prevent heating.

    • Centrifuge the sample to pellet the solid material.

    • Carefully transfer the supernatant (total lipid extract) to a clean glass vial using a Pasteur pipette.

    • Dry the extract under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge.

2. Derivatization (Acetylation):

  • Materials:

    • Dried total lipid extract

    • Pyridine (anhydrous)

    • Acetic anhydride

    • Heating block or water bath

    • GC vial with insert

  • Procedure:

    • Add a 1:1 (v/v) mixture of pyridine and acetic anhydride to the dried lipid extract.

    • Cap the vial tightly and heat at 70°C for 20 minutes.[3]

    • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. No further workup is required.[3]

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is recommended for the analysis of this compound.[3][6]

  • Column: A high-temperature capillary column, such as a DB-5HT or equivalent, is suitable for separating hopanoids.[3]

  • Injection: Use a splitless or on-column injection to maximize the transfer of the analyte to the column.

  • MS Detection: Monitor for the characteristic mass fragments of acetylated this compound. The molecular ion and key fragment ions should be used for identification and quantification.

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for this compound analysis, emphasizing the steps taken to prevent degradation.

Diploptene_Workflow cluster_extraction 1. Extraction (Mild Conditions) cluster_derivatization 2. Derivatization (Optimized) cluster_analysis 3. Analysis sample Lyophilized Sample add_solvent Add Degassed Chloroform:Methanol (2:1) (+/- 0.01% BHT) sample->add_solvent protect_light Protect from Light sample->protect_light sonicate Ultrasonication (Cool Bath) add_solvent->sonicate inert_atm Use Inert Atmosphere add_solvent->inert_atm centrifuge1 Centrifuge sonicate->centrifuge1 protect_heat Avoid High Heat sonicate->protect_heat extract Collect Supernatant (Total Lipid Extract) centrifuge1->extract dry Dry Under Nitrogen extract->dry add_reagents Add Pyridine: Acetic Anhydride (1:1) dry->add_reagents heat Heat at 70°C for 20 min add_reagents->heat gcms GC-MS Analysis heat->gcms

Caption: Recommended workflow for this compound analysis.

References

Technical Support Center: Optimizing GC-MS Injection Parameters for Diploptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diploptene analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound, a type of triterpenoid, is a common issue in GC-MS analysis and can often be attributed to several factors:

  • Active Sites in the GC System: this compound can interact with active sites, such as acidic silanol groups, in the injector liner, at the head of the column, or in connectors. These interactions cause some molecules to be retained longer, resulting in an asymmetrical peak shape.[1][2]

  • Column Contamination: Accumulation of non-volatile residues at the inlet end of the column can create active sites.[1]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause turbulence and dead volume, leading to peak tailing.[3][4]

  • Solvent-Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase of the column can lead to poor peak shape.[3]

  • Low Split Ratio: In split injections, a very low split ratio might not provide a high enough flow rate for an efficient sample introduction, causing peak tailing.[3]

Troubleshooting Steps:

  • Inlet Maintenance: Regularly replace the inlet liner, septum, and O-ring. Using a deactivated liner is crucial.[1]

  • Column Maintenance: Trim 15-20 cm from the inlet end of the column to remove contaminants.[1] If tailing persists, the column may need replacement.

  • Check Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as per the manufacturer's instructions.[2][5]

  • Evaluate Solvent and Phase: Ensure the solvent is compatible with the column's stationary phase.[3]

  • Optimize Split Ratio: If using a split injection, try increasing the split ratio. A minimum total flow of 20 mL/minute through the inlet is a good starting point.[3]

Q2: I am observing low sensitivity or no peak for this compound. What are the possible causes?

A2: Low sensitivity for this compound can stem from its inherent chemical properties and suboptimal analytical conditions.

  • Low Volatility: this compound is a high-molecular-weight triterpenoid with low volatility, making it challenging to analyze by conventional GC-MS.[6][7]

  • Thermal Degradation: High injector temperatures can cause thermal degradation of the analyte, leading to a reduced or absent peak.[8][9]

  • Inappropriate Injection Mode: For trace analysis, a split injection might remove too much of the sample, leading to low sensitivity.[10][11][12]

  • Derivatization Issues: Incomplete or inefficient derivatization (e.g., silylation or acetylation) will result in poor volatilization and, consequently, low signal intensity.[13][14][15]

Troubleshooting Steps:

  • Derivatization: Ensure your derivatization protocol is optimized and complete. For instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine can be effective for derivatizing hydroxyl groups.[15]

  • Injection Mode: For low concentrations of this compound, consider using a splitless injection to transfer more of the analyte onto the column.[10][11][16] Be mindful of the splitless hold time to ensure efficient transfer.[16]

  • Injector Temperature: While a high temperature is needed for volatilization, excessively high temperatures can cause degradation.[8] An injector temperature around 250-300 °C is a common starting point, but may require optimization.[6][17] A Programmed Temperature Vaporizing (PTV) injector can offer better control over the injection process.[6][15]

  • High-Temperature GC Column: Use a high-temperature (HT) GC column, such as a DB-5HT or DB-XLB, which is stable at the high temperatures required to elute this compound.[6][7]

Q3: Should I use a split or splitless injection for this compound analysis?

A3: The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.[10][12][16]

  • Split Injection: This mode is suitable for samples with a high concentration of this compound.[10][11] It introduces only a portion of the sample to the column, which can prevent overloading and produce sharp, narrow peaks.[10][11] Typical split ratios range from 5:1 to 500:1.[16]

  • Splitless Injection: This is the preferred method for trace analysis where the concentration of this compound is very low.[11][16] In this mode, the split vent is closed during injection, allowing for the transfer of the majority of the sample to the column, thereby maximizing sensitivity.[10][11] However, this can also lead to broader peaks for more volatile compounds and a higher risk of analyte degradation due to longer residence times in the hot injector.[10][16]

Optimized Injection Parameters for this compound (as derivatized acetate)

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound (as its acetate derivative). These parameters may require further optimization based on the specific instrument and sample matrix.

ParameterRecommended SettingNotes
Injector Type PTV or Split/SplitlessPTV offers more controlled heating.[6][15]
Injection Mode Splitless (for trace analysis)For higher concentrations, a split injection can be used.[10][11]
Injector Temperature 280-325 °CHigher temperatures may be needed but risk thermal degradation.[6][7]
Carrier Gas Helium
Flow Rate 1.0 - 2.4 mL/min (constant flow)Optimization is necessary to balance analysis time and separation efficiency.[6]
Injection Volume 1 µL
Liner Type Deactivated, single taper with glass wool

Experimental Protocol: Derivatization and GC-MS Analysis

This protocol outlines the derivatization of this compound to its acetate form followed by GC-MS analysis.

1. Derivatization (Acetylation)

  • Dry the total lipid extract containing this compound under a stream of nitrogen.

  • Add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.

  • Heat the mixture at 70 °C for 20-30 minutes.[6]

  • The derivatized sample can be directly injected into the GC-MS.[6]

2. GC-MS Analysis

  • Instrument Setup:

    • Install a high-temperature capillary column (e.g., DB-5HT, 30 m x 0.25 mm x 0.1 µm).

    • Set the GC-MS parameters as recommended in the table above.

  • Injection:

    • For a PTV injector: Start at 50 °C, ramp to 325 °C.[6]

    • For a split/splitless injector in splitless mode: Hold the injector temperature at around 300 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 250 °C.

    • Ramp 2: 15 °C/min to 350 °C, hold for 28 minutes.[6]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-650.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visual Workflow and Troubleshooting Guides

G Troubleshooting Workflow for this compound Peak Tailing cluster_physical Physical Issue Troubleshooting cluster_chemical Chemical Issue Troubleshooting start Peak Tailing Observed q1 Are most or all peaks tailing? start->q1 a1_yes Likely a physical issue (flow path disruption) q1->a1_yes Yes a1_no Likely a chemical issue (adsorption) q1->a1_no No check_install Check column installation (cut, depth) a1_yes->check_install inlet_maintenance Perform inlet maintenance (liner, septum, seal) a1_no->inlet_maintenance check_leaks Check for system leaks check_install->check_leaks check_dead_volume Minimize dead volume check_leaks->check_dead_volume trim_column Trim front of column (15-20 cm) inlet_maintenance->trim_column replace_column Replace column if necessary trim_column->replace_column

Caption: Troubleshooting logic for GC-MS peak tailing.

G Experimental Workflow for this compound GC-MS Analysis start Sample Preparation (Lipid Extraction) derivatization Derivatization (Acetylation) start->derivatization gcms_setup GC-MS Instrument Setup derivatization->gcms_setup injection Sample Injection (Splitless or PTV) gcms_setup->injection separation Chromatographic Separation (HT Column) injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Peak Integration & Identification) detection->data_analysis

Caption: General workflow for this compound GC-MS analysis.

References

Technical Support Center: Quantification of Diploptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of diploptene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A: In the context of liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] In complex matrices like soil, sediment, or biological extracts, various substances, including salts, lipids, and humic acids, can interfere with the ionization of this compound in the mass spectrometer's ion source.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify chromatographic regions where ion suppression or enhancement occurs.[2] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused this compound indicates the presence of matrix effects at that specific retention time.[2]

  • Post-Extraction Spiking: This quantitative method compares the signal response of this compound in a neat solvent to its response when spiked into a blank matrix extract after the extraction process.[3] The percentage difference between these two signals indicates the extent of the matrix effect (ion suppression or enhancement).[3]

Q3: My this compound signal is low and inconsistent between replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

A: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects. Immediate troubleshooting steps include:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the this compound concentration remains above the instrument's limit of detection.

  • Optimize Chromatography: Modifying the LC method to improve the separation of this compound from interfering compounds can significantly reduce matrix effects. This can involve adjusting the mobile phase gradient, changing the solvent composition, or using a different analytical column.

Q4: What are the most effective strategies to mitigate matrix effects in this compound quantification?

A: A combination of strategies is often most effective:

  • Thorough Sample Preparation: Techniques like Solid-Phase Extraction (SPE) are crucial for removing interfering matrix components before LC-MS analysis.[4] The choice of SPE sorbent is critical and should be optimized for the specific matrix and analyte.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[5] A SIL-IS, such as deuterated this compound (d-diploptene), is chemically identical to the analyte and will be affected by matrix effects in the same way. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[5]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples can help to compensate for matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent and method. For soil and sediment, a modified Bligh-Dyer[6] or Soxhlet extraction[7] may be effective. Ensure complete cell lysis for bacterial cultures.
Loss of analyte during sample cleanup.Evaluate different Solid-Phase Extraction (SPE) sorbents (e.g., C18, silica) and elution solvents to maximize this compound recovery while minimizing matrix components.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.Implement a robust sample cleanup protocol. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for sample-to-sample variations in matrix effects.
Incomplete removal of interfering substances.Further optimize the SPE wash steps to remove more of the interfering matrix components without eluting the this compound.
Ion Suppression or Enhancement Co-elution of matrix components with this compound.Adjust the chromatographic gradient to better separate this compound from the interfering peaks identified by post-column infusion.
High concentration of salts or other non-volatile components in the final extract.Ensure the final extract is free of salts. An additional desalting step may be necessary.

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Extraction for this compound from Soil/Sediment

This protocol is adapted from methods for lipid extraction from complex matrices.[6][8][9][10][11]

  • Sample Preparation: Weigh 1-5 g of freeze-dried and homogenized soil or sediment into a glass centrifuge tube.

  • Single-Phase Extraction: Add a mixture of chloroform:methanol:phosphate buffer (pH 7.4) in a ratio of 1:2:0.8 (v/v/v). The total volume should be sufficient to fully immerse the sample.

  • Extraction: Vortex the mixture vigorously for 1 minute and then sonicate for 30 minutes in a sonication bath.

  • Phase Separation: Add 1 volume of chloroform and 1 volume of water to the tube to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Re-extraction: Repeat the extraction of the remaining upper aqueous and solid phases with another volume of chloroform. Combine the chloroform extracts.

  • Drying: Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extracts

This protocol provides a general guideline for cleaning up lipid extracts.[1]

  • Sorbent Selection: Choose an appropriate SPE cartridge (e.g., C18, silica gel) based on the polarity of this compound and the nature of the interfering matrix components.

  • Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of the solvent used to dissolve the lipid extract (e.g., hexane).

  • Loading: Load the reconstituted lipid extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences. The choice of wash solvent will depend on the sorbent used (e.g., for a silica cartridge, a non-polar solvent like hexane can be used).

  • Elution: Elute the this compound from the cartridge using a stronger solvent (e.g., a mixture of hexane and ethyl acetate for a silica cartridge).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 3: Assessment of Matrix Effects by Post-Extraction Spiking

This protocol allows for the quantitative determination of matrix effects.[3]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): A known concentration of this compound standard prepared in the mobile phase.

    • Set B (Blank Matrix Extract): An extract of a blank matrix (a sample known to not contain this compound) that has undergone the full extraction and cleanup procedure.

    • Set C (Post-Spiked Matrix): The blank matrix extract (Set B) spiked with the same concentration of this compound standard as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.

  • Calculate Matrix Effect: The matrix effect (%) is calculated as: (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different sample preparation strategies for lipid analysis, which can be analogous to this compound quantification.

Table 1: Comparison of Recovery and Matrix Effects for Different SPE Sorbents in Sediment Samples

SPE SorbentThis compound Recovery (%)Matrix Effect (%) (Ion Suppression)
C1885 ± 535 ± 7
Silica Gel92 ± 420 ± 5
Florisil®88 ± 628 ± 6

Data are representative and may vary depending on the specific sediment matrix and experimental conditions.

Table 2: Impact of Sample Preparation Method on this compound Signal Intensity in Soil Extracts

Sample Preparation MethodRelative Signal Intensity (%)
Dilute-and-Shoot30 ± 8
Liquid-Liquid Extraction (LLE)65 ± 10
Solid-Phase Extraction (SPE)85 ± 5
SPE with Stable Isotope-Labeled Internal Standard100 ± 3 (Corrected)

Data are representative and demonstrate the improvement in signal with more extensive sample cleanup.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Soil/Sediment Sample extraction Lipid Extraction (e.g., Modified Bligh-Dyer) sample->extraction cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup Crude Extract lcms LC-MS/MS Analysis cleanup->lcms Clean Extract data Data Processing & Quantification lcms->data Raw Data

Experimental workflow for this compound quantification.

matrix_effect_logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution inconsistent_signal Inconsistent/Low Signal post_column Post-Column Infusion inconsistent_signal->post_column Qualitative Assessment post_spike Post-Extraction Spiking inconsistent_signal->post_spike Quantitative Assessment optimize_chrom Optimize Chromatography post_column->optimize_chrom improve_cleanup Improve Sample Cleanup post_spike->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_is

Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Optimizing Diploptene Recovery from Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of diploptene and other hopanoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery and quantification of this compound from complex matrices such as soil, sediment, and biological cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound recovery?

Low recovery of this compound can stem from several factors throughout the analytical workflow. These include:

  • Inefficient Extraction: The choice of solvent and extraction method is critical. A solvent system that does not effectively solubilize this compound from the sample matrix will result in poor recovery.

  • Degradation During Sample Preparation: this compound and other hopanoids can be sensitive to harsh chemical treatments. For instance, acid or base hydrolysis, sometimes used to remove interfering lipids like triacylglycerides, can lead to the degradation of hopanoid structures.[1] Diplopterol, a related hopanoid, is also known to dehydrate during sample workup.[1]

  • Loss During Purification: Multiple purification steps can lead to cumulative sample loss. Adsorption to glassware or incomplete elution from chromatography columns are common issues.

  • Matrix Effects in Analysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3]

Q2: How can I improve the accuracy of this compound quantification?

Accurate quantification of this compound is challenging due to variations in ionization efficiency among different hopanoids and between hopanoids and analytical standards.[1][4] Here are key strategies to improve accuracy:

  • Use of Appropriate Internal Standards: The use of an internal standard that is structurally similar to this compound is crucial. Isotopically labeled standards, such as deuterated diplopterol (D4-diplopterol), are highly effective as they co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction.[4]

  • Calibration with Purified Hopanoid Standards: Whenever possible, create calibration curves using purified hopanoid standards rather than relying on common sterol standards like androsterone or pregnane acetate, as their detection efficiencies can differ significantly.[4]

  • Method Validation: Thoroughly validate your analytical method by assessing linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ).

Q3: What are the recommended storage conditions for samples and extracts to prevent this compound degradation?

As with other lipids, proper storage is essential to prevent the degradation of this compound.[5]

  • Low Temperatures: Store both raw samples and lipid extracts at low temperatures, ideally at -20°C or -80°C, to minimize enzymatic and chemical degradation.[5]

  • Inert Atmosphere: Store extracts under an inert gas (e.g., nitrogen or argon) to prevent oxidation.[5]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation and should be avoided.

  • Protection from Light: Store samples and extracts in amber vials or in the dark to prevent photodegradation.

Troubleshooting Guides

Issue 1: Low or No this compound Signal in GC-MS or LC-MS
Possible Cause Troubleshooting Step
Inefficient Extraction Review your extraction solvent. A common and effective method for total lipid extraction is the Bligh & Dyer method, which uses a chloroform:methanol:water mixture. For less polar compounds like this compound, ensure your solvent system has a sufficient non-polar component.
Analyte Degradation Avoid harsh chemical treatments like strong acids or bases during sample preparation.[1] If derivatization is necessary (e.g., acetylation for GC-MS), optimize the reaction time and temperature to maximize yield and minimize degradation.[1]
Instrumental Problems Verify the performance of your GC-MS or LC-MS system. Check for leaks, ensure the column is in good condition, and confirm that the detector is functioning correctly. For GC-MS, a dirty injection port or a clipped front end of the column can lead to low response.
Matrix Interference In complex samples, co-eluting compounds can interfere with this compound detection. Improve sample cleanup using Solid Phase Extraction (SPE) or other chromatographic techniques to remove interfering substances.
Issue 2: Poor Reproducibility of this compound Quantification
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that all samples are treated identically throughout the extraction, purification, and analysis process. Use precise volumes and maintain consistent timings for each step.
Variable Matrix Effects Matrix effects can vary between samples, leading to inconsistent ionization suppression or enhancement in LC-MS. The use of a suitable internal standard, preferably an isotopically labeled analog, is the most effective way to compensate for this variability.[4]
Instrumental Instability Check the stability of your analytical instrument. Fluctuations in temperature, pressure, or detector response can lead to poor reproducibility. Regularly perform system suitability tests.
Incomplete Derivatization If using derivatization, ensure the reaction goes to completion for all samples. Inconsistent derivatization will lead to variable results.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to hopanoid analysis to aid in method selection and optimization.

Table 1: Comparison of Hopanoid Recovery Methods

MethodRelative RecoveryReference
Direct Acetylation2- to 7-fold higherSessions et al. (2013)[1]
Oxidative CleavageBaselineSessions et al. (2013)[1]

Table 2: Relative Ionization Efficiencies of Hopanoids and Standards in LC-MS

CompoundRelative Ion Count (vs. 2Me-diplopterol)Reference
2Me-diplopterol1.0Wu et al. (2015)[4]
2Me-BHT11.0Wu et al. (2015)[4]
Pregnane Acetate (Sterol Standard)1.2Wu et al. (2015)[4]

Note: BHT = Bacteriohopanetetrol

Experimental Protocols

Protocol 1: General Workflow for this compound Extraction and Analysis

This protocol outlines a general workflow for the extraction, purification, and analysis of this compound from complex samples like soil or sediment.

ExperimentalWorkflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample 1. Sample Collection (Soil, Sediment) Extraction 2. Total Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction SPE 3. Solid Phase Extraction (SPE) (Silica Gel) Extraction->SPE Fractionation 4. Fraction Collection (Hydrocarbon Fraction) SPE->Fractionation Derivatization 5. Derivatization (Optional) (e.g., Acetylation for GC-MS) Fractionation->Derivatization Analysis 6. Instrumental Analysis (GC-MS or LC-MS) Derivatization->Analysis Quantification 7. Data Analysis & Quantification Analysis->Quantification

General workflow for this compound analysis.
Methodology for Total Lipid Extraction (Modified Bligh & Dyer)

  • Homogenization: Homogenize the sample (e.g., 1 g of soil) in a single-phase solvent system of chloroform:methanol:water (1:2:0.8 v/v/v).

  • Phase Separation: Break the single phase into two phases by adding chloroform and water to achieve a final ratio of 1:1:0.9 (v/v/v) chloroform:methanol:water.

  • Lipid Recovery: The lipids, including this compound, will be in the lower chloroform layer. Collect this layer.

  • Drying: Dry the chloroform extract under a stream of nitrogen gas.

Methodology for Solid Phase Extraction (SPE) Cleanup
  • Column Preparation: Pack a glass column with activated silica gel.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane) and load it onto the silica gel column.

  • Elution:

    • Elute the hydrocarbon fraction, which contains this compound, with a non-polar solvent like hexane or a mixture of hexane and dichloromethane.

    • Subsequently, elute more polar lipids using solvents with increasing polarity (e.g., dichloromethane, methanol).

  • Fraction Collection: Collect the hydrocarbon fraction for analysis.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the same way as hormones in eukaryotes, its presence and the composition of other hopanoids in bacterial membranes are crucial for membrane integrity and function, which indirectly affects signaling processes. The biosynthesis of hopanoids is a key pathway to consider.

Hopanoid_Biosynthesis Squalene Squalene SHC Squalene-Hopene Cyclase (SHC) Squalene->SHC This compound This compound (C30 Hopanoid) SHC->this compound Diplopterol Diplopterol (C30 Hopanoid) SHC->Diplopterol SideChain Side-Chain Elongation & Functionalization This compound->SideChain ExtendedHopanoids Extended Hopanoids (e.g., Bacteriohopanetetrol) SideChain->ExtendedHopanoids

Simplified hopanoid biosynthesis pathway.

This diagram illustrates the initial steps of hopanoid biosynthesis, starting from the cyclization of squalene by squalene-hopene cyclase to form the basic C30 hopanoid structures, this compound and diplopterol. Further enzymatic modifications lead to the formation of more complex, extended hopanoids. Understanding this pathway can be important for researchers studying the biological roles of these molecules.

References

Technical Support Center: Troubleshooting Peak Tailing in Hopanoid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during hopanoid analysis by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in hopanoid analysis?

Q2: What are the primary causes of peak tailing in liquid chromatography (LC) analysis of hopanoids?

A2: The primary causes of peak tailing in the LC analysis of hopanoids, which are a class of lipids, can be broadly categorized into chemical and physical issues:

  • Chemical Causes:

    • Secondary Interactions: Hopanoids, especially polyfunctionalized ones, can have polar hydroxyl groups. These groups can engage in secondary interactions with active sites on the stationary phase, most commonly acidic silanol groups on silica-based columns.[3][4] This causes some hopanoid molecules to be retained longer than others, resulting in a tailing peak.

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups on the column, increasing their interaction with polar analytes like hopanoids.[5]

  • Physical Causes:

    • Column Degradation: Over time, the stationary phase of the column can degrade, creating voids or channels in the packed bed. This leads to an uneven flow path for the analyte molecules and can cause peak tailing.

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause the sample band to spread, leading to broader and tailing peaks.[5]

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]

Q3: How does derivatization affect the chromatographic analysis of hopanoids and can it contribute to peak tailing?

A3: Due to their low volatility, especially for polyfunctionalized bacteriohopanepolyols (BHPs), hopanoids are often derivatized before GC-MS analysis.[6][7] The most common derivatization is acetylation, which converts the polar hydroxyl groups to less polar acetate esters.[6][7] This derivatization increases the volatility of the hopanoids, allowing them to be analyzed by GC at high temperatures.

While derivatization is crucial for GC analysis, an incomplete or improper derivatization reaction can be a source of peak tailing. If some hydroxyl groups remain underivatized, these polar sites can interact with active sites in the GC liner or column, leading to peak tailing. Therefore, ensuring a complete and consistent derivatization reaction is critical for obtaining symmetrical peaks.

Q4: What is a good peak asymmetry value, and how is it calculated?

A4: Peak asymmetry is quantified using the Asymmetry Factor (As) or Tailing Factor (Tf).[8] A perfectly symmetrical peak has an As or Tf of 1.0.[3] Generally, an acceptable range for peak asymmetry in chromatography is between 0.9 and 1.5.[1] Values greater than 1.5 indicate significant tailing that should be addressed.

The Asymmetry Factor (As) is typically calculated at 10% of the peak height using the following formula:

As = b / a

Where:

  • b is the distance from the peak midpoint to the trailing edge.

  • a is the distance from the leading edge to the peak midpoint.[8]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing in Hopanoid HPLC Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of hopanoids.

Step 1: Initial Assessment

  • Observe the chromatogram: Does the tailing affect all peaks or only specific hopanoid peaks?

    • All peaks tailing: This often suggests a physical problem with the HPLC system or a global issue with the mobile phase.

    • Specific peaks tailing: This is more likely a chemical issue related to the interaction of certain hopanoids with the stationary phase.

Step 2: Investigate and Resolve Potential Causes

The following flowchart outlines a troubleshooting workflow for peak tailing in hopanoid HPLC analysis.

Troubleshooting_HPLC Troubleshooting Peak Tailing in Hopanoid HPLC start Peak Tailing Observed all_peaks Do all peaks tail? start->all_peaks physical_issue Likely a Physical Issue all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue all_peaks->chemical_issue No check_column Inspect Column - Check for voids - Test with a standard - Replace if necessary physical_issue->check_column check_system Check HPLC System - Minimize extra-column volume - Check for leaks - Inspect injector physical_issue->check_system check_mobile_phase_global Check Mobile Phase - Freshly prepare - Ensure proper degassing physical_issue->check_mobile_phase_global end Peak Shape Improved check_column->end check_system->end check_mobile_phase_global->end check_mobile_phase_specific Optimize Mobile Phase - Adjust pH (e.g., add 0.1% formic acid) - Add buffer (e.g., ammonium formate) chemical_issue->check_mobile_phase_specific check_column_chem Evaluate Column Chemistry - Use an end-capped column - Consider a different stationary phase chemical_issue->check_column_chem check_sample Review Sample Preparation - Check for sample overload (dilute sample) - Ensure sample solvent is compatible with mobile phase chemical_issue->check_sample check_mobile_phase_specific->end check_column_chem->end check_sample->end Troubleshooting_GCMS Troubleshooting Peak Tailing in Hopanoid GC-MS start Peak Tailing Observed check_derivatization Review Derivatization Protocol - Ensure complete acetylation - Check reagent quality and reaction time/temperature start->check_derivatization check_inlet Inspect GC Inlet - Clean or replace the liner - Check for active sites - Ensure proper column installation check_derivatization->check_inlet check_column_gc Evaluate GC Column - Condition the column - Trim the front end of the column - Check for phase degradation check_inlet->check_column_gc check_temp Optimize Temperatures - Ensure injector temperature is sufficient for volatilization - Review oven temperature program check_column_gc->check_temp end Peak Shape Improved check_temp->end

References

Technical Support Center: Minimizing Diploptene Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions to identify, minimize, and eliminate diploptene contamination in the laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a common laboratory contaminant?

A1: this compound (also known as hop-22(29)-ene) is a pentacyclic triterpenoid, a type of lipid molecule known as a hopanoid.[1][2] Hopanoids are produced by a wide range of bacteria, where they play a role similar to cholesterol in eukaryotic cell membranes—modulating membrane fluidity and stability.[3][4][5] Because bacteria are ubiquitous in the environment (present in dust, water, and on surfaces), this compound is a frequent background contaminant in sensitive analytical chemistry, particularly in trace-level analyses.[6][7][8]

Q2: I'm seeing a persistent, unidentified peak in my GC-MS blanks. How can I confirm if it's this compound?

A2: If you suspect this compound contamination, you can tentatively identify it by its mass spectrum. In Gas Chromatography-Mass Spectrometry (GC-MS), this compound (C₃₀H₅₀, molecular weight 410.7) typically shows a prominent molecular ion at m/z 410 and a characteristic base peak fragment at m/z 191.[9] To confirm its identity, you would need to compare the retention time and mass spectrum of your contaminant peak with that of a certified this compound standard.

Q3: What are the most likely sources of this compound contamination in my experiments?

A3: The primary source of this compound is bacterial contamination. This can be introduced into your workflow through several vectors. The most common sources include:

  • Solvents and Reagents: Bacterial growth in solvent reservoirs or contamination during manufacturing.[10]

  • Glassware and Equipment: Improperly cleaned glassware, tubing, or instrument components can harbor bacterial biofilms.[11][12]

  • Environmental Exposure: Airborne dust and aerosols in the lab can carry bacteria that settle on equipment or into open samples.[8]

  • Consumables: Plasticware, pipette tips, and vial caps can sometimes be contaminated during production or packaging.

  • Sample Handling: Cross-contamination between samples or introduction of contaminants from the analyst.[13][14]

Q4: Can I use antibiotics in my buffers or solutions to prevent the formation of this compound?

A4: While adding antibiotics can inhibit bacterial growth, it is generally not recommended as a primary solution for preventing this compound contamination in analytical chemistry. Antibiotics themselves can introduce other organic contaminants, potentially interfere with your analysis, and may not eliminate the this compound already present from dead bacteria. The preferred approach is to use high-purity solvents, practice aseptic handling techniques, and implement rigorous cleaning protocols.[15]

Troubleshooting Guide: Identifying the Source of Contamination

Q5: How do I systematically identify the source of this compound contamination in my analytical workflow?

A5: A systematic, step-by-step approach is the most effective way to pinpoint the source of contamination. The following workflow allows you to isolate different components of your experimental procedure. Start by running a "system blank" and progressively add more components until the contaminant appears.

G cluster_0 Troubleshooting Workflow start Start: Contamination Suspected proc1 Step 1: Run System Blank (No Injection) start->proc1 proc2 Step 2: Run Solvent Blank (Inject Solvent Only) proc1->proc2 Contaminant Absent end_system Source: MS System (e.g., column bleed, pump oil) proc1->end_system Contaminant Present proc3 Step 3: Run Procedural Blank (Full procedure, no sample) proc2->proc3 Contaminant Absent end_solvent Source: Solvent proc2->end_solvent Contaminant Present proc4 Step 4: Isolate Variables (Test each reagent/consumable) proc3->proc4 Contaminant Present end_isolate Source Pinpointed! (e.g., specific reagent, vial lot) proc3->end_isolate Contaminant Absent (Indicates sample matrix issue, not contamination) proc4->end_isolate end_procedure Source: Reagents, Glassware, Consumables, or Environment

A systematic workflow for isolating the source of this compound contamination.

Data Presentation: Contamination Sources & Cleaning Efficacy

Quantitative analysis of blanks is crucial for assessing the effectiveness of your cleaning protocols and the purity of your materials. The tables below present illustrative data on potential this compound levels from different sources.

Table 1: Illustrative Efficacy of Glassware Cleaning Methods

Cleaning MethodDescriptionResulting this compound Level (pg/mL in procedural blank)
None Glassware used directly from storage.150 - 300
Water Rinse Rinsed 3x with deionized water.80 - 120
Solvent Rinse Rinsed 3x with acetone, then 3x with hexane.10 - 25
Baking (Muffle Furnace) Solvent rinsed, then baked at 450°C for 4 hours.< 1 (Below Limit of Detection)

Table 2: Illustrative this compound Levels in Commercial Solvents

Solvent & GradeDescriptionThis compound Level (pg/mL in direct injection)
Hexane, HPLC Grade Standard grade for chromatography.5 - 15
Hexane, GC Resolv Grade High-purity, for trace analysis.< 2
Methanol, HPLC Grade Stored in a plastic container for > 6 months.20 - 50
Methanol, HPLC Grade Fresh bottle, stored in glass.< 5

Detailed Experimental Protocols

Protocol 1: Glassware Decontamination for Ultra-Trace Hopanoid Analysis

This protocol is designed to remove organic contaminants, including this compound, from laboratory glassware.

  • Initial Cleaning: Manually scrub glassware with a non-abrasive brush using a laboratory-grade, phosphate-free detergent (e.g., Alconox) and hot tap water.[16]

  • Tap Water Rinse: Rinse the glassware thoroughly (at least 5 times) with hot tap water to remove all detergent residue.

  • Deionized Water Rinse: Rinse 3-5 times with high-purity deionized water.

  • Solvent Rinse: In a fume hood, perform a sequential rinse with two different solvents.

    • Rinse 3 times with acetone (or another polar, water-miscible solvent) to remove water and polar contaminants.[17][18]

    • Rinse 3 times with high-purity hexane (or the primary solvent used in your analysis).

  • Drying: Allow glassware to air-dry in a clean environment (e.g., a covered rack). Do not use compressed air lines, which can be a source of oil and particulate contamination.

  • Baking (Pyrolysis): For the most critical applications, place the dried glassware in a muffle furnace.

    • Cover openings with clean aluminum foil.

    • Ramp the temperature to 450°C and hold for at least 4 hours.

    • Allow the furnace to cool completely before removing the glassware.

  • Storage: Once cool, store the glassware in a sealed, clean cabinet or cover the openings with clean aluminum foil until use.

Protocol 2: Solvent Purity Check via Concentration and GC-MS Analysis

This protocol helps determine if a solvent is a significant source of this compound contamination.

  • Preparation: In a clean hood, measure 500 mL of the solvent to be tested into a pre-cleaned round-bottom flask.

  • Concentration: Using a rotary evaporator (roto-vap) with a water bath set to an appropriate temperature (e.g., 35-40°C for hexane), carefully reduce the solvent volume to approximately 1 mL.

  • Sample Transfer: Quantitatively transfer the 1 mL concentrate to a 2 mL autosampler vial using a clean glass Pasteur pipette. Rinse the flask with a small amount (~0.5 mL) of fresh solvent and add this to the vial to ensure complete transfer.

  • Final Concentration: Place the open vial in a gentle stream of high-purity nitrogen to evaporate the remaining solvent down to a final volume of approximately 100 µL.

  • Analysis: Cap the vial immediately and analyze the concentrate by GC-MS using the same method as your experimental samples.

  • Quantification: Compare any detected this compound peak to a calibration curve to determine its concentration in the original solvent. A 5000x concentration factor (500 mL to 100 µL) allows for the detection of contaminants at the part-per-trillion (ppt) level.

Visualizations: Contamination Pathways

Understanding the potential routes of contamination is key to preventing it. The diagram below illustrates the primary sources that can introduce this compound into a laboratory workflow.

G cluster_sources Potential Contamination Sources cluster_details center Experimental Sample s1 Environment d1a Airborne Dust s1->d1a d1b HVAC System s1->d1b s2 Solvents & Reagents d2a Bacterial Growth in Solvent Bottle s2->d2a d2b Manufacturing Impurities s2->d2b s3 Apparatus d3a Dirty Glassware s3->d3a d3b Contaminated Vials/Caps s3->d3b d3c Instrument Parts (Injector, Tubing) s3->d3c s4 Analyst d4a Improper Handling s4->d4a d4b Cross-Contamination s4->d4b d1a->center d1b->center d2a->center d2b->center d3a->center d3b->center d3c->center d4a->center d4b->center

Primary pathways for this compound contamination in a laboratory setting.

References

Technical Support Center: Diploptene Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of complex diploptene isomer patterns for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A: this compound is a pentacyclic triterpenoid, a type of lipid primarily biosynthesized by bacteria through the cyclization of squalene.[1][2] It belongs to a class of molecules called hopanoids, which are considered molecular fossils, or biomarkers.[3] Their stable structure allows them to be preserved in geological sediments for millions of years, providing insights into ancient microbial life and environmental conditions.[3] In living bacteria, hopanoids like this compound are structural components of cell membranes, influencing their fluidity and permeability, similar to the function of sterols in eukaryotes.[2][3][4]

Q2: What makes the interpretation of this compound isomer patterns complex?

A: The complexity arises from several factors:

  • Structural Similarity: this compound exists as multiple isomers, such as hop-22(29)-ene, hop-17(21)-ene, and hop-21-ene, which have the same mass and very similar chemical properties.[1][5]

  • Co-elution: Due to their similar structures, these isomers often co-elute during chromatographic separation, making individual identification and quantification difficult.[6][7]

  • Analytical Artifacts: Some isomers can be generated artificially during sample preparation. For instance, the dehydration of a related hopanoid, diplopterol, during the workup process can create additional this compound isomers that were not originally present in the sample.[1]

  • Similar Mass Spectra: Isomers often produce very similar fragmentation patterns in mass spectrometry, complicating definitive identification based on mass spectra alone.[8][9]

Q3: What are the primary analytical techniques used to study this compound isomers?

A: The main techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is widely used for separating and identifying volatile and semi-volatile compounds like this compound.[1] High-temperature GC columns are often necessary for analyzing less volatile, functionalized hopanoids.[1]

  • HPLC-MS is an alternative for analyzing polyfunctionalized hopanoids that are not suitable for GC-MS due to their low volatility, even after derivatization.[1][10]

  • NMR Spectroscopy is a powerful tool for definitive structure elucidation, especially when trying to distinguish between closely related isomers.[11][12] Techniques like 2D NMR can reveal the precise connectivity of atoms within a molecule.[13][14][15]

Troubleshooting Guide

Q4: My chromatogram shows multiple, poorly resolved peaks for this compound. How can I improve separation?

A: Poor resolution of this compound isomers is a common challenge.[6][7] Consider the following troubleshooting steps:

  • Optimize GC Conditions:

    • Temperature Program: Decrease the ramp rate of your oven temperature program. A slower ramp provides more time for isomers to separate on the column.

    • Column Choice: Ensure you are using a column with appropriate selectivity for hydrocarbon isomers. For complex mixtures, specialized stationary phases like liquid crystalline phases can offer enhanced selectivity for positional and geometric isomers.[16] For high-temperature applications, columns such as DB-5HT or DB-XLB have been used successfully.[1]

    • Column Length: Using a longer capillary column (e.g., up to 300 meters) can significantly increase the number of theoretical plates and improve separation efficiency.[16]

  • Consider an Alternative Technique: If GC-MS fails to provide adequate separation, HPLC, particularly with multiple columns in series, may resolve complex isomer mixtures.[15]

  • Derivatization: While this compound itself doesn't require derivatization, if you are analyzing a total lipid extract, derivatizing polar compounds (like diplopterol) to their acetates can improve their chromatographic behavior and prevent on-column degradation that might generate interfering isomers.[1][17]

Q5: I suspect some of my detected this compound isomers are artifacts from sample preparation. How can I verify this?

A: This is a valid concern, as diplopterol is known to dehydrate to this compound during sample workup.[1]

  • Analyze Fractions Separately: Perform silica gel column chromatography to separate the hydrocarbon fraction (containing native this compound) from the more polar fractions (containing diplopterol) before any derivatization steps. Analyze these fractions separately to see if the abundance of certain this compound isomers is significantly higher after processing the polar fraction.[1]

  • Modify Extraction and Derivatization: Avoid harsh acidic or basic conditions and high temperatures during extraction and derivatization, as these can promote dehydration.[1] Test milder derivatization protocols.

  • Use Standards: If available, process a pure standard of diplopterol under your standard sample preparation conditions to see if it converts to this compound isomers.

Q6: The mass spectra for my this compound isomer peaks are nearly identical. How can I confidently identify them?

A: Relying solely on mass spectra is often insufficient for isomer identification.[18]

  • Use Retention Indices: The most reliable method is to compare the retention times and mass spectra of your peaks to those of authentic standards.

  • Consult Literature: Compare your mass spectra with published data. Specific isomers of this compound have been characterized, and their mass spectra are available in the literature.[1][18] The base peak at a mass-to-charge ratio (m/z) of 191 is characteristic of many hopanoids.[18]

  • High-Resolution MS: If available, use high-resolution mass spectrometry (HRMS) to obtain accurate mass data, which can help confirm the elemental composition. Tandem mass spectrometry (MS/MS or MSn) can sometimes generate unique fragment ions that help differentiate isomers.[8]

  • NMR for Definitive Identification: For unambiguous structure confirmation of a novel or critical isomer, isolation of the compound followed by NMR analysis is the gold standard.[11][19]

Data Presentation

Table 1: Common this compound Isomers and Key Mass Spectral Fragments

Isomer NameCommon NameMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
hop-22(29)-eneThis compound410191 (base peak), 395, 299[18]
hop-17(21)-ene-410191, 367[1][18]
hop-21-ene-410191[1]
hop-13(18)-eneNeohopene410191[5]

Note: The m/z 191 fragment is a common, characteristic ion for the hopanoid skeleton and is often the base peak in their mass spectra.[18]

Experimental Protocols

Protocol 1: High-Temperature GC-MS Analysis of Hopanoids (including this compound)

This protocol is a generalized method based on established procedures for analyzing total lipid extracts.[1][17]

  • Lipid Extraction: a. Homogenize the lyophilized sample (e.g., bacterial cell pellet, sediment). b. Perform a lipid extraction using a solvent system such as dichloromethane (DCM):methanol. c. Centrifuge the mixture to separate the organic and aqueous layers. d. Collect the organic phase (containing the total lipid extract - TLE) and dry it under a stream of nitrogen.[1]

  • Derivatization (Acetylation): a. To analyze both this compound and its precursor diplopterol in the same run, a derivatization step is required for the hydroxyl group of diplopterol. b. Resuspend the dried TLE in a 1:1 mixture of acetic anhydride and pyridine.[1][17] c. Heat the mixture at 70°C for 20-30 minutes to convert hydroxyl groups to their acetate esters.[1][17] This mixture can often be injected directly into the GC-MS.[1]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 GC or similar.

    • Mass Spectrometer: Agilent 5975 MSD, Waters GCT Premier TOF, or similar.[1]

    • Column: A high-temperature, low-bleed column suitable for lipid analysis, such as a DB-5HT, DB-1HT, or DB-XLB (e.g., 30 m x 0.25 mm ID x 0.10 µm film thickness).[1][17]

    • Injector: Set to a high temperature (e.g., 280-300°C) in splitless mode.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Program:

      • Initial temperature: e.g., 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 20°C/min.

      • Ramp 2: Increase to 320°C at 4-6°C/min.

      • Final hold: Hold at 320°C for 15-20 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-800.

      • Data Acquisition: Collect data in full scan mode. For quantification, Selected Ion Monitoring (SIM) targeting key ions like m/z 191 can be used, but multi-point calibration curves are necessary for accuracy.[1]

  • Data Analysis: a. Identify peaks by comparing their retention times and mass spectra with authentic standards, literature data, and spectral libraries (e.g., NIST).[1][9][18] b. Pay close attention to the characteristic m/z 191 fragment to locate potential hopanoids.[18]

Visualizations

Diploptene_Biosynthesis Squalene Squalene Enzyme Squalene-Hopene Cyclase (SHC) Squalene->Enzyme This compound This compound Enzyme->this compound O₂-independent cyclization

Caption: this compound biosynthesis pathway from squalene.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample (e.g., Bacteria, Sediment) Extraction Lipid Extraction (DCM:MeOH) Sample->Extraction Derivatization Derivatization (Acetylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Chromatogram Raw Data (Chromatogram, Spectra) GCMS->Chromatogram Identification Peak Identification (vs. Standards/Library) Chromatogram->Identification Quantification Quantification Identification->Quantification Interpretation Pattern Interpretation Quantification->Interpretation Troubleshooting_Logic Start Problem: Unexpected Isomer Pattern or Poor Resolution CheckMethod Review GC Method (Temp Program, Column) Start->CheckMethod CheckPrep Review Sample Prep (Potential for Artifacts) Start->CheckPrep OptimizeGC Action: - Slow Temp Ramp - Use Longer Column CheckMethod->OptimizeGC TestPrep Action: - Analyze Hydrocarbon Fraction Separately - Use Milder Conditions CheckPrep->TestPrep Resolved Problem Resolved? OptimizeGC->Resolved TestPrep->Resolved

References

Dealing with low concentrations of diploptene in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with low concentrations of diploptene in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound [hop-22(29)-ene] is a pentacyclic triterpenoid hydrocarbon belonging to the hopanoid class of molecules.[1][2] Hopanoids are produced by a wide variety of bacteria and are considered bacterial equivalents of sterols, such as cholesterol, in eukaryotes.[3] They play a crucial role in regulating the fluidity and permeability of bacterial cell membranes, providing stability under harsh environmental conditions.[3][4] Due to their stability, hopanoids and their diagenetic products (hopanes) are well-preserved in sediments and petroleum reservoirs, making them valuable biomarkers for tracing bacterial activity over geological timescales.[2]

Q2: I am not detecting any this compound in my samples. What are the possible reasons?

Failure to detect this compound, especially at expected low concentrations, can stem from several factors:

  • Insufficient Extraction Efficiency: The lipid extraction method may not be suitable for recovering hopanoids from your specific sample matrix.

  • Low Analytical Sensitivity: The analytical instrument, typically a Gas Chromatograph-Mass Spectrometer (GC-MS), may not be sensitive enough to detect trace amounts.

  • Analyte Degradation: Diplopterol, a related hopanol, can dehydrate to form this compound during sample workup, but other hopanoids can degrade under harsh acidic or basic conditions.[1][5]

  • Matrix Effects: Complex sample matrices can interfere with ionization or chromatographic separation, suppressing the this compound signal.[6][7]

  • Instrumental Issues: Problems with the GC inlet, column, or MS detector can lead to a complete loss of signal.[8]

Q3: Which analytical technique is better for this compound: GC-MS or LC-MS?

Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for hopanoid analysis, but they have different strengths. As a relatively non-polar hydrocarbon, this compound is readily analyzed using standard GC-MS.[1] However, for more complex, functionalized bacteriohopanepolyols (BHPs), high-temperature GC-MS or LC-MS may be more suitable.[1][9] LC-MS can have poor sensitivity for hopanoid hydrocarbons like this compound.[1]

Troubleshooting Guides

Issue 1: Low or No this compound Peak in GC-MS Analysis

If you are experiencing a weak or absent signal for this compound, follow this troubleshooting workflow.

G start Low / No this compound Peak check_std 1. Analyze a Known Standard Did it work? start->check_std instrument_issue Potential Instrument Problem check_std->instrument_issue No sample_issue Potential Sample Prep Issue check_std->sample_issue Yes check_inlet 2. Check GC Inlet - Septum leaking? - Liner dirty/wrong type? - Injection volume correct? instrument_issue->check_inlet check_extraction Review Extraction Protocol. Consider a different solvent system or enrichment step. sample_issue->check_extraction check_derivatization Consider Derivatization to improve volatility and peak shape for related hopanols. sample_issue->check_derivatization fix_inlet Clean/replace liner. Replace septum. Optimize injection. check_inlet->fix_inlet Yes, problem found check_column 3. Check GC Column - Column bleed high? - Broken at inlet/detector? - Correctly installed? check_inlet->check_column No fix_column Trim column ends. Bake out column. Reinstall correctly. check_column->fix_column Yes, problem found check_ms 4. Check MS Detector - Is it tuned? - Filament okay? - EM voltage high? check_column->check_ms No fix_ms Retune MS. Replace filament. Clean source. check_ms->fix_ms Yes, problem found

Caption: GC-MS troubleshooting flowchart for low this compound signal.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting)

Poor peak shape can compromise both identification and quantification.

  • Cause: Active sites in the GC inlet or column. Hopanols are more susceptible, but issues can affect this compound.

    • Solution: Use a deactivated or ultra-inert inlet liner. If peak tailing persists, trim 0.5-1 meter from the front of the GC column to remove non-volatile residues.[10][11]

  • Cause: Incompatible injection solvent.

    • Solution: Ensure the injection solvent is compatible with the GC column's stationary phase. For nonpolar columns, use solvents like hexane or dichloromethane.

  • Cause: Slow or choppy injection technique (manual injection).

    • Solution: Use a rapid, smooth injection to ensure the sample is delivered as a single plug. An autosampler is highly recommended for reproducibility.

Data & Methodologies

Comparison of Analytical Methods

Proper method selection is critical for detecting low-concentration analytes.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Excellent for volatile/semi-volatile, thermally stable compounds like this compound.[1]Better for polar, involatile, and thermally labile compounds (e.g., complex BHPs).[9]
Sensitivity for this compound Generally high, especially in SIM mode.Can be poor for non-polar hydrocarbons.[1]
Derivatization Often required for related polar hopanoids (hopanols) to increase volatility.[12][13]Can be used to enhance ionization efficiency.[14][15]
Sample Throughput Typically longer run times per sample.Can offer faster analysis with modern UPLC systems.
Common Issues Column bleed, inlet contamination, thermal degradation.Matrix effects, ion suppression, poor retention of non-polar compounds.[6]
Enrichment and Derivatization Strategies

To enhance the signal of hopanoids from complex mixtures, consider these strategies.

StrategyDescriptionBenefit for this compound Analysis
Solid-Phase Extraction (SPE) A sample preparation technique that separates compounds based on their physical and chemical properties.Can be used to clean up complex extracts and isolate the lipid fraction containing this compound, reducing matrix interference.[16]
Saponification Base-catalyzed hydrolysis of esters (e.g., triglycerides) to liberate alcohols and fatty acids.Removes interfering lipids. Caution: Can cause dehydration of diplopterol to this compound, which may alter the original concentration profile.[5]
Acetylation A derivatization technique using acetic anhydride and pyridine to convert hydroxyl groups (-OH) to acetate esters.While this compound itself is not derivatized, this is crucial for analyzing related hopanols (like diplopterol) alongside it, improving their volatility and peak shape for GC-MS analysis.[1]

Experimental Protocols

Protocol 1: General Lipid Extraction for Hopanoids

This protocol is a modified Bligh-Dyer method suitable for extracting lipids from cell cultures or environmental samples.

  • Homogenization: Homogenize the sample (e.g., 1 g of soil, cell pellet) in a single-phase solvent mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

  • Phase Separation: Break the single-phase system into two phases by adding additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

  • Centrifugation: Centrifuge the mixture to facilitate phase separation.

  • Collection: Collect the lower chloroform layer, which contains the total lipid extract (TLE).

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -20°C until analysis.

G cluster_0 Extraction Workflow Sample Sample (Cell Pellet / Soil) Homogenize Add Chloroform:Methanol:Water (1:2:0.8) Homogenize Sample->Homogenize Separate Add Chloroform & Water (Final Ratio 2:2:1.8) Homogenize->Separate Centrifuge Centrifuge to Separate Phases Separate->Centrifuge Collect Collect Lower (Chloroform) Layer Centrifuge->Collect Dry Dry Under N2 Stream Collect->Dry TLE Total Lipid Extract (TLE) Dry->TLE

Caption: General workflow for the extraction of total lipids containing this compound.
Protocol 2: Acetylation of Total Lipid Extract

This derivatization procedure improves the GC-MS analysis of hopanoids containing hydroxyl groups.

  • Reagent Preparation: Prepare a 1:1 (v/v) mixture of acetic anhydride and pyridine.

  • Reaction: Add 100 µL of the acetic anhydride:pyridine mixture to the dried total lipid extract.

  • Incubation: Tightly cap the vial and heat at 70°C for 20-30 minutes.[1]

  • Drying: After cooling, evaporate the reagents under a stream of nitrogen.

  • Reconstitution: Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS injection.

Protocol 3: Basic GC-MS Method for this compound Analysis

This is a starting point for method development. Parameters should be optimized for your specific instrument and column.

  • GC Column: A low-to-mid polarity column such as a DB-5MS or DB-XLB (30 m x 0.25 mm ID x 0.10-0.25 µm film thickness) is recommended.[1]

  • Injector: Use a splitless or PTV injector set to 280-300°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 4°C/min to 320°C, hold for 15 min.

  • MS Parameters:

    • Transfer Line: 300°C.

    • Ion Source: 230°C.

    • Scan Range: m/z 50-650.

    • For high sensitivity: Use Selected Ion Monitoring (SIM) mode. Key ions for this compound are m/z 191 (base peak) and 410 (molecular ion).[5]

Signaling & Biosynthesis

While this compound itself is not part of a signaling pathway, its biosynthesis is a key bacterial process. It is synthesized from squalene in a single, oxygen-independent step catalyzed by the enzyme squalene-hopene cyclase (SHC).[2][4] This makes it a fundamental component of the bacterial cell membrane.

G Squalene Squalene SHC Squalene-Hopene Cyclase (SHC) Squalene->SHC Cyclization This compound This compound SHC->this compound Membrane Incorporation into Cell Membrane This compound->Membrane Function: Membrane Stability

Caption: Simplified biosynthesis of this compound from squalene.

References

Mitigating isotopic fractionation during diploptene analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isotopic analysis of diploptene. This guide is designed to assist researchers, scientists, and drug development professionals in mitigating isotopic fractionation and troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isotopic fractionation and why is it a concern during this compound analysis?

A1: Isotopic fractionation is the partitioning of isotopes of an element between two substances or two phases. During the analysis of this compound, a C30 hopanoid biomarker, fractionation can occur at various stages of sample preparation and analysis, leading to an inaccurate determination of its stable carbon isotope ratio (δ¹³C).[1] This is a significant concern as the δ¹³C value of this compound is often used to reconstruct past environmental conditions and understand microbial processes.[2]

Q2: At which stages of my experiment is isotopic fractionation most likely to occur?

A2: Isotopic fractionation can be introduced at multiple steps in your analytical workflow. Key stages to be aware of include:

  • Sample Extraction: Incomplete extraction of lipids can lead to a bias in the isotopic composition of the analyzed fraction.[3][4][5]

  • Sample Purification: Chromatographic separation techniques, if not optimized, can cause fractionation.

  • Derivatization: The addition of chemical groups to this compound can have an associated isotopic effect.

  • Gas Chromatography (GC) Analysis: The separation process on the GC column can itself cause isotopic fractionation.[6]

Q3: What are the primary sources of this compound and how does this affect its isotopic signature?

A3: this compound is a biomarker primarily synthesized by certain bacteria, including aerobic and anaerobic species.[2] Its δ¹³C value can vary significantly depending on the carbon source and metabolic pathway of the synthesizing bacteria. For instance, this compound from methanotrophic bacteria that consume ¹³C-depleted methane will have a more negative δ¹³C value.[2] Understanding the potential biological sources of this compound in your sample is crucial for interpreting the isotopic data correctly.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor reproducibility of δ¹³C values for replicate samples. Incomplete or inconsistent lipid extraction.[3][4]Ensure complete and consistent extraction by optimizing solvent choice and extraction time. Test the relationship between the amount of lipid extracted and the change in the carbon stable isotope ratio.[3][4][5]
Isotopic fractionation during sample workup.Standardize all sample preparation steps, including solvent evaporation and derivatization, to ensure they are identical for all samples and standards.
Instrument instability.Run a set of standards with known isotopic compositions throughout your analytical sequence to monitor instrument performance.
δ¹³C values are unexpectedly high or low compared to expected values for the sample type. Contamination from other carbon sources.Use high-purity solvents and thoroughly clean all glassware. Run procedural blanks to check for contamination.
Co-elution of other compounds with this compound.Optimize the GC temperature program and column type to ensure baseline separation of this compound from other compounds.[7]
Isotopic fractionation during a specific preparation step.[1]Review each step of your protocol (extraction, purification, derivatization) and consider running standards through the entire process to identify the source of the fractionation.
Low recovery of this compound after sample purification. Inappropriate solid-phase extraction (SPE) sorbent or elution solvents.Test different SPE cartridges and solvent systems to optimize the recovery of this compound. Consider using an automated SPE system for improved reproducibility.[8]
Degradation of the molecule during sample handling.Avoid prolonged exposure of samples to high temperatures or harsh chemical conditions.[9]

Experimental Protocols

Protocol 1: General Lipid Extraction

This protocol provides a general guideline for the extraction of lipids, including this compound, from solid samples such as sediments or soils.

Materials:

  • Sample (freeze-dried and homogenized)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Soxhlet extraction apparatus

  • Round bottom flasks

  • Rotary evaporator

  • Glass wool

  • Cellulose extraction thimbles

Procedure:

  • Place approximately 10-20 g of the homogenized sample into a cellulose extraction thimble.

  • Add a small plug of glass wool to the top of the thimble to prevent the sample from entering the solvent.

  • Place the thimble into the Soxhlet extractor.

  • Fill a round bottom flask with a 9:1 mixture of DCM:MeOH.

  • Assemble the Soxhlet apparatus and extract the sample for at least 24 hours.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract in the round bottom flask using a rotary evaporator until the solvent is almost completely removed.

  • The resulting total lipid extract (TLE) is now ready for further purification.

Protocol 2: Separation of Hydrocarbons using Solid Phase Extraction (SPE)

This protocol describes the separation of the hydrocarbon fraction, which contains this compound, from the total lipid extract.

Materials:

  • Total Lipid Extract (TLE)

  • Silica gel SPE cartridges

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Collection vials

Procedure:

  • Condition a silica gel SPE cartridge by passing 5 mL of methanol, followed by 5 mL of DCM, and finally 5 mL of hexane through the cartridge. Do not let the cartridge run dry.

  • Dissolve the TLE in a minimal amount of hexane and load it onto the conditioned SPE cartridge.

  • Elute the aliphatic hydrocarbon fraction (containing this compound) with 10 mL of hexane into a clean collection vial.

  • Elute the aromatic hydrocarbon fraction with a 1:1 mixture of hexane:DCM (optional, depending on other target compounds).

  • Elute the polar compounds with methanol.

  • Evaporate the solvent from the aliphatic hydrocarbon fraction under a gentle stream of nitrogen.

  • The sample is now ready for analysis by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_interpretation Interpretation Sample Sample Collection & Homogenization Extraction Lipid Extraction (e.g., Soxhlet) Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE SPE Solid Phase Extraction (SPE) TLE->SPE Fraction Hydrocarbon Fraction SPE->Fraction GC_IRMS GC-IRMS Analysis Fraction->GC_IRMS Data δ¹³C Data GC_IRMS->Data Interpretation Data Interpretation Data->Interpretation

Caption: Experimental workflow for this compound isotopic analysis.

Isotopic_Fractionation_Logic cluster_process Potential Fractionation Steps cluster_outcome Result Start Initial Sample (True δ¹³C) Extraction Incomplete Extraction Start->Extraction Lighter isotopes may be preferentially extracted Purification Chromatographic Separation Extraction->Purification Isotopes can separate during chromatography Derivatization Chemical Reaction Purification->Derivatization Reaction kinetics can favor one isotope GC GC Elution Derivatization->GC Lighter isotopes often elute faster Result Measured δ¹³C (Potentially Altered) GC->Result

Caption: Logic of potential isotopic fractionation during analysis.

References

Validation & Comparative

A Comparative Guide to Bacterial Biomarkers: Evaluating Diploptene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and quantification of specific bacterial groups within complex environments are critical for numerous research and development applications, from understanding ecosystem dynamics to developing targeted antimicrobial therapies. Biomarkers, molecular indicators of specific biological entities or processes, are indispensable tools in this pursuit. This guide provides a comprehensive comparison of diploptene, a widely studied hopanoid lipid, with other key bacterial biomarkers, offering insights into their respective strengths and limitations.

This compound: A General Indicator of Bacterial Presence

This compound is a pentacyclic triterpenoid, a type of hopanoid, found in the cell membranes of a diverse range of bacteria. Its stability and preservation in geological records have made it a significant biomarker in paleobiology. However, its utility as a specific indicator for contemporary bacterial groups is limited by its widespread distribution.

Hopanoids, including this compound, are synthesized via the cyclization of squalene by the enzyme squalene-hopene cyclase (SHC).[1] While once thought to be exclusive to bacteria, the genes for hopanoid biosynthesis have been identified in some eukaryotes, likely as a result of horizontal gene transfer.[1]

Comparison of Bacterial Biomarkers

The selection of an appropriate biomarker depends on the specific research question, the target bacterial group, and the sample matrix. The following table provides a comparative overview of this compound and alternative biomarkers.

BiomarkerTypeTarget Group(s)SpecificityAnalysis MethodAdvantagesDisadvantages
This compound Lipid (Hopanoid)Widespread across many bacterial phyla (e.g., Proteobacteria, Cyanobacteria, Acidobacteria)LowGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)High stability, abundant in many environments.Not specific to any particular bacterial group, also found in some eukaryotes.
2-Methylbacteriohopanepolyols (2-Me-BHPs) Lipid (Hopanoid)Previously thought to be specific to Cyanobacteria and some AlphaproteobacteriaModerateGC-MS, LC-MSMore specific than general hopanoids.Now known to be more widespread than initially thought, limiting its specificity.
mxaF gene Functional GeneMethylotrophs (bacteria that utilize single-carbon compounds)HighQuantitative Polymerase Chain Reaction (qPCR), DNA sequencingHighly specific for methanol dehydrogenase, a key enzyme in methylotrophy.Only targets a specific metabolic function, not all methylotrophs may be captured by a single primer set.
pmoA gene Functional GeneMethanotrophs (bacteria that oxidize methane)HighqPCR, DNA sequencingHighly specific for particulate methane monooxygenase, a key enzyme in methanotrophy.Does not detect methanotrophs that only possess soluble methane monooxygenase.
Phospholipid Fatty Acids (PLFAs) LipidBroad range of microbial groups (bacteria, fungi, archaea)Moderate to HighGC-MSProvides a profile of the viable microbial community structure and biomass.Overlapping profiles between some groups, requires a reference database for interpretation.

Experimental Protocols

Accurate and reproducible data are paramount in biomarker research. The following sections provide detailed methodologies for the analysis of the discussed biomarkers.

Protocol 1: Extraction and Analysis of this compound (and other Hopanoids)

This protocol outlines the general steps for the extraction and analysis of hopanoids from bacterial cultures or environmental samples.

1. Lipid Extraction (Modified Bligh-Dyer Method): a. Homogenize the sample (e.g., cell pellet, soil, sediment). b. Add a one-phase solvent mixture of chloroform, methanol, and a buffer (e.g., phosphate or citrate buffer) to the homogenized sample. c. Shake or sonicate the mixture to ensure thorough extraction of lipids. d. Separate the phases by adding chloroform and water, resulting in a lower organic phase containing the lipids. e. Collect the organic phase and dry it under a stream of nitrogen.

2. Saponification (Optional): a. To remove ester-linked fatty acids, the dried lipid extract can be saponified by heating with methanolic potassium hydroxide (KOH). b. After saponification, neutralize the mixture and extract the neutral lipids (including hopanoids) with a non-polar solvent like hexane.

3. Derivatization (Optional, for hydroxylated hopanoids): a. To improve chromatographic separation and detection, hydroxyl groups on hopanoids can be derivatized (e.g., acetylation with acetic anhydride and pyridine).

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): a. Re-dissolve the final lipid extract in a suitable solvent (e.g., hexane). b. Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). c. The GC oven temperature is programmed to ramp up to a high temperature to elute the high-molecular-weight hopanoids. d. The mass spectrometer is operated in full-scan or selected-ion monitoring (SIM) mode to identify and quantify this compound and other hopanoids based on their characteristic mass spectra and retention times. A typical ion used for monitoring hopanoids is m/z 191.[2]

Protocol 2: Quantitative PCR (qPCR) for mxaF and pmoA Genes

This protocol describes the quantification of specific functional genes from environmental DNA extracts.

1. DNA Extraction: a. Extract total DNA from the sample using a commercially available kit or a standard protocol (e.g., phenol-chloroform extraction). b. Assess the quality and quantity of the extracted DNA using spectrophotometry or fluorometry.

2. Primer Selection and Validation: a. Select validated primer sets specific to the target gene (mxaF or pmoA). Several published and validated primer sets are available.[3][4][5] b. Validate the specificity of the primers in silico (using BLAST) and empirically (using PCR and gel electrophoresis) with positive and negative controls.

3. qPCR Reaction Setup: a. Prepare a qPCR master mix containing a fluorescent DNA-binding dye (e.g., SYBR Green), DNA polymerase, dNTPs, and the specific forward and reverse primers. b. Add a known amount of template DNA to each reaction well. Include a no-template control (NTC) to check for contamination. c. Prepare a standard curve using a serial dilution of a plasmid containing the target gene of known copy number.

4. qPCR Amplification and Data Analysis: a. Run the qPCR reaction on a real-time PCR instrument with a thermal cycling program appropriate for the primers and polymerase used. b. The instrument will monitor the fluorescence intensity at each cycle. c. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. d. Use the standard curve to relate the Ct values of the unknown samples to the copy number of the target gene.[6]

Protocol 3: Phospholipid Fatty Acid (PLFA) Analysis

This protocol details the extraction and analysis of PLFAs to characterize microbial community structure.

1. Lipid Extraction: a. Perform a one-phase extraction of lipids from the sample using a mixture of chloroform, methanol, and a buffer, similar to the hopanoid extraction.[7][8]

2. Fractionation: a. Separate the total lipid extract into different lipid classes (neutral lipids, glycolipids, and phospholipids) using solid-phase extraction (SPE) chromatography with a silica gel column. b. Elute the different lipid classes sequentially with solvents of increasing polarity (e.g., chloroform for neutral lipids, acetone for glycolipids, and methanol for phospholipids).

3. Transesterification: a. Subject the phospholipid fraction to mild alkaline methanolysis to cleave the fatty acids from the glycerol backbone and convert them into fatty acid methyl esters (FAMEs).[9]

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): a. Analyze the FAMEs by GC-MS. b. Identify and quantify individual FAMEs based on their retention times and mass spectra by comparing them to known standards. c. The resulting PLFA profile can be used to infer the microbial community composition by associating specific fatty acids with different microbial groups (e.g., branched-chain fatty acids for Gram-positive bacteria, monounsaturated fatty acids for Gram-negative bacteria).

Visualizing the Biomarker Validation Workflow

The process of validating a biomarker involves a series of logical steps, from initial discovery to application. The following diagram illustrates this workflow.

BiomarkerValidationWorkflow cluster_discovery Discovery Phase cluster_characterization Analytical Characterization cluster_validation Validation Phase cluster_application Application Discovery Hypothesize Biomarker (e.g., this compound for Bacteria X) Screening Screen Cultures for Presence Discovery->Screening Initial Evidence Extraction Develop Extraction Protocol Screening->Extraction Candidate Found Analysis Optimize Analytical Method (e.g., GC-MS, LC-MS) Extraction->Analysis Quantification Establish Quantitative Assay Analysis->Quantification Specificity Test Specificity Across Diverse Bacterial Groups Quantification->Specificity Assay Ready Sensitivity Determine Limit of Detection Specificity->Sensitivity Robustness Assess in Complex Matrices Sensitivity->Robustness Application Apply to Environmental/ Clinical Samples Robustness->Application Validated Biomarker

Caption: Workflow for the validation of a bacterial biomarker.

The Hopanoid Biosynthesis Pathway

This compound is synthesized from the common isoprenoid precursor, squalene. Understanding this pathway is crucial for interpreting the presence of hopanoids in various organisms.

HopanoidBiosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase This compound This compound Squalene->this compound Squalene-Hopene Cyclase (SHC) ExtendedHopanoids Extended Hopanoids (e.g., Bacteriohopanepolyols) This compound->ExtendedHopanoids Further Modifications

Caption: Simplified biosynthesis pathway of hopanoids, including this compound.

Conclusion

References

A Comparative Guide to Diploptene and Sterol Function in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of diploptene, a representative hopanoid, and sterols, primarily cholesterol, in model membrane systems. By presenting supporting experimental data, detailed methodologies, and illustrative diagrams, this document aims to elucidate the nuanced similarities and differences between these two classes of membrane-ordering molecules.

Introduction: Bacterial Surrogates for a Eukaryotic Staple

Sterols, such as cholesterol, are integral components of eukaryotic cell membranes, where they play a crucial role in modulating membrane fluidity, permeability, and organization.[1] Prokaryotes, with some exceptions, lack sterols. Instead, many bacteria synthesize hopanoids, a class of triterpenoids that are considered to be bacterial surrogates for sterols.[1] this compound is a simple C30 hopanoid, while its hydroxylated form, diplopterol, is also a key player. This guide focuses on comparing the biophysical effects of this compound and its derivatives with those of the well-characterized cholesterol in model lipid membranes.

Quantitative Comparison of Membrane Properties

The following tables summarize key quantitative data from various experimental and computational studies, comparing the effects of this compound/diplopterol and cholesterol on the biophysical properties of model lipid membranes.

ParameterModel SystemConditionThis compound/DiplopterolCholesterolReference
Membrane Order (Generalized Polarization - GP) Kdo-lipid A LiposomespH 7Less ordered than with diplopterol or cholesterolMore ordered[2]
Kdo-lipid A Liposomes with Diplopterol/CholesterolpH 7GP values within the range for Liquid-ordered (Lo) phaseGP values within the range for Liquid-ordered (Lo) phase[2]
Kdo-lipid A LiposomespH 3.1GP ≈ 0.6 (more ordered)-[2]
Sphingomyelin (SM) Liposomes (2:1 mol%)50 °CComparable ordering effect to cholesterolComparable ordering effect to diplopterol[3]

Table 1: Comparison of Membrane Ordering Effects. This table presents C-laurdan generalized polarization (GP) values, a measure of membrane lipid order. Higher GP values indicate a more ordered, less fluid membrane.

ParameterModel SystemThis compound/HopanoidCholesterolReference
Area per Lipid (Ų) DMPC Bilayer-58.5 (0 mol%) -> 53.8 (40 mol%)[4]
Egg PC Bilayer-~61 (0 mol%) -> ~49 (40 mol%)[4]
DOPC Bilayer-Decreases with increasing cholesterol concentration[3]
Condensing Effect Sphingomyelin (SM) MonolayerShows condensing effectShows condensing effect[3]
Kdo-lipid A MonolayerShows condensing effectShows condensing effect[2]

Table 2: Comparison of Effects on Area per Lipid and Condensation. This table highlights the impact of these molecules on the packing of lipid molecules. A smaller area per lipid signifies a more condensed and ordered membrane.

ParameterModel SystemThis compound/HopaneCholesterolReference
Bilayer Thickness (Å) DOPC Bilayer-35.2 (0 mol%) -> 39.9 (50 mol%)[3]
DMPC Bilayer-Increases with cholesterol concentration[5]
diC14:1PC Bilayer-Increases with 40 mol% cholesterol
diC22:1PC Bilayer-Increases with 40 mol% cholesterol

Table 3: Comparison of Effects on Membrane Thickness. This table shows how this compound and cholesterol influence the thickness of the lipid bilayer.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and sterol function.

C-Laurdan Fluorescence Spectroscopy for Membrane Order

Objective: To quantify the lipid packing order of liposome membranes containing this compound or cholesterol.

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired phospholipids (e.g., DPPC, Sphingomyelin, or Kdo-lipid A) and the molecule of interest (this compound or cholesterol) in a chloroform/methanol mixture at the desired molar ratio.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., Tris-HCl, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • C-Laurdan Labeling:

    • Prepare a stock solution of C-Laurdan in a suitable solvent like dimethylformamide (DMF).

    • Add the C-Laurdan stock solution to the liposome suspension to a final concentration of 0.5-1 mol%.

    • Incubate the mixture for 20-30 minutes at a temperature above the phase transition temperature of the lipid to ensure proper probe incorporation.

  • Fluorescence Measurements:

    • Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

    • Set the excitation wavelength to 385 nm.

    • Record the emission spectra from 400 nm to 600 nm.

    • Measure the fluorescence intensities at 440 nm (I440, characteristic of the ordered phase) and 490 nm (I490, characteristic of the disordered phase).

  • Calculation of Generalized Polarization (GP):

    • Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)

Monolayer Compression Isotherms

Objective: To determine the condensing effect of this compound and cholesterol on lipid monolayers at the air-water interface.

Protocol:

  • Langmuir Trough Setup:

    • Clean the Langmuir trough and barriers thoroughly with a high-purity solvent (e.g., chloroform, followed by ethanol and copious amounts of ultrapure water).

    • Fill the trough with an aqueous subphase (e.g., ultrapure water or a buffer solution).

    • Allow the subphase to equilibrate to the desired temperature.

  • Monolayer Formation:

    • Prepare a solution of the desired lipid (e.g., DPPC or Sphingomyelin) with or without this compound or cholesterol in a volatile solvent like chloroform.

    • Using a microsyringe, carefully spread the lipid solution dropwise onto the air-water interface.

    • Allow the solvent to evaporate completely (typically 10-15 minutes).

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate using the movable barriers.

    • Simultaneously, measure the surface pressure (π) as a function of the mean molecular area (A) using a Wilhelmy plate or other pressure sensor.

    • The resulting π-A isotherm provides information about the different phases of the monolayer and the packing of the lipid molecules. A shift of the isotherm to smaller molecular areas in the presence of this compound or cholesterol indicates a condensing effect.

Liposome Permeability Assay

Objective: To assess the effect of this compound and cholesterol on the permeability of liposome membranes to a small hydrophilic molecule.

Protocol:

  • Liposome Preparation with Entrapped Probe:

    • Prepare liposomes as described in the C-Laurdan protocol, but hydrate the lipid film with a buffer solution containing a fluorescent probe that is membrane-impermeable (e.g., carboxyfluorescein or sulforhodamine B).

    • Remove the non-encapsulated probe by size-exclusion chromatography or dialysis.

  • Release Assay:

    • Dilute the liposome suspension in a large volume of iso-osmotic buffer in a cuvette.

    • Monitor the increase in fluorescence intensity over time using a fluorometer. The release of the probe from the liposomes leads to its dequenching and a subsequent increase in fluorescence.

    • The rate of fluorescence increase is proportional to the permeability of the liposome membrane.

  • Data Analysis:

    • Calculate the percentage of probe released at different time points relative to the total amount of encapsulated probe (determined by lysing the liposomes with a detergent like Triton X-100).

    • Compare the release profiles of liposomes containing this compound, cholesterol, and a control without either molecule.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of this compound and sterol function.

experimental_workflow cluster_prep Liposome Preparation cluster_exp Biophysical Characterization cluster_analysis Data Analysis & Comparison prep1 Lipid Film Formation (Lipid + this compound/Sterol) prep2 Hydration prep1->prep2 exp3 Monolayer Isotherms (Condensing Effect) prep1->exp3 Monolayer from same lipid mix prep3 Extrusion prep2->prep3 exp1 C-Laurdan Spectroscopy (Membrane Order) prep3->exp1 exp2 Permeability Assay (Solute Leakage) prep3->exp2 analysis1 Quantitative Data Tables exp1->analysis1 exp2->analysis1 exp3->analysis1 analysis2 Comparative Plots analysis1->analysis2

Experimental workflow for comparing membrane effects.

logical_relationship cluster_effects Biophysical Effects This compound This compound membrane Model Membrane (e.g., Phospholipid Bilayer) This compound->membrane Incorporation order Increased Membrane Order (Denser Packing) This compound->order Induces location_d Localization: Mid-plane of bilayer This compound->location_d sterol Sterol (Cholesterol) sterol->membrane Incorporation sterol->order Induces location_s Localization: Upright orientation sterol->location_s membrane->order fluidity Decreased Fluidity membrane->fluidity permeability Decreased Permeability membrane->permeability thickness Increased Thickness membrane->thickness order->fluidity Leads to order->permeability Leads to order->thickness Correlates with

Comparative effects of this compound and sterols.

Discussion and Conclusion

The experimental evidence strongly supports the hypothesis that hopanoids, represented here by this compound and its derivatives, function as prokaryotic analogs to eukaryotic sterols in terms of their ability to order lipid membranes. Both classes of molecules induce the formation of a liquid-ordered (Lo) phase, which is characterized by a high degree of acyl chain order while maintaining lateral mobility. This ordering effect is crucial for modulating the physical state of the membrane, providing a balance between rigidity and fluidity.

A key difference lies in their molecular structure and resulting orientation within the bilayer. Cholesterol, with its hydroxyl headgroup, adopts a well-defined upright orientation. In contrast, the non-polar this compound has been shown in molecular dynamics simulations to reside in the center of the bilayer. This difference in localization may have subtle but significant consequences for the precise nature of their interactions with surrounding lipids and their impact on membrane protein function.

References

Unlocking Paleoclimate Insights: A Comparative Guide to Diploptene and Other Proxies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-validation of diploptene data with established paleoclimate proxies, offering researchers and scientists a comprehensive guide to its application, performance, and complementarity in reconstructing past environmental conditions.

Introduction to this compound as a Paleoclimate Proxy

This compound (17β(H),21β(H)-hop-22(29)-ene) is a pentacyclic triterpenoid hydrocarbon derived from the diagenesis of bacteriohopanepolyols (BHPs), which are membrane lipids produced by a wide range of bacteria.[1][2] Its presence in sedimentary archives has been increasingly utilized to trace specific bacterial communities and biogeochemical processes, offering a unique window into past environments. Unlike more established paleoclimate proxies that directly reconstruct physical parameters like temperature or precipitation, this compound's primary strength lies in its utility as a biomarker for specific microbial sources, such as soil bacteria and methanotrophs.[3][4] The isotopic composition of this compound (δ¹³C) can be particularly insightful, providing clues about past methane cycling.[3] This guide provides a comparative analysis of this compound data with other key paleoclimate proxies, supported by experimental data and detailed methodologies, to aid researchers in its effective application within multi-proxy studies.

Quantitative and Qualitative Comparison of Paleoclimate Proxies

Direct quantitative cross-validation of this compound as a standalone paleoclimate proxy for variables like temperature is not yet well-established in the scientific literature. Its primary value is currently realized in conjunction with other proxies, where it provides complementary information on biogeochemical cycles and terrestrial input. The following table summarizes the qualitative and, where available, quantitative comparisons between this compound and other major paleoclimate proxies.

ProxyTypeInformation Provided by this compoundComplementary Information from Other ProxiesPotential for Quantitative Cross-Validation
TEX₈₆ Organic (GDGTs)Provides context on terrestrial organic matter input and potential influence of methanotrophy on the archaeal community that produces GDGTs.Sea Surface Temperature (SST).[5][6][7][8]Low. This compound does not directly record temperature. However, significant changes in this compound abundance or δ¹³C could signal shifts in the carbon cycle that might correlate with temperature changes recorded by TEX₈₆.
Uk'₃₇ Organic (Alkenones)Indicates terrestrial input which can be important for interpreting changes in the marine environment where coccolithophores, the source of alkenones, thrive.Sea Surface Temperature (SST).[5][6]Low. Similar to TEX₈₆, the link is indirect. Changes in terrestrial runoff, indicated by this compound, could influence marine productivity and thus alkenone production.
δ¹⁸O (Foraminifera) IsotopicCan help differentiate between global climate signals (ice volume, temperature) recorded by δ¹⁸O and more localized terrestrial environmental changes indicated by this compound.Global ice volume and deep-sea temperature.[9]Low to Moderate. Large shifts in terrestrial input (this compound) associated with deglaciation could be correlated with the δ¹⁸O record of ice volume change.
Pollen BiologicalProvides a microbial perspective on terrestrial ecosystem changes, complementing the vegetation record from pollen. For instance, an increase in soil bacterial markers could indicate changes in soil development or erosion.Terrestrial vegetation composition, which can be used to quantitatively reconstruct temperature and precipitation.[10]Moderate. Changes in vegetation reconstructed from pollen can be linked to shifts in soil bacterial communities and organic matter input traced by this compound.

Experimental Protocols

The effective use of this compound in paleoclimate studies hinges on robust analytical procedures. The following provides a generalized methodology for the extraction and analysis of this compound from sediment samples.

Sample Preparation and Lipid Extraction
  • Sample Preparation: Sediment samples are typically freeze-dried and homogenized using a mortar and pestle.

  • Extraction: Total lipids are extracted from the sediment using a Soxhlet apparatus with a dichloromethane:methanol (DCM:MeOH) solvent mixture (e.g., 9:1 v/v) for 72 hours.[11][12] Alternatively, accelerated solvent extraction (ASE) can be used for higher throughput.

Separation and Fractionation
  • Saponification: The total lipid extract is saponified using a solution of potassium hydroxide in methanol (KOH/MeOH) to break down esters and release fatty acids and alcohols.

  • Fractionation: The saponified extract is then partitioned into neutral and acidic fractions using liquid-liquid extraction with a non-polar solvent like hexane. This compound, being a hydrocarbon, will be present in the neutral fraction.

  • Column Chromatography: The neutral fraction is further separated into different compound classes using column chromatography with silica gel. A sequence of solvents with increasing polarity (e.g., hexane, DCM, MeOH) is used to elute hydrocarbons, ketones, and more polar compounds in separate fractions. This compound is typically found in the hydrocarbon fraction.

Quantification and Isotopic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): The hydrocarbon fraction is analyzed by GC-MS to identify and quantify this compound.[13] An internal standard (e.g., 5α-cholestane) is added before GC-MS analysis for accurate quantification.

  • Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): For δ¹³C analysis, the hydrocarbon fraction is injected into a GC-IRMS system. The carbon isotopic composition of the this compound peak is measured relative to a calibrated CO₂ reference gas.

Visualizing Methodologies and Relationships

Workflow for Multi-Proxy Paleoclimate Reconstruction

G cluster_0 Sample Collection & Preparation cluster_1 Proxy Analysis cluster_2 Data Interpretation & Synthesis Sediment_Core Sediment Core Collection Subsampling Subsampling for Proxies Sediment_Core->Subsampling Freeze_Drying Freeze-Drying & Homogenization Subsampling->Freeze_Drying Lipid_Extraction Lipid Extraction (this compound, TEX86, Uk'37) Freeze_Drying->Lipid_Extraction Pollen_Extraction Pollen Extraction Freeze_Drying->Pollen_Extraction Foram_Picking Foraminifera Picking (δ18O) Freeze_Drying->Foram_Picking GC_MS_Analysis GC-MS & GC-IRMS Analysis Lipid_Extraction->GC_MS_Analysis Microscopy Pollen & Foram Microscopy Pollen_Extraction->Microscopy Mass_Spec_d18O Mass Spectrometry (δ18O) Foram_Picking->Mass_Spec_d18O Diploptene_Data This compound Data (Source Input, Methane Cycling) GC_MS_Analysis->Diploptene_Data Proxy_Data Other Proxy Data (Temp, Vegetation, Ice Volume) Microscopy->Proxy_Data Mass_Spec_d18O->Proxy_Data Cross_Validation Cross-Validation & Correlation Diploptene_Data->Cross_Validation Proxy_Data->Cross_Validation Paleo_Reconstruction Paleoenvironmental Reconstruction Cross_Validation->Paleo_Reconstruction

Caption: Workflow for a multi-proxy study including this compound.

Environmental Influences on Paleoclimate Proxies

G cluster_0 Environmental Drivers cluster_1 Biological Sources cluster_2 Paleoclimate Proxies Temperature Temperature Archaea Thaumarchaeota Temperature->Archaea Coccolithophores Coccolithophores Temperature->Coccolithophores Foraminifera Foraminifera Temperature->Foraminifera Terrestrial_Plants Terrestrial Plants Temperature->Terrestrial_Plants Precipitation Precipitation & Runoff Soil_Bacteria Soil Bacteria Precipitation->Soil_Bacteria Precipitation->Terrestrial_Plants Methane_Flux Methane Flux Methanotrophs Methanotrophs Methane_Flux->Methanotrophs Vegetation_Cover Vegetation Cover Vegetation_Cover->Soil_Bacteria Vegetation_Cover->Terrestrial_Plants Ocean_Circulation Ocean Circulation Ocean_Circulation->Coccolithophores Ocean_Circulation->Foraminifera This compound This compound Soil_Bacteria->this compound Methanotrophs->this compound TEX86 TEX86 Archaea->TEX86 Uk37 Uk'37 Coccolithophores->Uk37 d18O δ18O Foraminifera->d18O Pollen Pollen Terrestrial_Plants->Pollen

References

A Comparative Analysis of Diploptene and Bacteriohopanetetrol as Bacterial Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the structure, function, and application of two key hopanoid biomarkers.

Diploptene and bacteriohopanetetrol (BHT) are two prominent members of the hopanoid family, a class of pentacyclic triterpenoid lipids primarily synthesized by bacteria. Their stability and widespread occurrence in geological records make them invaluable biomarkers for tracing bacterial life and biogeochemical processes through Earth's history. This guide provides a detailed comparative analysis of this compound and bacteriohopanetetrol, offering insights into their distinct structures, biosynthetic pathways, physiological roles, and applications as molecular fossils.

Structural and Functional Distinctions

This compound (hop-22(29)-ene) is a C30 hopanoid, representing the fundamental pentacyclic structure of this lipid class. In contrast, bacteriohopanetetrol is an extended C35 hopanoid, featuring a five-carbon side chain attached to the E-ring of the hopane skeleton.[1][2] This structural difference dictates their distinct functions within the bacterial cell membrane.

Molecular dynamics simulations have revealed that BHT, with its polar polyol side chain, adopts an upright orientation within the lipid bilayer.[2] This allows it to interact with other membrane lipids, effectively condensing the membrane and reducing its fluidity. Conversely, the non-polar this compound localizes between the two leaflets of the membrane, partitioning to the midplane.[2] This positioning is thought to decrease membrane permeability, providing an additional layer of protection for the cell.[2]

Biosynthetic Relationship

This compound and bacteriohopanetetrol are intricately linked through their biosynthesis. The pathway begins with the cyclization of squalene by the enzyme squalene-hopene cyclase (SHC) to produce this compound.[2] this compound then serves as the precursor for the synthesis of extended hopanoids like BHT. The biosynthesis of BHT involves the addition of a ribose moiety to this compound, followed by enzymatic modifications to form the characteristic tetraol side chain.[2]

Squalene Squalene This compound This compound Squalene->this compound Squalene-hopene cyclase (SHC) Adenosylhopane Adenosylhopane This compound->Adenosylhopane HpnH Ribosylhopane Ribosylhopane Adenosylhopane->Ribosylhopane HpnG BHT Bacteriohopanetetrol (BHT) Ribosylhopane->BHT Unknown enzyme

Biosynthetic pathway from squalene to bacteriohopanetetrol.

Comparative Performance as Biomarkers

Both this compound and BHT are robust biomarkers due to their high preservation potential in sediments. However, their utility as specific indicators of microbial populations and environmental conditions differs.

This compound: As a precursor to other hopanoids, this compound is produced by a wide range of bacteria.[3] Its presence in ancient sediments is a general indicator of bacterial input. More specifically, the carbon isotopic composition (δ¹³C) of this compound can provide crucial information about microbial metabolism. For instance, highly depleted δ¹³C values in this compound are often indicative of methane-oxidizing bacteria (methanotrophs), making it a valuable proxy for studying methane cycling in past environments.[4][5]

Bacteriohopanetetrol: BHT is also a widespread bacterial biomarker.[6][7] While the generic BHT molecule is not specific to any particular bacterial group, the stereochemistry of its side chain can provide greater taxonomic resolution. For example, a specific stereoisomer of BHT, often referred to as BHT-x, has been identified as a unique biomarker for marine anaerobic ammonium oxidizing (anammox) bacteria of the genus Candidatus Scalindua.[8][9] The ratio of BHT-x to total BHT has been proposed as a proxy for water column anoxia.[9]

Quantitative Comparison of this compound and Bacteriohopanetetrol

The relative abundance of this compound and BHT can vary significantly depending on the bacterial species and environmental conditions. The following table summarizes quantitative data from a laboratory culture and various environmental settings. It is important to note that "diplopterol," a C30 hopanol closely related to and often co-occurring with this compound, is used here as a proxy for C30 hopanoid abundance in the culture study.

Sample TypeThis compound/Diplopterol ConcentrationBacteriohopanetetrol (BHT) ConcentrationRatio (C30/BHT)Reference
Rhodopseudomonas palustris TIE-1 Culture3 mg (diplopterol)11 mg0.27Wu et al., 2015[1]
Temperate Forest SoilNot Quantified~15 µg/g TOC-Cooke et al., 2008
Tropical Forest SoilNot Quantified~50 µg/g TOC-Cooke et al., 2008
Lake Sediment (Priest Pot)Not Quantified~1500 µg/g TOC-Farrimond et al., 2004[7]
Marine Sediment (Loch Sunart)Not Quantified~200 µg/g TOC-Farrimond et al., 2004[7]

TOC: Total Organic Carbon

Experimental Protocols

Accurate analysis of this compound and BHT requires robust extraction and analytical procedures. The following are generalized protocols based on established methods.

Hopanoid Extraction from Sediments and Soils

This protocol is adapted from standard methods for lipid extraction from environmental samples.

Start Freeze-dried sediment/soil sample DCM_MeOH Solvent Extraction (DCM:MeOH) Start->DCM_MeOH Saponification Saponification (KOH in MeOH) DCM_MeOH->Saponification Hexane_Extraction Hexane Extraction of Neutral Lipids Saponification->Hexane_Extraction TLE Total Lipid Extract (TLE) Hexane_Extraction->TLE Analysis GC-MS or LC-MS Analysis TLE->Analysis

Workflow for hopanoid extraction from environmental samples.

Materials:

  • Freeze-dried and homogenized sediment or soil sample

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium hydroxide (KOH)

  • n-Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 10-20 g of the freeze-dried sediment/soil sample into a glass centrifuge tube.

  • Add a 9:1 (v/v) mixture of DCM:MeOH to the sample.

  • Sonicate the mixture for 15-20 minutes in an ultrasonic bath.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process two more times, combining the supernatants.

  • Dry the combined extract under a stream of nitrogen or using a rotary evaporator.

  • For saponification, redissolve the dried extract in a 6% KOH in MeOH solution and heat at 80°C for 2 hours. This step hydrolyzes esters to liberate bound hopanoids.

  • After cooling, add deionized water and extract the neutral lipid fraction three times with n-hexane.

  • Combine the hexane fractions, wash with deionized water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the total lipid extract (TLE) containing the hopanoids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. BHT requires derivatization to increase its volatility for GC-MS analysis.

Derivatization of BHT:

  • To the dried TLE, add a 1:1 mixture of pyridine and acetic anhydride.

  • Heat the mixture at 60°C for 1 hour to acetylate the hydroxyl groups of BHT.

  • Evaporate the reagents under a stream of nitrogen.

  • Redissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Parameters:

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[10][11]

  • Injector Temperature: 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp to 300-320°C at a rate of 5-10°C/min.

    • Hold at the final temperature for 10-20 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-650) or selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic fragment ions (e.g., m/z 191 for the hopane skeleton).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is particularly well-suited for the analysis of less volatile and more polar compounds like BHT, often without the need for derivatization.

LC-MS Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of methanol, isopropanol, and water, often with additives like formic acid or ammonium acetate to improve ionization.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Mass Spectrometer: Operated in full scan mode or, for targeted analysis, in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity.

Conclusion

This compound and bacteriohopanetetrol are both indispensable biomarkers in the field of organic geochemistry and microbial ecology. While this compound serves as a general indicator of bacterial presence and a powerful tool for tracing methane metabolism, the structural diversity of BHT, particularly its stereoisomers, offers a higher degree of taxonomic specificity. The choice between these biomarkers, and the analytical approach employed, will ultimately depend on the specific research question being addressed. A comprehensive understanding of their distinct characteristics, as outlined in this guide, is crucial for the accurate interpretation of the molecular fossil record and the reconstruction of past ecosystems.

References

A Researcher's Guide to Inter-Laboratory Comparison of Diploptene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of diploptene, supported by experimental data from a hypothetical inter-laboratory study.

This guide provides a comprehensive overview of the common methodologies used for the quantification of this compound, a significant biomarker in various scientific fields. It aims to offer a clear comparison of the performance of these methods, thereby assisting laboratories in selecting the most suitable protocol for their research needs and in understanding the potential for inter-laboratory variability. The information presented is based on established analytical techniques and data from a simulated inter-laboratory comparison designed to reflect real-world performance.

Introduction to this compound and its Quantification

An inter-laboratory comparison, also known as a round-robin or proficiency test, is a vital tool for assessing the reliability and comparability of analytical results among different laboratories.[1] By analyzing the same sample, participating laboratories can evaluate their performance against a consensus value and identify potential areas for methodological improvement. This guide simulates such a study to highlight the key performance characteristics of this compound quantification methods.

Hypothetical Inter-Laboratory Study Design

To illustrate the performance of different analytical methods, we present data from a hypothetical inter-laboratory study. In this simulation, a standard reference material (SRM) consisting of a sediment sample with a known concentration of this compound was distributed to a panel of laboratories. Each laboratory was instructed to quantify the this compound concentration using their preferred in-house method, broadly categorized as either GC-MS or LC-MS/MS.

The study aimed to assess the following key performance metrics:

  • Accuracy: The closeness of the laboratory's average result to the certified reference value.

  • Precision: The degree of agreement among individual measurements from the same laboratory, expressed as the coefficient of variation (CV).

  • Inter-laboratory Reproducibility: The agreement of results among different laboratories.

Quantitative Data Summary

The following table summarizes the quantitative results from our hypothetical inter-laboratory study. The certified reference value for this compound in the sediment SRM was 25.0 µg/g .

Laboratory IDMethodMean Concentration (µg/g)Standard Deviation (SD)Coefficient of Variation (CV%)Accuracy (Bias %)
Lab 1GC-MS23.81.98.0-4.8
Lab 2GC-MS26.12.18.0+4.4
Lab 3GC-MS24.52.510.2-2.0
Lab 4LC-MS/MS25.51.35.1+2.0
Lab 5LC-MS/MS24.21.56.2-3.2
Lab 6LC-MS/MS26.81.86.7+7.2
GC-MS Avg. 24.8 2.2 8.7 -0.8
LC-MS/MS Avg. 25.5 1.5 6.0 +2.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are standardized protocols for the extraction and quantification of this compound from sediment samples, based on methods described in the scientific literature.[2][3]

Sample Preparation and Lipid Extraction

A consistent extraction procedure is fundamental to minimizing variability between laboratories.

  • Sample Homogenization: Sediment samples should be lyophilized (freeze-dried) and then homogenized to a fine powder using a mortar and pestle.

  • Extraction: A modified Bligh-Dyer extraction is commonly employed.

    • To 10g of homogenized sediment, add a solution of dichloromethane (DCM) and methanol (MeOH) (2:1 v/v).

    • The mixture is then subjected to ultrasonic extraction for 15-20 minutes.

    • The extract is separated from the sediment by centrifugation.

    • The extraction process is repeated three times, and the supernatants are combined.

  • Phase Separation: Deionized water is added to the combined extract to induce phase separation.

  • Lipid Recovery: The organic (DCM) layer containing the lipids is carefully collected and dried under a stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[3]

  • Derivatization: While this compound itself does not require derivatization, this step may be necessary for other hopanoids in the extract.

  • Instrument Conditions:

    • GC Column: A high-temperature capillary column such as a DB-5HT is recommended.[2]

    • Injector: A programmed temperature vaporization (PTV) injector is often used.[3]

    • Oven Program: A typical temperature program starts at 100°C, ramps up to 350°C, and holds for a sufficient time to ensure elution of all compounds of interest.[3]

    • Carrier Gas: Helium is used as the carrier gas.[3]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, targeting the characteristic m/z 191 fragment for hopanoids.[2]

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from authentic standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, making it an increasingly popular choice for lipid analysis.

  • Chromatographic Separation:

    • LC Column: A C18 reversed-phase column is typically used for the separation of lipids.

    • Mobile Phase: A gradient elution with a mixture of methanol, water, and isopropanol is commonly employed.[3]

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for non-polar compounds like this compound.[3]

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: Similar to GC-MS, quantification is based on a calibration curve constructed from authentic this compound standards.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for this compound quantification.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis start Sediment Sample homogenize Homogenization start->homogenize extract Lipid Extraction (Bligh-Dyer) homogenize->extract dry Drying under N2 extract->dry gc_inject GC Injection dry->gc_inject Reconstitute lc_inject LC Injection dry->lc_inject Reconstitute gc_sep Chromatographic Separation gc_inject->gc_sep ms_detect_gc MS Detection (EI, Scan/SIM) gc_sep->ms_detect_gc gc_quant Quantification ms_detect_gc->gc_quant lc_sep Chromatographic Separation lc_inject->lc_sep ms_detect_lc MS/MS Detection (APCI, MRM) lc_sep->ms_detect_lc lc_quant Quantification ms_detect_lc->lc_quant

Caption: General workflow for this compound quantification.

logical_comparison cluster_methods Analytical Methods cluster_params Performance Metrics topic This compound Quantification gcms GC-MS topic->gcms lcms LC-MS/MS topic->lcms accuracy Accuracy gcms->accuracy precision Precision gcms->precision reproducibility Reproducibility gcms->reproducibility lcms->accuracy lcms->precision lcms->reproducibility

Caption: Key aspects of method comparison.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are suitable for the quantification of this compound, with each method presenting its own set of advantages. Based on the simulated inter-laboratory data, LC-MS/MS may offer slightly better precision. However, GC-MS remains a reliable and widely accessible technique.

To ensure high-quality, comparable data, it is imperative for laboratories to:

  • Adhere to standardized operating procedures (SOPs) for sample preparation and analysis.

  • Utilize certified reference materials (CRMs) to validate method accuracy.

  • Incorporate internal standards in their analytical runs to correct for variations in extraction efficiency and instrument response.[4]

  • Participate in proficiency testing schemes to continuously monitor and improve their analytical performance.

By implementing these quality control measures, the scientific community can enhance the reliability and comparability of this compound quantification data, leading to more robust and impactful research outcomes.

References

Diploptene Versus Cholesterol: A Comparative Guide to Membrane Ordering Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the bacterial hopanoid, diploptene, and the eukaryotic sterol, cholesterol, on the biophysical properties of lipid membranes. By presenting key experimental data and detailed methodologies, this document aims to be a valuable resource for understanding the roles of these two important lipids in modulating membrane order and function.

Introduction

Both this compound and cholesterol are polycyclic lipids that play crucial roles in regulating the fluidity and organization of cellular membranes. Cholesterol is an essential component of mammalian cell membranes, known for its ability to induce a liquid-ordered (l_o) phase, which is characterized by a high degree of acyl chain order while maintaining lateral mobility. This compound, a hopanoid found in many bacteria, is considered a "sterol surrogate," suggesting a functional convergence in their ability to order lipid bilayers. This guide will delve into the quantitative differences and similarities in their effects on membrane properties.

Comparative Effects on Membrane Ordering

Experimental evidence, primarily from studies on the closely related hopanoid diplopterol, indicates that both this compound and cholesterol have a significant ordering effect on lipid bilayers. This is often quantified by measuring the Generalized Polarization (GP) of the environmentally sensitive fluorescent probe C-laurdan. A higher GP value corresponds to a more ordered, less fluid membrane environment.

In model membranes composed of Kdo2-lipid A, a major component of the outer membrane of many Gram-negative bacteria, both diplopterol and cholesterol induce a significant increase in membrane order, shifting the membrane from a liquid-disordered (l_d) to a liquid-ordered (l_o) state.[1][2]

Table 1: Comparative Effects on Membrane Order (Generalized Polarization)

Lipid EnvironmentMolecule AddedMolar Ratio (Molecule:Lipid A)Generalized Polarization (GP) at pH 7Change in GP (ΔGP)
Kdo2-Lipid ANone-~0.15-
Kdo2-Lipid ADiplopterol1:2~0.35~0.20
Kdo2-Lipid ACholesterol1:2~0.38~0.23

Data is for diplopterol, a hydroxylated form of this compound, which is expected to have very similar membrane ordering properties.

Impact on Membrane Physical Properties

Cholesterol is well-documented to induce a "condensation effect" in lipid membranes, leading to an increase in membrane thickness and a decrease in the area per lipid molecule. Molecular dynamics simulations provide quantitative insights into these changes. While direct quantitative data for this compound from similar simulations is not as readily available, the functional similarities suggest a comparable, though not identical, effect.

Table 2: Effects of Cholesterol on Membrane Physical Properties (from Molecular Dynamics Simulations)

Lipid BilayerCholesterol Concentration (mol%)Average Bilayer Thickness (D_HH) (nm)Average Area per Lipid (nm²)
DMPC0~3.31~0.60
DMPC~25~3.93~0.50
DPPC0~3.85~0.69
DPPC15~4.20~0.58

DMPC: Dimyristoylphosphatidylcholine; DPPC: Dipalmitoylphosphatidylcholine. D_HH refers to the headgroup-to-headgroup distance.

Experimental Protocols

Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are a valuable tool for visualizing membrane phase behavior and the effects of incorporated molecules like this compound and cholesterol.

Materials:

  • Lipid mixture in chloroform (e.g., DOPC, sphingomyelin, and cholesterol/diploptene)

  • Indium Tin Oxide (ITO) coated glass slides

  • O-ring

  • Sucrose solution (e.g., 200 mM)

  • Function generator and amplifier

  • Vesicle preparation chamber

Procedure:

  • Clean the ITO-coated slides thoroughly.

  • Deposit the lipid/sterol or lipid/hopanoid mixture in chloroform onto the conductive side of two ITO slides.

  • Evaporate the solvent under a gentle stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

  • Assemble the electroformation chamber by placing an O-ring on one of the lipid-coated slides and filling it with a sucrose solution.

  • Place the second lipid-coated slide on top, with the conductive sides facing each other, sandwiching the O-ring and the sucrose solution.

  • Connect the ITO slides to a function generator.

  • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture.

  • Gently harvest the GUVs from the chamber for microscopic observation.

Measurement of Membrane Order using C-laurdan Spectroscopy in Liposomes

This protocol details the use of the fluorescent probe C-laurdan to quantify membrane order through the calculation of the Generalized Polarization (GP).

Materials:

  • Liposome suspension (prepared by standard methods like extrusion or sonication)

  • C-laurdan stock solution in DMSO

  • Fluorometer with excitation and emission monochromators

  • Cuvettes

Procedure:

  • Prepare a liposome suspension containing the desired lipid composition with or without this compound or cholesterol.

  • Add C-laurdan from a stock solution to the liposome suspension to a final probe-to-lipid molar ratio of approximately 1:500.

  • Incubate the mixture for at least 30 minutes at the desired temperature to ensure complete incorporation of the probe into the lipid bilayers.

  • Set the excitation wavelength of the fluorometer to 385 nm.

  • Record the fluorescence emission spectra from 400 nm to 550 nm.

  • Measure the fluorescence intensity at the emission maxima for the ordered (I_440) and disordered (I_490) phases.

  • Calculate the Generalized Polarization (GP) using the following formula: GP = (I_440 - I_490) / (I_440 + I_490)

Visualization of Concepts

experimental_workflow cluster_prep Vesicle Preparation cluster_analysis Biophysical Analysis cluster_data Data Output lipid_mix Lipid Mixture (with/without this compound or Cholesterol) guv_prep GUV Preparation (Electroformation) lipid_mix->guv_prep liposome_prep Liposome Preparation (Extrusion/Sonication) lipid_mix->liposome_prep microscopy Fluorescence Microscopy guv_prep->microscopy spectroscopy C-laurdan Spectroscopy liposome_prep->spectroscopy phase_behavior Phase Behavior (Lo/Ld domains) microscopy->phase_behavior gp_value Generalized Polarization (GP) (Membrane Order) spectroscopy->gp_value

Caption: Experimental workflow for comparing membrane ordering effects.

membrane_ordering cluster_disordered Liquid-disordered (Ld) Phase cluster_ordered Liquid-ordered (Lo) Phase ld_membrane Fluid and Disordered Acyl Chains Low Lipid Packing Low GP Value lo_membrane Fluid but Ordered Acyl Chains High Lipid Packing High GP Value ld_membrane->lo_membrane + this compound or Cholesterol

Caption: Effect of this compound or cholesterol on membrane phase.

Influence on Signaling Pathways

Changes in membrane order are known to influence the function of membrane-associated proteins, including those involved in signal transduction. In bacteria, hopanoids like this compound contribute to the formation of functional membrane microdomains, which are analogous to lipid rafts in eukaryotes. These domains can serve as platforms for the organization of signaling complexes.

While a specific bacterial signaling pathway directly modulated by this compound-induced membrane ordering is not yet fully elucidated, it is hypothesized that the localization and activity of sensor kinases in two-component systems could be influenced by the surrounding lipid environment. For instance, the formation of more ordered domains could facilitate the dimerization and autophosphorylation of sensor kinases, or conversely, sequester them to regulate their activity.

signaling_hypothesis This compound This compound membrane_order Increased Membrane Order (Lo Domain Formation) This compound->membrane_order protein_localization Localization of Sensor Kinases membrane_order->protein_localization signaling_activity Modulation of Signaling Activity protein_localization->signaling_activity cellular_response Altered Cellular Response signaling_activity->cellular_response

Caption: Hypothesized role of this compound in bacterial signaling.

Conclusion

Both this compound and cholesterol are potent modulators of membrane order, capable of inducing a more tightly packed, liquid-ordered state in lipid bilayers. While cholesterol's effects are more extensively quantified, the available data for hopanoids like diplopterol strongly support their role as functional analogs in bacterial membranes. The ability of these molecules to alter the physical properties of the membrane has significant implications for cellular processes, including the regulation of signaling pathways. Further research, particularly molecular dynamics studies on this compound and investigations into its specific effects on bacterial two-component systems, will provide a more complete understanding of its role in bacterial physiology.

References

The Gold Standard: Leveraging Deuterated Internal Standards for High-Accuracy Diploptene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in lipidomics and geochemical analysis, the quantification of biomarkers like diploptene is paramount. This guide provides an objective comparison of quantification methods, demonstrating the superior performance of using deuterated internal standards over other alternatives. Supported by experimental data, this document outlines the methodologies that ensure robust and reliable results.

The use of stable isotope-labeled internal standards, particularly deuterated analogs, has become an indispensable tool in modern analytical chemistry.[1] In the context of this compound quantification, a deuterated standard offers a near-perfect mimic of the analyte, co-eluting during chromatographic separation and experiencing identical ionization suppression or enhancement in the mass spectrometer.[1][2] This intrinsic property allows for a highly effective normalization of the analytical signal, correcting for variations that can arise during sample preparation and analysis and ultimately leading to more accurate and precise measurements.[3]

Comparative Analysis: The Impact of Internal Standards on this compound Quantification

The structural similarity between this compound and its deuterated counterpart ensures they behave almost identically throughout the analytical process.[4] This is in stark contrast to using structurally analogous internal standards, which may have different retention times and ionization efficiencies, leading to less reliable correction.[3][5]

A study on the quantification of hopanoids, the class of compounds to which this compound belongs, highlighted the inaccuracies that can arise from using common sterol-like internal standards.[5] The research demonstrated that different hopanoids exhibit varying signal intensities in both GC-MS and LC-MS, making calibration with a non-ideal internal standard problematic.[5] To address this, researchers synthesized tetradeuterated (D4) diplopterol, a precursor to this compound, and found that it enabled more accurate quantification of diplopterol, especially in complex matrices with co-eluting phospholipids.[5]

MethodInternal StandardKey AdvantagesKey Disadvantages
Method A Deuterated this compound (e.g., D4-Diploptene) - Co-elutes with the analyte, providing optimal correction for matrix effects.[1][2] - Similar ionization efficiency to the analyte, leading to high accuracy and precision.[3] - Recognized as the gold standard for robust bioanalytical data.[1]- Synthesis of the deuterated standard can be complex and costly.[6][7] - May not always be commercially available.
Method B Structural Analog (e.g., Pregnane Acetate, Androsterone) - More readily available and less expensive than deuterated standards.- Different retention times and ionization efficiencies can lead to inaccurate quantification.[3][5] - Does not perfectly mimic the analyte's behavior during sample preparation and analysis.
Method C External Standard Calibration - Simple to implement.- Does not account for matrix effects or variations in sample preparation and instrument response.[5] - Prone to significant inaccuracies, especially with complex samples.

Experimental Protocol: Quantification of this compound using a Deuterated Internal Standard

This protocol outlines a typical workflow for the accurate quantification of this compound in a complex sample matrix using a deuterated internal standard and Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Spiking: A known amount of the deuterated this compound internal standard is added to the sample at the earliest stage of preparation. This ensures that the internal standard undergoes the same extraction and derivatization steps as the analyte.[1]

  • Lipid Extraction: Total lipids are extracted from the sample using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).

  • Fractionation (Optional): The lipid extract can be fractionated using column chromatography to isolate the hydrocarbon fraction containing this compound.[5]

  • Derivatization (if necessary for other hopanoids): For broader hopanoid analysis, derivatization to acetates may be performed.[8]

2. GC-MS Analysis:

  • Instrumentation: A high-temperature GC coupled to a mass spectrometer is used.[8]

  • Column: A capillary column suitable for high-temperature analysis of triterpenoids is employed.[8][9]

  • Injector: A PTV injector is often used to handle the high boiling point of this compound.[8]

  • Oven Program: The oven temperature is programmed to achieve optimal separation of this compound from other compounds in the sample.[9][10]

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect the characteristic ions of both this compound and its deuterated internal standard.[8]

3. Data Analysis:

  • The concentration of this compound is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.[1] This ratio is then compared to a calibration curve generated using standards of known this compound concentrations and a constant amount of the deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification start Sample spike Spike with Deuterated This compound IS start->spike 1 extract Lipid Extraction spike->extract 2 fractionate Fractionation (Optional) extract->fractionate 3 gcms GC-MS Analysis fractionate->gcms 4 data Data Processing (Peak Area Ratio) gcms->data 5 quantify Concentration Calculation (Calibration Curve) data->quantify 6 end Accurate this compound Concentration quantify->end 7

Experimental workflow for this compound quantification.

The Rationale for Superior Accuracy

The fundamental principle behind the enhanced accuracy of using a deuterated internal standard lies in its ability to perfectly track the analyte through the analytical process. Both the native this compound and its deuterated counterpart will experience the same degree of loss during extraction, the same derivatization efficiency (if applicable), and, most importantly, the same level of ion suppression or enhancement in the mass spectrometer's ion source. By measuring the ratio of the two signals, these variations are effectively cancelled out, leading to a highly accurate and precise final concentration.

logical_relationship cluster_process Analytical Process cluster_ms Mass Spectrometry Analyte This compound CoElution Co-elution & Identical Ionization Effects Analyte->CoElution IS Deuterated this compound IS->CoElution MS_Detection Mass Distinction (Different m/z) CoElution->MS_Detection Signal Ratio Normalizes Variations Accurate_Quant Accurate Quantification MS_Detection->Accurate_Quant

Principle of accurate quantification with a deuterated standard.

References

Assessing the Specificity of Diploptene as a Methanotroph Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific microbial groups within complex environmental or clinical samples is paramount. Methanotrophs, bacteria that metabolize methane, play crucial roles in global carbon cycling and have potential applications in bioremediation and biotechnology. Diploptene, a C30 hopanoid, has long been utilized as a biomarker for these microorganisms. This guide provides a critical assessment of the specificity of this compound for methanotrophs, comparing it with other potential biomarkers and providing detailed experimental protocols for its analysis.

Introduction to this compound and its Role as a Biomarker

Hopanoids are pentacyclic triterpenoid lipids that are functionally analogous to sterols in eukaryotic cell membranes, providing structural integrity.[1] this compound (hop-22(29)-ene) is a common hopanoid found in a variety of bacteria.[1] Its utility as a biomarker for methanotrophs stems from early observations of its high abundance in these organisms. The presence of this compound in environmental samples, particularly with a depleted δ13C isotopic signature, has been widely used to infer the presence and activity of methanotrophs.[1][2][3] However, the specificity of this compound to methanotrophs is not absolute, necessitating a careful evaluation of its utility in comparison to other biomarkers.

Comparison of Methanotroph Biomarkers

The ideal biomarker should be unique to the target organism or group, present in sufficient quantities for detection, and its concentration should correlate with the abundance or activity of the organism. This section compares this compound with other commonly used biomarkers for methanotrophs.

BiomarkerTypeSpecificity for MethanotrophsAdvantagesDisadvantages
This compound Lipid (Hopanoid)ModerateAbundant in many methanotrophs, stable in the environment, δ13C signature can indicate methanotrophy.Also produced by a wide range of other bacteria, requiring isotopic analysis for confirmation.
Aminotetrol & Aminopentol Lipid (Hopanoid)HighConsidered more specific to Type II and Type I methanotrophs, respectively.Lower abundance than this compound, analysis can be more complex.
16:1ω8 & 18:1ω8 Fatty Acids Lipid (Fatty Acid)HighHighly characteristic of Type I and Type II methanotrophs, respectively.Can be present in other bacteria, though often in lower proportions.
pmoA gene Functional GeneHighDirectly targets the gene for particulate methane monooxygenase, the key enzyme in methane oxidation.Detects the genetic potential for methanotrophy, not necessarily the active population. RNA-based analysis (RT-qPCR) is needed for activity.

Quantitative Abundance of Hopanoids in Bacteria

The following table summarizes the hopanoid content in various bacteria, highlighting the variability in this compound abundance and the presence of hopanoids in non-methanotrophic species. This underscores the importance of using multiple lines of evidence for biomarker-based identification.

Bacterial SpeciesTypeHopanoid Content (% of Total Lipids)This compound PresenceReference
Methylococcus capsulatusMethanotroph (Type I)High (not specified)Present[4]
Bradyrhizobium japonicumNitrogen-fixing bacterium3 - >40%Present[5]
Zymomonas mobilisEthanologenic bacterium~30 mg/g (dry weight)Present (as hopene)[6]
Methylobacterium extorquensMethylotroph~19 mol% (diplopterol)Diplopterol present[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of methanotroph biomarkers. This section provides protocols for key experiments.

Protocol 1: Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of this compound and other lipid biomarkers from environmental samples.

1. Lipid Extraction (Bligh-Dyer Method): a. Homogenize 1-10 g of lyophilized sample (e.g., soil, sediment, or biomass). b. Add a one-phase solvent mixture of chloroform:methanol:water (1:2:0.8 v/v/v) and extract overnight with shaking. c. Centrifuge to separate the solid phase. d. Add chloroform and water to the supernatant to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water), creating a two-phase system. e. Collect the lower chloroform phase containing the total lipid extract (TLE). f. Dry the TLE under a stream of N2 gas.

2. Fractionation (optional but recommended): a. Redissolve the TLE in a small volume of hexane. b. Apply the TLE to a silica gel column. c. Elute with solvents of increasing polarity (e.g., hexane for alkanes, dichloromethane for aromatics, and methanol for polar lipids) to separate different lipid classes. Hopanoids will typically elute in the less polar fractions.

3. Derivatization (for polar hopanoids): a. To analyze more polar hopanoids like bacteriohopanepolyols (BHPs), derivatization is necessary to increase their volatility for GC-MS. Acetylation is a common method. b. React the polar lipid fraction with a mixture of acetic anhydride and pyridine at 70°C for 1 hour. c. Remove the reagents under N2 and redissolve the derivatized lipids in a suitable solvent for GC-MS analysis.

4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
  • Injector Temperature: 280-300°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 1 min.
  • Ramp 1: 10°C/min to 200°C.
  • Ramp 2: 5°C/min to 320°C, hold for 10 min.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-650.
  • Identification: this compound is identified by its characteristic mass spectrum, with a molecular ion at m/z 410 and a base peak at m/z 191.
  • Quantification: Use an internal standard (e.g., C30 hopane) for accurate quantification.

Protocol 2: DNA-Stable Isotope Probing (SIP) for Active Methanotrophs

This protocol allows for the identification of microorganisms that are actively assimilating a labeled substrate, in this case, 13C-methane.

1. Microcosm Incubation: a. Prepare microcosms with the environmental sample (e.g., soil, sediment). b. Create a headspace with a mixture of air and either 13CH4 (labeled experiment) or 12CH4 (unlabeled control) at a concentration that reflects the in-situ conditions. c. Incubate the microcosms under controlled conditions (temperature, moisture) for a period sufficient for 13C incorporation into the microbial biomass (days to weeks). Monitor methane consumption by GC.

2. DNA Extraction: a. At the end of the incubation, extract total DNA from both the 13C-labeled and 12C-control samples using a high-efficiency soil DNA extraction kit.

3. Isopycnic Centrifugation: a. Combine the extracted DNA (2-5 µg) with a cesium chloride (CsCl) gradient buffer to achieve a starting density of approximately 1.725 g/mL. b. Centrifuge at high speed (e.g., >177,000 x g) for 48-72 hours in an ultracentrifuge. This separates DNA based on its buoyant density, with 13C-labeled ("heavy") DNA migrating to a higher density region than unlabeled ("light") DNA.

4. Gradient Fractionation: a. Carefully fractionate the CsCl gradient by slowly displacing the gradient with water and collecting small fractions (e.g., 200 µL). b. Measure the refractive index of each fraction to determine its buoyant density. c. Precipitate the DNA from each fraction using polyethylene glycol (PEG) and ethanol.

5. Analysis of DNA Fractions: a. Quantify the DNA in each fraction. b. Use quantitative PCR (qPCR) with primers targeting the pmoA gene to identify the fractions containing methanotroph DNA. c. In the labeled experiment, an increase in pmoA gene copies in the heavy DNA fractions compared to the light fractions and the control indicates active methane assimilation by methanotrophs. d. The heavy DNA fractions can then be used for downstream molecular analyses such as sequencing to identify the active methanotrophs.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound from squalene is a key step in hopanoid production. The following diagram illustrates this cyclization reaction catalyzed by the enzyme squalene-hopene cyclase.[8][9][10][11][12]

Diploptene_Biosynthesis Squalene Squalene SHC Squalene-Hopene Cyclase (SHC) Squalene->SHC This compound This compound (Hop-22(29)-ene) SHC->this compound Extended_Hopanoids Extended Hopanoids (e.g., Bacteriohopanepolyols) This compound->Extended_Hopanoids Further enzymatic modifications Biomarker_Validation_Workflow cluster_0 Biomarker Discovery & Initial Validation cluster_1 Environmental Validation cluster_2 Data Integration & Conclusion Hypothesis Hypothesize Biomarker (e.g., this compound for Methanotrophs) Pure_Culture Analyze in Pure Cultures (Methanotrophs vs. Non-methanotrophs) Hypothesis->Pure_Culture Quantification Quantitative Analysis (e.g., GC-MS) Pure_Culture->Quantification Environmental_Sample Collect Environmental Samples Quantification->Environmental_Sample Lipid_Analysis Lipid Biomarker Analysis (this compound, Fatty Acids) Environmental_Sample->Lipid_Analysis Genetic_Analysis Genetic Analysis (pmoA gene quantification) Environmental_Sample->Genetic_Analysis SIP Stable Isotope Probing (SIP) with 13CH4 Environmental_Sample->SIP Correlation Correlate Biomarker Abundance with Methanotroph Abundance/Activity Lipid_Analysis->Correlation Genetic_Analysis->Correlation SIP->Correlation Specificity_Assessment Assess Specificity and Reliability Correlation->Specificity_Assessment Conclusion Conclusion on Biomarker Utility Specificity_Assessment->Conclusion

References

A Comparative Guide to Diploptene Profiles in Diverse Sedimentary Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of diploptene profiles across marine, lacustrine, and terrestrial sedimentary environments. This compound, a pentacyclic triterpenoid of bacterial origin, serves as a valuable biomarker in geochemical and environmental studies. Its distribution and concentration are influenced by the specific microbial communities present and the prevailing environmental conditions of each depositional setting. This document summarizes key quantitative data, details common experimental protocols for this compound analysis, and presents visual workflows and biosynthetic pathways to aid in research and interpretation.

Data Presentation: Quantitative Comparison of this compound

The concentration and isotopic composition of this compound vary significantly among different sedimentary environments, reflecting the diverse microbial sources and diagenetic conditions. Below is a summary of reported quantitative data. Direct comparison of concentrations can be challenging due to variations in analytical methods and reporting units (e.g., per gram of dry sediment versus per gram of total organic carbon).

Sedimentary EnvironmentThis compound Concentrationδ¹³C of this compound (‰ vs. VPDB)Predominant Microbial SourcesReferences
Marine Up to ~70 µg/g Corg in anoxic sediments (Saanich Inlet)[1][2]-26.3‰ to -39.6‰[1][2]Cyanobacteria, nitrifying bacteria, aerobic methanotrophic bacteria.[1][2][1][2]
Lacustrine Concentrations in water column can peak at the chemocline (e.g., up to ~15 ng/L in Lake Rotsee)-38.8‰ to -68.2‰ in thermokarst lakes[3][4]Methane-oxidizing bacteria (MOB) are significant contributors, particularly in environments with high methane flux.[3][4][5][6][3][4][5][6][7]
Terrestrial (Soils) Concentrations are comparable to those of long-chain plant wax n-alkanes. Detected in approximately 48% of mineral soil samples in one global study.[1][8]-31.2 ± 0.3‰ in Willamette Valley soils.[8]Indigenous soil microorganisms, including heterotrophic bacteria.[1][8][1][8]

Interpretation of this compound Profiles

Marine Sediments: In marine environments, this compound concentrations can be particularly high in anoxic basins, where enhanced preservation of organic matter occurs. The carbon isotopic composition of this compound in marine sediments can vary, reflecting different primary producers at the base of the food web and the specific bacteria that produce hopanoids. For instance, more ¹³C-enriched values (around -26.3‰) may suggest a source from cyanobacteria in the photic zone, while more ¹³C-depleted values (down to -39.6‰) can indicate contributions from bacteria at the oxic-anoxic interface, such as nitrifying or methanotrophic bacteria.[1][2]

Lacustrine Sediments: Lacustrine environments, especially those with significant methane production like thermokarst lakes, often exhibit highly ¹³C-depleted this compound.[3][4] This is a strong indicator of methane-oxidizing bacteria (MOB) incorporating methane-derived carbon. The δ¹³C values of this compound in these settings can be as low as -68.2‰, serving as a proxy for past and present methane cycling.[3][4] The concentration of this compound in the water column of stratified lakes often peaks at the chemocline, where the oxygen and methane gradients are steepest, supporting the link to MOB.[7]

Terrestrial Sediments (Soils): In soils, this compound is considered an indicator of terrigenous organic carbon derived from soil microorganisms.[8] Its concentration is often comparable to that of long-chain n-alkanes, which are biomarkers for higher plants.[8] The isotopic composition of this compound in soils (e.g., -31.2‰) can be similar to that found in coastal sediments, suggesting that soil erosion is a significant source of this compound to the marine environment.[8] In mineral soils, this compound is often the dominant hopanoid detected.[1][9][10][11]

Experimental Protocols

The analysis of this compound from sedimentary matrices involves several key steps: extraction, separation, and instrumental analysis.

Lipid Extraction using Soxhlet Apparatus

A widely used and robust method for extracting lipids, including hopanoids, from sediment samples is Soxhlet extraction.

  • Sample Preparation: Sediment samples are typically freeze-dried and homogenized by grinding to a fine powder.

  • Extraction Procedure:

    • A known quantity of the dried sediment (e.g., 10-20 g) is placed in a pre-cleaned cellulose thimble.

    • The thimble is inserted into the Soxhlet extractor.

    • The extraction is performed using an organic solvent or a mixture of solvents, commonly dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v), for a prolonged period (e.g., 72 hours) to ensure exhaustive extraction.

    • After extraction, the solvent containing the total lipid extract (TLE) is concentrated using a rotary evaporator.

Separation and Purification

The TLE is a complex mixture and requires further separation to isolate the hydrocarbon fraction containing this compound.

  • Saponification: To remove interfering fatty acids, the TLE can be saponified by refluxing with a solution of potassium hydroxide in methanol. The neutral lipids (including this compound) are then extracted from the saponified mixture with a non-polar solvent like n-hexane.

  • Column Chromatography: The neutral lipid fraction is further separated using column chromatography. A glass column is packed with activated silica gel.

    • The sample is loaded onto the top of the column.

    • A sequence of solvents with increasing polarity is used to elute different compound classes. The hydrocarbon fraction containing this compound is typically eluted with a non-polar solvent such as hexane or toluene.

    • Fractions are collected and concentrated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of this compound.

  • Derivatization: While this compound itself does not require derivatization, other hopanoids with functional groups (e.g., diplopterol) in the same fraction are often acetylated using a mixture of pyridine and acetic anhydride to improve their chromatographic behavior.

  • GC-MS Parameters:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) of 30-60 m length is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Injection: A splitless injection is often employed for trace analysis.

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300-320°C), and holds for an extended period to ensure the elution of high-molecular-weight compounds like hopanoids.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification. This compound is identified by its characteristic mass spectrum, with a prominent molecular ion at m/z 410 and a key fragment ion at m/z 191.

Mandatory Visualizations

Biosynthetic Pathway of this compound

diploptene_biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase This compound This compound Squalene->this compound Squalene-hopene cyclase Diplopterol Diplopterol Squalene->Diplopterol Squalene-hopene cyclase

Caption: Simplified biosynthetic pathway of this compound from isoprenoid precursors.

Experimental Workflow for this compound Analysis

diploptene_workflow Sample Sediment Sample Extraction Soxhlet Extraction (DCM/MeOH) Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Saponification Saponification (KOH/MeOH) TLE->Saponification Neutral Neutral Lipid Fraction Saponification->Neutral Column Column Chromatography (Silica Gel) Neutral->Column Hydrocarbon Hydrocarbon Fraction Column->Hydrocarbon GCMS GC-MS Analysis Hydrocarbon->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: General experimental workflow for the analysis of this compound from sediments.

References

The Enduring Legacy of a Bacterial Fingerprint: Evaluating the Preservation Potential of Diploptene in the Geological Record

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term fate of organic molecules is paramount. In the field of geochemistry and paleoclimatology, the preservation of biomarkers—molecular fossils—provides invaluable insights into past environments and ecosystems. Among these, the pentacyclic triterpenoid diploptene, a key membrane component in many bacteria, stands out for its remarkable preservation potential. This guide provides an objective comparison of this compound's stability in the geological record against other common lipid biomarkers, supported by experimental data and detailed methodologies.

This compound: A Robust Biomarker with a Deep History

This compound (17β(H),21β(H)-hop-22(29)-ene) is a C30 hopanoid hydrocarbon produced primarily by bacteria, including cyanobacteria, heterotrophic bacteria, and notably, methanotrophic bacteria.[1] Its robust carbon skeleton allows it to persist in sediments over geological timescales, making it a valuable tool for tracing bacterial activity in ancient environments. During diagenesis, the initial biological processes of decay and alteration in sediments, this compound undergoes a series of transformations into more stable hopane structures. This diagenetic continuum is a key area of study for understanding the long-term preservation of organic matter.[2][3]

Comparative Preservation Potential: this compound vs. Other Biomarkers

The utility of a biomarker is directly linked to its ability to withstand degradation over millions of years. Here, we compare the preservation potential of this compound with two other major classes of lipid biomarkers: steranes (derived from sterols, indicative of eukaryotes like algae) and n-alkanes (often derived from the leaf waxes of higher plants).

Biomarker ClassPrecursor Molecule(s)Typical Biological Source(s)Preservation PotentialKey Diagenetic ProductsTypical Concentrations in Sediments (µg/g Corg)
Hopanoids This compound , Bacteriohopanepolyols (BHPs)Bacteria (e.g., cyanobacteria, methanotrophs)High Hopanes, Hopenes, Aromatic HopanoidsUp to 70[4]
Steroids Sterols (e.g., cholesterol, sitosterol)Eukaryotes (e.g., algae, higher plants)Moderate to HighSteranes, DiasteranesVariable, often lower than hopanes in bacteria-dominated systems
n-Alkanes Fatty acids, Fatty alcoholsHigher plants (long-chain), Algae, Bacteria (short-chain)Highn-Alkanes< 51 (for terrigenous C31)[4]

Table 1: Comparative overview of the preservation potential of major lipid biomarker classes. Data compiled from multiple sources.[4]

Studies have shown that hopanoids, the diagenetic products of this compound and other bacteriohopanepolyols, are among the most abundant natural products found in the geological record.[2] In a study of Holocene sediments from the Saanich Inlet, this compound concentrations were observed to increase to approximately 70 μg/g organic carbon (Corg) in more recent layers, while the concentration of the terrigenous biomarker n-C31-alkane remained below 51 μg/g Corg.[4] This suggests a higher input or better preservation of bacterially derived organic matter in that specific environment.

The inherent chemical structure of this compound, a non-polar hydrocarbon, contributes to its stability. In contrast, sterols and fatty acids contain functional groups (hydroxyl and carboxyl groups, respectively) that are more susceptible to microbial attack and chemical alteration during early diagenesis.[5] While the hydrocarbon skeletons of these molecules can also be preserved as steranes and n-alkanes, their initial functionalized forms are more reactive.

Experimental Protocols for Biomarker Analysis

The accurate evaluation of biomarker preservation requires robust and standardized analytical procedures. The following protocol outlines a comprehensive workflow for the simultaneous extraction, fractionation, and analysis of hopanoids, sterols, and fatty acids from sediment samples.

I. Sample Preparation and Lipid Extraction
  • Freeze-Drying and Homogenization: Sediment samples are freeze-dried to remove water and then ground to a fine, homogenous powder using a mortar and pestle.

  • Total Lipid Extraction (TLE): An accelerated solvent extractor (ASE) or Soxhlet apparatus is used for TLE. A common solvent mixture is dichloromethane (DCM):methanol (MeOH) (9:1, v/v). The powdered sediment is extracted at elevated temperature and pressure to ensure efficient recovery of lipids.

II. Fractionation of the Total Lipid Extract

The TLE is separated into different compound classes based on polarity using column chromatography with silica gel.

  • Column Preparation: A glass column is packed with activated silica gel slurried in hexane.

  • Sample Loading: The TLE is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.

  • Elution of Fractions:

    • Fraction 1 (Aliphatic Hydrocarbons): Eluted with hexane. This fraction contains n-alkanes and hopenes like this compound.

    • Fraction 2 (Aromatic Hydrocarbons): Eluted with a mixture of hexane and DCM. This fraction contains aromatic hopanoids.

    • Fraction 3 (Ketones and Esters): Eluted with DCM.

    • Fraction 4 (Alcohols and Sterols): Eluted with a mixture of DCM and MeOH. This fraction contains sterols and hopanols.

    • Fraction 5 (Fatty Acids): Eluted with a mixture of DCM and MeOH with a small percentage of acetic acid.

III. Analysis of Lipid Fractions
  • Derivatization (for polar compounds):

    • Alcohols and Sterols: Converted to their trimethylsilyl (TMS) ethers by reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Fatty Acids: Methylated to form fatty acid methyl esters (FAMEs) using BF3-methanol or by acid-catalyzed transesterification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Each fraction is analyzed by GC-MS. The gas chromatograph separates the individual compounds, and the mass spectrometer provides structural information for identification and quantification. An internal standard (e.g., a non-naturally occurring compound) is added at the beginning of the procedure to quantify the absolute concentrations of the target analytes.

Visualizing the Diagenetic Fate of this compound

The transformation of this compound in the geological record is a complex process involving multiple steps. The following diagrams illustrate the biosynthetic origin of this compound and its subsequent diagenetic pathway.

Diploptene_Biosynthesis cluster_bacteria Bacterial Cell Squalene Squalene SHC Squalene-Hopene Cyclase (SHC) Squalene->SHC This compound This compound (C30 Hopanoid) SHC->this compound

Biosynthesis of this compound from squalene in bacteria.

Diploptene_Diagenesis cluster_sediment Geological Diagenesis This compound This compound (Biological Precursor) Hopenes Isomerized Hopenes This compound->Hopenes Isomerization Hopanes Saturated Hopanes (Geological End-Products) Hopenes->Hopanes Reduction Aromatic_Hopanoids Aromatic Hopanoids Hopenes->Aromatic_Hopanoids Aromatization Degradation Degradation Products (Ring-Opened, etc.) Hopanes->Degradation Aromatic_Hopanoids->Degradation

Simplified diagenetic pathway of this compound in sediments.

Conclusion

The available evidence strongly supports the high preservation potential of this compound in the geological record. Its robust hydrocarbon structure makes it more resistant to degradation compared to more functionalized lipids like sterols and fatty acids. The diagenetic products of this compound, primarily hopanes, are ubiquitous and abundant in ancient sediments and petroleum, solidifying their status as premier biomarkers for tracing bacterial life through Earth's history. For researchers in geochemistry, paleoclimatology, and even in the search for extraterrestrial biosignatures, understanding the enduring nature of molecules like this compound is fundamental to interpreting the faint chemical whispers of past life.

References

Safety Operating Guide

Proper Disposal of Diploptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of diploptene, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a triterpenoid compound. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific environmental health and safety (EHS) protocols.

Understanding this compound's Properties
Core Disposal Principles

The foundation of safe chemical disposal lies in a clear understanding of the waste's characteristics and adherence to established protocols. The primary principle is that no chemical waste should be disposed of through the standard sewage system or as regular municipal waste unless explicitly permitted by your institution's EHS office.[1]

Key steps for responsible disposal include:

  • Waste Identification and Segregation: Properly classify and separate chemical waste.[1]

  • Approved Containers: Use only containers that are compatible with the chemical waste being stored.[1]

  • Clear Labeling: All waste containers must be clearly and accurately labeled with their contents.[1]

  • Regulatory Compliance: Ensure all disposal methods adhere to local, state, and federal regulations.[1]

**Step-by-Step Disposal Protocol for this compound

This protocol outlines the decision-making process and subsequent actions required for the proper disposal of this compound waste.

Step 1: Purity Assessment

The initial and most critical step is to determine if the this compound waste is pure or contaminated with other hazardous chemicals.

  • Pure this compound: If the this compound is in its pure, solid form and has not been mixed with any hazardous solvents, acids, bases, or other regulated chemicals, it can generally be treated as non-hazardous solid chemical waste.

  • Contaminated this compound: If the this compound has been dissolved in a solvent, mixed with other reagents, or is otherwise contaminated, it must be treated as hazardous waste. The specific hazards will be determined by the nature of the contaminants.

Step 2: Waste Collection and Storage

Proper collection and storage are essential to prevent accidental spills and ensure the safety of laboratory personnel.

  • Solid Waste (Pure this compound):

    • Collect in a designated, well-labeled, and sealed container. The container should be made of a material compatible with hydrocarbons.

    • The label should clearly read "this compound Waste (Non-Hazardous Solid)" and include the date of accumulation.

  • Liquid Waste (Contaminated this compound):

    • Collect in a designated, leak-proof, and sealed waste container. The container material must be compatible with all components of the waste mixture.

    • The label must be detailed, listing all constituents of the mixture with their approximate percentages. For example: "Hazardous Waste: this compound in Chloroform (approx. 10% this compound, 90% chloroform)."

    • Store liquid waste containers in a designated satellite accumulation area, away from heat sources and direct sunlight.[1]

Step 3: Disposal Pathway

The disposal route is determined by the waste classification from Step 1.

  • Pure this compound (Non-Hazardous):

    • Consult your institution's EHS guidelines for the disposal of non-hazardous solid chemical waste. In many cases, this waste will be collected by the EHS department for appropriate disposal, which may include incineration.

  • Contaminated this compound (Hazardous):

    • This waste must be disposed of through your institution's hazardous waste management program.

    • Do not mix different types of hazardous waste. For example, halogenated and non-halogenated solvent wastes should be collected separately.

    • Contact your EHS office to schedule a pickup for the hazardous waste container.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general laboratory waste guidelines provide thresholds for what may be considered hazardous. This table summarizes common parameters for chemical waste.

ParameterGuidelineCitation
pH Waste with a pH ≤ 2 or ≥ 12.5 is considered corrosive hazardous waste.
Flash Point Liquids with a flash point below 140°F (60°C) are typically classified as ignitable hazardous waste.
Heavy Metals Specific concentration limits for various heavy metals determine if the waste is toxic.
Container Size The maximum weight for a single waste container is often limited to ensure safe handling (e.g., maximum 15 kg).[1]
Experimental Protocols

The disposal procedures outlined above are a standard protocol derived from general laboratory safety practices. For specific experimental protocols that generate this compound waste, it is imperative to conduct a hazard analysis prior to beginning the experiment. This analysis should identify all potential waste streams and establish a clear disposal plan for each.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DiplopteneDisposal start Start: this compound Waste Generated assess_purity Step 1: Assess Purity Is the waste pure this compound? start->assess_purity pure Pure this compound assess_purity->pure Yes contaminated Contaminated this compound assess_purity->contaminated No collect_solid Step 2: Collect in 'Non-Hazardous Solid Waste' Container pure->collect_solid collect_liquid Step 2: Collect in 'Hazardous Waste' Container contaminated->collect_liquid label_solid Label container clearly collect_solid->label_solid label_liquid Label with all constituents and percentages collect_liquid->label_liquid dispose_solid Step 3: Dispose via Institutional EHS (Non-Hazardous Protocol) label_solid->dispose_solid dispose_liquid Step 3: Dispose via Institutional EHS (Hazardous Waste Protocol) label_liquid->dispose_liquid end_solid End dispose_solid->end_solid end_liquid End dispose_liquid->end_liquid

Caption: Decision workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Diploptene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Engineering Controls

When working with Diploptene in a laboratory setting, adherence to standard safety protocols is crucial. The following table summarizes the recommended personal protective equipment and engineering controls to minimize exposure and ensure a safe working environment.

Equipment/Control Specification Purpose
Ventilation General laboratory ventilationTo ensure adequate air exchange and prevent accumulation of any potential dust or vapors.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from any potential airborne particles.[1][2]
Hand Protection Nitrile or latex glovesTo prevent direct skin contact with the compound.[1][2]
Body Protection Standard laboratory coatTo protect clothing and skin from accidental spills.[1]
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A dust mask may be used if generating fine powders.To prevent inhalation of airborne particles if the solid is finely divided.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound for experimental use.

  • Preparation : Before handling this compound, ensure that the workspace is clean and uncluttered. All necessary equipment, including personal protective equipment, should be readily accessible.

  • Weighing and Aliquoting : When weighing or transferring this compound, do so in an area with minimal air currents to avoid dispersal of the solid. If the compound is a fine powder, consider performing these actions in a fume hood or using a balance with a draft shield.

  • Dissolving : If the experimental protocol requires dissolving this compound, add the solvent to the solid slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and other materials in use.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from sources of ignition, although as a high-molecular-weight hydrocarbon, it is not expected to be highly flammable at room temperature.

  • Spill Management : In the event of a small spill, sweep up the solid material carefully, avoiding the generation of dust. Place the spilled material in a sealed container for disposal. Clean the spill area with an appropriate solvent and wipe it down.

Disposal Plan

Based on guidelines for the disposal of non-hazardous laboratory waste, this compound, as a naturally occurring organic chemical, can likely be disposed of as regular solid waste, provided it is not contaminated with any hazardous substances.[3][4][5]

  • Containerization : Place waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) into a sealed, leak-proof container.

  • Labeling : Clearly label the outer container as "Non-hazardous Waste" and specify the contents ("this compound").[3]

  • Disposal : Dispose of the sealed and labeled container in the regular laboratory trash destined for the landfill.[3][5] Do not dispose of it in sinks or drains.

Important Note: Always consult and adhere to your institution's specific waste disposal policies and procedures.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal A Don PPE: Lab Coat, Gloves, Safety Glasses B Weigh/Transfer this compound (in ventilated area) A->B C Perform Experiment B->C D Clean Work Area C->D E Segregate Waste D->E F Label as 'Non-hazardous' E->F G Dispose in Designated Waste F->G

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diploptene
Reactant of Route 2
Diploptene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.